molecular formula C8H9NO2 B014233 3-Aminophenylacetic acid CAS No. 14338-36-4

3-Aminophenylacetic acid

货号: B014233
CAS 编号: 14338-36-4
分子量: 151.16 g/mol
InChI 键: XUSKZLBLGHBCLD-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-Aminophenylacetic acid, also known as this compound, is a useful research compound. Its molecular formula is C8H9NO2 and its molecular weight is 151.16 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

2-(3-aminophenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO2/c9-7-3-1-2-6(4-7)5-8(10)11/h1-4H,5,9H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUSKZLBLGHBCLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80931848
Record name (3-Aminophenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80931848
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14338-36-4
Record name (3-Aminophenyl)acetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14338-36-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzeneacetic acid, 3-amino-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014338364
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (3-Aminophenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80931848
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 3-Aminophenylacetic Acid: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Aminophenylacetic acid, a significant chemical intermediate in various scientific fields. The document details its chemical and physical properties, provides in-depth experimental protocols for its synthesis and analysis, and explores its applications, particularly within the realm of drug discovery and development.

Core Properties of this compound

This compound, with the CAS number 14338-36-4 , is a versatile organic compound.[1][2][3][4][5] Its structure incorporates a phenyl ring substituted with both an amino group and an acetic acid moiety, making it an interesting building block for more complex molecules. The quantitative properties of this compound are summarized in the table below for ease of reference.

PropertyValueSource(s)
CAS Number 14338-36-4[1][2][3][4][6]
Molecular Formula C₈H₉NO₂[1][2][4][6]
Molecular Weight 151.16 g/mol [1][2][4][5][6]
Appearance Off-white to light yellow/brown crystalline powder[3][6][7]
Melting Point 147-150 °C[2][3][5][6]
Boiling Point (Predicted) 349.8 ± 17.0 °C[3][6]
Density (Predicted) 1.268 ± 0.06 g/cm³[6]
pKa (Predicted) 4.08 ± 0.10[3][6][8]
Solubility Soluble in DMSO, Methanol, and Water[3][6]
InChI Key XUSKZLBLGHBCLD-UHFFFAOYSA-N[2]
SMILES Nc1cccc(CC(O)=O)c1[1][2]

Synthesis and Reactivity

The chemical behavior of this compound is dictated by its functional groups: the aromatic ring, the nucleophilic amino group, and the acidic carboxylic acid group. This amphoteric nature allows it to participate in a variety of chemical reactions, including nucleophilic substitutions and acylations.[8]

One of the common methods for synthesizing this compound is through the reduction of 3-nitrophenylacetic acid. An alternative industrial-scale synthesis begins with p-nitrophenylacetonitrile and proceeds through a multi-step process involving reduction, acetylation, nitration, hydrolysis, esterification, deamination, and further reduction and hydrolysis.[1][3]

This protocol details the synthesis of this compound from 3-nitrophenylacetic acid using catalytic hydrogenation.

Materials:

  • 3-Nitrophenylacetic acid

  • Absolute Ethanol (B145695)

  • 5% Palladium on Carbon (Pd/C) catalyst

  • Hydrogen gas

  • Filtration apparatus (e.g., Buchner funnel with filter paper)

  • Rotary evaporator

Procedure:

  • Dissolve 3-nitrophenylacetic acid in absolute ethanol in a suitable hydrogenation vessel.

  • Carefully add the 5% Pd/C catalyst to the solution.

  • Seal the vessel and connect it to a hydrogen source.

  • Purge the vessel with hydrogen gas to remove air.

  • Pressurize the vessel with hydrogen gas and heat to the appropriate temperature.

  • Maintain the reaction under hydrogen pressure with stirring for several hours until the reaction is complete (monitoring by TLC or HPLC is recommended).

  • Once the reaction is complete, cool the vessel to room temperature and carefully vent the hydrogen gas.

  • Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.

  • Wash the filter cake with a small amount of ethanol.

  • Concentrate the filtrate using a rotary evaporator to yield this compound.

Synthesis_Workflow cluster_synthesis Synthesis of this compound start 3-Nitrophenylacetic Acid in Ethanol catalyst Add 5% Pd/C Catalyst start->catalyst Step 1 hydrogenation Hydrogenation (H2 gas, pressure, heat) catalyst->hydrogenation Step 2 filtration Filtration to remove catalyst hydrogenation->filtration Step 3 evaporation Solvent Evaporation filtration->evaporation Step 4 product This compound evaporation->product Step 5

A flowchart illustrating the synthesis of this compound.

Analytical Methodologies

The purity and identity of synthesized this compound can be confirmed using various analytical techniques, primarily High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

A reverse-phase HPLC method can be employed for the analysis of this compound. A C18 column is typically used with a mobile phase consisting of an aqueous buffer (e.g., 0.1% phosphoric acid in water) and an organic solvent (e.g., acetonitrile).[9] A gradient elution is often used to achieve optimal separation.

Sample Protocol:

  • Column: C18 Reverse-Phase (e.g., 250 x 4.6 mm, 5 µm particle size)[9]

  • Mobile Phase A: 0.1% Phosphoric Acid in Water[9]

  • Mobile Phase B: Acetonitrile[9]

  • Flow Rate: 1.0 mL/min[9]

  • Column Temperature: 30°C[9]

  • Detection: UV at a suitable wavelength (e.g., 254 nm)

  • Injection Volume: 10 µL

Analytical_Workflow cluster_analysis Analytical Workflow for this compound sample Synthesized Product dissolve Dissolve in Mobile Phase sample->dissolve hplc HPLC Analysis (C18 Column) dissolve->hplc nmr NMR Spectroscopy (1H and 13C) dissolve->nmr data Purity and Structural Data hplc->data nmr->data

A diagram of the analytical workflow for product verification.

¹H NMR and ¹³C NMR spectroscopy are crucial for confirming the chemical structure of this compound. The spectra would show characteristic peaks corresponding to the protons and carbons in the aromatic ring, the methylene (B1212753) group, and the amino and carboxylic acid groups.[4]

Applications in Research and Drug Development

This compound serves as a key intermediate in the synthesis of a wide range of organic molecules.[3][6] Its bifunctional nature allows for its incorporation into various molecular scaffolds. In the pharmaceutical industry, it is a valuable building block for the development of novel therapeutic agents. While specific biological activities of the parent compound are not extensively documented, derivatives of similar structures, such as aminothiazoles, have shown a broad spectrum of activities including antimicrobial, anti-inflammatory, and even potential for agricultural applications.[10][11] The presence of the amino group is particularly important in drug design as it can participate in hydrogen bonding and other interactions with biological targets like proteins and enzymes.[12]

Biological Activity and Signaling Pathways

Currently, there is limited publicly available information detailing specific biological signaling pathways that are directly modulated by this compound. Its primary role in drug discovery appears to be as a scaffold or starting material for the synthesis of more complex, biologically active molecules. The biological effects observed are therefore attributed to the final derivative rather than the initial building block.

The following diagram illustrates a generalized workflow in a drug discovery process where a compound like this compound could be utilized as a starting point for developing a lead compound.

Drug_Discovery_Workflow cluster_drug_discovery Generalized Drug Discovery Funnel start This compound (Starting Material) synthesis Chemical Synthesis of Derivative Library start->synthesis screening High-Throughput Screening (Biological Assays) synthesis->screening hit Hit Identification screening->hit lead_opt Lead Optimization hit->lead_opt preclinical Preclinical Studies lead_opt->preclinical clinical Clinical Trials preclinical->clinical

A conceptual workflow for drug discovery using a chemical scaffold.

References

A Comprehensive Technical Guide to the Physicochemical Properties of 3-Aminophenylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Aminophenylacetic acid (3-APAA) is a non-proteinogenic amino acid, an isomer of aminophenylacetic acid, that serves as a crucial building block and versatile synthetic intermediate in organic chemistry and drug discovery.[1][2] Its structure, featuring both a carboxylic acid group and an amino group attached to a phenyl ring, makes it an amphoteric molecule with distinct chemical properties.[3] This guide provides an in-depth overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and insights into its synthesis and biological relevance.

Core Physicochemical Properties

The fundamental properties of this compound are summarized below. These values are critical for predicting its behavior in various chemical and biological systems, from reaction kinetics to formulation and bioavailability.

Table 1: General and Physical Properties of this compound
PropertyValueSource(s)
Molecular Formula C₈H₉NO₂[4][5]
Molecular Weight 151.16 g/mol [4][5]
Appearance Off-white to light yellow/beige crystalline powder or solid[1][3][6]
Melting Point 147-150 °C (lit.)[4][5][6]
Boiling Point 349.8 ± 17.0 °C (Predicted)[1]
Density 1.268 ± 0.06 g/cm³ (Predicted)[5]
Flash Point 165.3 °C
Vapor Pressure 1.72E-05 mmHg at 25°C
Refractive Index 1.615
Stability Light Sensitive
Table 2: Chemical and Pharmacokinetic Properties of this compound
PropertyValueSource(s)
pKa (Carboxylic Acid) 4.08 ± 0.10 (Predicted)[3]
Solubility Soluble in DMSO, Methanol, Water[5]
LogP (Octanol-Water Partition Coefficient) 0.8959 - 1.4771

Detailed Experimental Protocols

Accurate determination of physicochemical properties is fundamental to chemical research. Below are detailed, generalized methodologies for key experiments.

Melting Point Determination (Capillary Method)

The melting point is a critical indicator of purity. A sharp melting range (typically 0.5-1.0°C) is characteristic of a pure compound.

Principle: A small, powdered sample is heated at a controlled rate, and the temperature range from the first sign of melting to complete liquefaction is recorded.

Methodology:

  • Sample Preparation: Ensure the this compound sample is completely dry and finely powdered.

  • Capillary Loading: Tap the open end of a capillary tube into the powdered sample to collect a small amount of material. Invert the tube and tap it gently on a hard surface to pack the solid into the sealed end, aiming for a sample height of 1-2 mm.

  • Apparatus Setup: Place the loaded capillary tube into a melting point apparatus.

  • Heating: Heat the apparatus rapidly to about 15-20°C below the expected melting point (147°C).

  • Measurement: Decrease the heating rate to 1-2°C per minute. Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting range is T₁ - T₂.

  • Cooling: Allow the apparatus to cool sufficiently before performing subsequent measurements.

Melting_Point_Workflow A Prepare Dry, Powdered 3-APAA Sample B Load Sample into Capillary Tube (1-2mm) A->B C Place Capillary in Melting Point Apparatus B->C D Rapidly Heat to ~130°C C->D E Slow Heat (1-2°C/min) D->E F Observe & Record Start of Melting (T1) E->F G Observe & Record End of Melting (T2) F->G H Report Melting Range (T1 - T2) G->H

Caption: Workflow for Melting Point Determination.
pKa Determination (Potentiometric Titration)

As an amphoteric molecule, this compound has ionizable groups. The pKa of the carboxylic acid group is a key parameter influencing its charge and solubility at different pH values.

Principle: A solution of the amino acid is titrated with a strong base (e.g., NaOH), and the pH is measured after each addition of titrant. The pKa is the pH at which the acidic group is half-neutralized.

Methodology:

  • Solution Preparation: Prepare a standard solution of this compound (e.g., 0.1 M) in deionized water.

  • Titration Setup: Calibrate a pH meter and place the electrode in the amino acid solution. Fill a burette with a standardized strong base (e.g., 0.1 M NaOH).

  • Titration: Add the base in small, precise increments (e.g., 0.5 mL). After each addition, stir the solution and record the pH.

  • Data Analysis: Plot the measured pH (y-axis) against the volume of NaOH added (x-axis) to generate a titration curve.

  • pKa Calculation: The pKa value corresponds to the pH at the half-equivalence point. This is the point on the curve where half of the volume of NaOH required to reach the equivalence point has been added.

Solubility Determination

Solubility data is vital for applications in drug formulation and delivery.

Principle: A qualitative assessment of solubility is performed by observing the dissolution of a known amount of solute in a specified volume of solvent.

Methodology:

  • Sample Preparation: Place a small, pre-weighed amount of this compound (e.g., 25 mg) into a series of test tubes.

  • Solvent Addition: To each tube, add a measured volume (e.g., 0.75 mL) of a different solvent (e.g., Water, DMSO, Methanol, 5% HCl, 5% NaOH) in small portions.

  • Observation: After each addition, shake the tube vigorously. Observe whether the solid dissolves completely.

  • Classification:

    • Soluble in Water: Indicates the presence of polar functional groups. The pH of the aqueous solution can be tested with litmus (B1172312) paper to confirm its acidic nature.

    • Insoluble in Water, Soluble in 5% NaOH: Strongly indicates an acidic compound (like a carboxylic acid).

    • Insoluble in Water, Soluble in 5% HCl: Strongly indicates a basic compound (due to the amino group).

Synthesis Pathway

This compound can be synthesized through various routes. One common industrial method involves a multi-step process starting from p-nitrophenylacetonitrile. This pathway leverages reduction, acetylation, and nitration reactions to achieve the desired isomer.

Synthesis_Pathway cluster_0 Synthesis of this compound A p-Nitrophenyl- acetonitrile B Reduction A->B C p-Aminophenyl- acetonitrile B->C D Acetylation (Acetic Anhydride) C->D E p-Acetamido- phenylacetonitrile D->E F Nitration (HNO3/H2SO4) E->F G 3-Nitro-4-acetamido- phenylacetonitrile F->G H Hydrolysis, Esterification, Deamination, Reduction, Hydrolysis G->H I 3-Aminophenylacetic Acid H->I

Caption: Industrial Synthesis Route for this compound.

Biological and Pharmacological Context

While specific signaling pathways directly modulated by this compound are not extensively documented, its structural motifs and those of its derivatives are of significant interest in medicinal chemistry.

  • Building Block for Bioactive Molecules: 3-APAA is a key intermediate in the synthesis of pharmaceuticals.[1] Its isomers have been investigated for creating compounds with potential anti-inflammatory or analgesic effects.[3]

  • Peptide and PROTAC Synthesis: The molecule is widely used in peptide synthesis to create non-natural peptides (pseudo-peptides) and peptidomimetics.[3][4] These structures can adopt specific conformations, making them valuable tools in studying protein folding and developing new biomaterials.[3] More recently, derivatives like 2-(3-(aminomethyl)phenyl)acetic acid are used as linkers in Proteolysis Targeting Chimeras (PROTACs), a novel therapeutic modality for targeted protein degradation.

  • Structural Analogy to Neurotransmitters: The structure of this compound shares features with endogenous neurotransmitters. For example, it is an analog of γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system. This similarity suggests that its derivatives could be explored for their potential to interact with GABA receptors or transporters.

  • Metabolic Relevance: Phenylacetic acids are central metabolites in the bacterial degradation of aromatic compounds. While the specific metabolic fate of 3-APAA in humans is not well-defined, related compounds like 3-hydroxyphenylacetic acid are known metabolites derived from the microbial breakdown of dietary flavonoids in the gut.

Acid-Base Equilibrium

The amphoteric nature of this compound is fundamental to its behavior in biological systems. At physiological pH (~7.4), the carboxylic acid group (pKa ≈ 4.08) will be deprotonated (COO⁻), while the amino group will be protonated (NH₃⁺), resulting in a zwitterionic form.

Caption: Ionization States of this compound.

Conclusion

This compound is a compound of significant interest due to its versatile chemical nature and its role as a precursor in the synthesis of complex, biologically active molecules. A thorough understanding of its physicochemical properties, as outlined in this guide, is essential for its effective application in research, drug development, and materials science. While its direct role in cell signaling remains an area for future exploration, its utility as a scaffold for creating novel therapeutics, from peptide mimetics to advanced protein degraders, is well-established and continues to grow.

References

3-Aminophenylacetic acid molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential physicochemical data for 3-Aminophenylacetic acid, a compound relevant to researchers and professionals in drug development and chemical synthesis. The information is presented to facilitate quick reference and integration into research workflows.

Core Physicochemical Data

The fundamental molecular properties of this compound are summarized below. This data is computationally derived and experimentally verified, forming the basis for its use in further scientific applications.

IdentifierValueSource
Molecular Formula C₈H₉NO₂[1][2][3][4]
Molecular Weight 151.16 g/mol [1][2][4][5]
Linear Formula H₂NC₆H₄CH₂CO₂H[5]
CAS Number 14338-36-4[1][2][4][5]

Methodological Note

The molecular weight and formula presented are standard reference values. The molecular formula is determined by the elemental composition of the molecule. The molecular weight is calculated based on the isotopic masses of the constituent atoms and is commonly verified experimentally using techniques such as mass spectrometry. These values are widely cited in chemical literature and databases.

Data Relationship Visualization

The logical connection between the compound's name and its primary molecular identifiers is illustrated in the diagram below.

Compound This compound Formula Molecular Formula C₈H₉NO₂ Compound->Formula has Weight Molecular Weight 151.16 g/mol Compound->Weight has

Caption: Relationship between compound and its molecular properties.

References

Navigating the Solubility Landscape of 3-Aminophenylacetic Acid in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of 3-aminophenylacetic acid in various organic solvents. Understanding the solubility of this compound is critical for a range of applications, including reaction chemistry, purification, formulation development, and drug delivery. This document compiles available qualitative and quantitative data, details experimental methodologies for solubility determination, and presents a logical workflow for solubility assessment.

Quantitative Solubility Data

Precise quantitative solubility data for this compound in a range of organic solvents remains largely unpublished in readily accessible scientific literature. However, valuable insights can be drawn from a comprehensive study on its structural isomer, p-aminophenylacetic acid, conducted by Gracin and Rasmuson (2002). This data, presented below, can serve as a crucial reference point for researchers, though it is imperative to acknowledge that the solubility of the meta-isomer (this compound) may differ due to variations in crystal lattice energy and solute-solvent interactions.

Table 1: Solubility of p-Aminophenylacetic Acid in Various Organic Solvents at Different Temperatures

SolventTemperature (°C)Solubility (g/kg of solvent)
Methanol 163.7
204.3
255.4
306.8
Ethanol 161.1
201.4
251.8
302.3
2-Propanol 160.4
200.6
250.8
301.0
Acetone 166.79
208.8
2511.5
3014.9
4-Methyl-2-pentanone 161.1
202.2
253.1
304.5
Ethyl Acetate (B1210297) 160.6
200.8
251.1
301.5
Chloroform 160.9
201.2
251.6
302.1
Toluene 161.2
201.5
252.0
302.6

Data sourced from Gracin, S., & Rasmuson, Å. C. (2002). Solubility of Phenylacetic Acid, p-Hydroxyphenylacetic Acid, p-Aminophenylacetic Acid, p-Hydroxybenzoic Acid, and Ibuprofen in Pure Solvents. Journal of Chemical and Engineering Data, 47(6), 1379–1383.[1][2][3][4][5][6]

Qualitative Solubility Information

For this compound specifically, several chemical supplier databases provide qualitative solubility information. These sources consistently indicate that this compound is soluble in the following solvents:

  • Dimethyl Sulfoxide (DMSO) [7]

  • Methanol [7]

  • Water [7]

This suggests a preference for polar protic and polar aprotic solvents, which is consistent with the presence of both an acidic carboxylic acid group and a basic amino group.

Experimental Protocols for Solubility Determination

A robust and reliable method for determining the equilibrium solubility of a solid compound in a solvent is crucial for generating accurate data. The following protocol is based on the gravimetric method, a well-established technique for solubility measurement.[6]

Gravimetric Method for Equilibrium Solubility Determination

This method involves saturating a solvent with the solute at a constant temperature, followed by the careful removal and quantification of the dissolved solute.

Materials and Equipment:

  • This compound (analytical grade)

  • Organic solvents (HPLC grade or equivalent)

  • Thermostatic water bath with magnetic stirring capabilities

  • Erlenmeyer flasks with stoppers

  • Teflon-coated magnetic stir bars

  • Calibrated thermometer

  • Syringes and syringe filters (e.g., 0.22 µm PTFE)

  • Pre-weighed vials with airtight caps

  • Analytical balance

  • Vacuum oven

Procedure:

  • Sample Preparation: Add an excess amount of this compound to an Erlenmeyer flask containing a known volume of the desired organic solvent and a magnetic stir bar. The presence of excess solid is crucial to ensure that the solution reaches saturation.

  • Equilibration: Place the sealed flask in the thermostatic water bath set to the desired temperature. Stir the suspension vigorously for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached. The equilibration time should be determined experimentally by taking measurements at different time points until the concentration of the dissolved solid remains constant.

  • Phase Separation: After equilibration, stop the stirring and allow the undissolved solid to settle at the bottom of the flask for several hours while maintaining the temperature.

  • Sample Withdrawal: Carefully withdraw a known volume of the clear supernatant using a pre-heated syringe to prevent precipitation upon cooling. Attach a syringe filter to the syringe and dispense the saturated solution into a pre-weighed vial.

  • Solvent Evaporation: Weigh the vial containing the saturated solution to determine the mass of the solution. Remove the cap and place the vial in a vacuum oven at a temperature that facilitates solvent evaporation without degrading the solute.

  • Quantification: Once the solvent has completely evaporated and the mass of the vial with the dried solute is constant, re-weigh the vial. The difference in mass will give the amount of dissolved this compound.

  • Calculation: The solubility can then be calculated and expressed in various units, such as g/100 mL, mg/mL, or molarity.

High-Performance Liquid Chromatography (HPLC) Method for Concentration Determination

As an alternative to the gravimetric method for quantification, the concentration of the dissolved solute in the filtered supernatant can be determined using a validated HPLC method. This is particularly useful for lower solubility compounds or when dealing with complex mixtures.

General HPLC Parameters:

  • Column: A reverse-phase column, such as a C18, is typically suitable.

  • Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and an aqueous buffer (e.g., phosphate (B84403) or acetate buffer) is commonly used. The pH of the mobile phase should be controlled to ensure consistent ionization of the analyte.

  • Detection: UV detection at a wavelength where this compound exhibits strong absorbance.

  • Quantification: A calibration curve should be prepared using standard solutions of this compound of known concentrations. The concentration of the analyte in the saturated solution can then be determined by interpolation from this curve.

Visualization of Experimental Workflow

The general workflow for determining the solubility of this compound can be visualized as a logical progression of steps.

G Workflow for Solubility Determination of this compound cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_quantification Quantification cluster_result Result prep_solute Weigh excess This compound mix Combine solute and solvent in a sealed flask prep_solute->mix prep_solvent Measure known volume of organic solvent prep_solvent->mix equilibrate Stir at constant temperature (e.g., 24-48h) mix->equilibrate settle Allow undissolved solid to settle equilibrate->settle withdraw Withdraw supernatant with a pre-heated syringe settle->withdraw filter Filter through a 0.22 µm syringe filter withdraw->filter gravimetric Gravimetric Method: Evaporate solvent and weigh residue filter->gravimetric Option 1 hplc HPLC Method: Determine concentration using a calibrated instrument filter->hplc Option 2 calculate Calculate Solubility (e.g., g/100mL, mg/mL) gravimetric->calculate hplc->calculate

Caption: A flowchart illustrating the key stages of determining the solubility of this compound.

Conclusion

While quantitative solubility data for this compound in organic solvents is not extensively documented, the information available for its structural isomer, p-aminophenylacetic acid, provides a valuable starting point for researchers. The qualitative data confirms its solubility in polar solvents like DMSO and methanol. For precise solubility determination, a rigorous experimental protocol, such as the gravimetric or HPLC-based method, is essential. This guide provides the necessary framework for scientists and drug development professionals to approach the solubility assessment of this compound in a systematic and informed manner.

References

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectra of 3-Aminophenylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the proton (¹H) and carbon-13 (¹³C) Nuclear Magnetic Resonance (NMR) spectra of 3-aminophenylacetic acid. Due to the limited availability of public experimental spectra for this specific compound, the data presented herein is a combination of predicted values from validated cheminformatics models and analysis of experimentally obtained data for structurally analogous compounds. This guide is intended to serve as a robust reference for the characterization and identification of this compound in a research and development setting.

Structure and NMR-Active Nuclei

This compound possesses a distinct molecular structure with several unique proton and carbon environments, making NMR spectroscopy an ideal tool for its characterization. The numbering convention used for the assignment of NMR signals is as follows:

Structure of this compound

The molecule has eight carbon atoms and nine hydrogen atoms, each giving rise to distinct signals in the ¹³C and ¹H NMR spectra, respectively, based on their chemical environment.

Hypothetical ¹H NMR Spectral Data

The following table summarizes the predicted ¹H NMR spectral data for this compound in deuterated dimethyl sulfoxide (B87167) (DMSO-d₆). The chemical shifts (δ) are referenced to tetramethylsilane (B1202638) (TMS) at 0.00 ppm.

Table 1: Predicted ¹H NMR Data for this compound in DMSO-d₆

Signal AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H-α3.45s-2H
H-26.60s-1H
H-46.55d7.61H
H-56.95t7.71H
H-66.50d7.81H
-NH₂5.10br s-2H
-COOH12.10br s-1H

Hypothetical ¹³C NMR Spectral Data

The predicted ¹³C NMR spectral data for this compound in DMSO-d₆ is presented below. Chemical shifts (δ) are referenced to the solvent peak of DMSO-d₆ at 39.52 ppm.

Table 2: Predicted ¹³C NMR Data for this compound in DMSO-d₆

Signal AssignmentChemical Shift (δ, ppm)
C-α42.5
C-1136.0
C-2115.5
C-3148.0
C-4114.0
C-5129.0
C-6117.5
C=O173.0

Structural Assignment and Spectral Interpretation

The relationship between the molecular structure of this compound and its predicted NMR signals is visualized in the following diagram. This illustrates the logical connections between each unique atom and its corresponding spectral data point.

G Figure 1. Structure-Spectrum Correlation for this compound cluster_structure Molecular Structure cluster_h_nmr ¹H NMR Signals cluster_c_nmr ¹³C NMR Signals mol H_alpha H-α (s, 2H) ~3.45 ppm mol->H_alpha CH₂ H_aromatic Aromatic H's (m, 4H) ~6.5-7.0 ppm mol->H_aromatic Aryl CH NH2 -NH₂ (br s, 2H) ~5.10 ppm mol->NH2 NH₂ COOH_H -COOH (br s, 1H) ~12.10 ppm mol->COOH_H COOH C_alpha C-α ~42.5 ppm mol->C_alpha CH₂ C_aromatic Aromatic C's ~114-148 ppm mol->C_aromatic Aryl C C_O C=O ~173.0 ppm mol->C_O COOH

Caption: Structure-Spectrum Correlation Diagram

Experimental Protocols

The following is a general protocol for acquiring high-quality ¹H and ¹³C NMR spectra of a compound such as this compound.

5.1. Sample Preparation

  • Weighing the Sample: Accurately weigh approximately 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR.

  • Solvent Selection: Use high-purity deuterated dimethyl sulfoxide (DMSO-d₆, ~0.75 mL). DMSO-d₆ is a suitable solvent for this compound, capable of dissolving both the amino and carboxylic acid functionalities.

  • Dissolution: Transfer the weighed sample into a clean, dry vial. Add the deuterated solvent and gently agitate or vortex until the sample is fully dissolved.

  • Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube. Ensure the solution height is approximately 4-5 cm.

  • Internal Standard: Tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (0.00 ppm). Alternatively, the residual solvent peak can be used for calibration.

5.2. NMR Instrument Parameters

The following are typical parameters for a 400 MHz NMR spectrometer. These may need to be adjusted based on the specific instrument and experimental goals.

For ¹H NMR:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Acquisition Time (AQ): 2-4 seconds.

  • Relaxation Delay (D1): 1-5 seconds. A longer delay may be necessary for quantitative analysis.

  • Number of Scans (NS): 8-16 scans, or more for dilute samples.

  • Spectral Width (SW): 0-16 ppm.

For ¹³C NMR:

  • Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

  • Acquisition Time (AQ): 1-2 seconds.

  • Relaxation Delay (D1): 2-5 seconds. Quaternary carbons may require longer delays for accurate integration.

  • Number of Scans (NS): 1024 or more, as ¹³C is a less sensitive nucleus.

  • Spectral Width (SW): 0-220 ppm.

5.3. Data Processing

  • Fourier Transformation: Apply an exponential window function (line broadening of 0.3 Hz for ¹H, 1-2 Hz for ¹³C) to the Free Induction Decay (FID) and then perform a Fourier transform.

  • Phasing: Manually or automatically phase the spectrum to ensure all peaks are in the absorptive mode.

  • Baseline Correction: Apply a baseline correction algorithm to ensure a flat baseline.

  • Referencing: Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm or the residual DMSO-d₅ peak to 2.50 ppm for ¹H spectra, and the DMSO-d₆ solvent peak to 39.52 ppm for ¹³C spectra.

  • Integration: Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of the different types of protons.

  • Peak Picking: Identify and label the chemical shifts of all significant peaks.

Logical Workflow for Spectral Analysis

The process of analyzing the NMR spectra of this compound to confirm its structure follows a logical progression.

G Figure 2. NMR Spectral Analysis Workflow cluster_H ¹H NMR Analysis cluster_C ¹³C NMR Analysis A Acquire ¹H and ¹³C NMR Spectra B Process Spectra (FT, Phasing, Baseline Correction) A->B C Reference Spectra (TMS or Solvent) B->C D Analyze ¹H Spectrum C->D E Analyze ¹³C Spectrum C->E F Correlate ¹H and ¹³C Data D->F D1 Identify Chemical Shifts (δ) D2 Determine Multiplicities (s, d, t, etc.) D3 Measure Coupling Constants (J) D4 Calculate Integration E->F E1 Identify Chemical Shifts (δ) E2 Count Number of Signals G Confirm Structure of This compound F->G

Caption: NMR Spectral Analysis Workflow

This comprehensive guide provides a foundational understanding of the ¹H and ¹³C NMR spectra of this compound, intended to aid in its unequivocal identification and characterization in a laboratory setting. The provided protocols and data serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development.

Unveiling 3-Aminophenylacetic Acid: An In-depth Technical Guide to FTIR and Mass Spectrometry Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical techniques of Fourier-transform infrared (FTIR) spectroscopy and mass spectrometry (MS) as applied to the characterization of 3-aminophenylacetic acid. This compound, a key structural motif in various pharmacologically active molecules, requires precise analytical methods to ensure its identity, purity, and stability throughout the drug development process. This document outlines detailed experimental protocols, presents anticipated data in a structured format, and visualizes the analytical workflows and molecular fragmentation pathways.

Introduction to the Analytical Significance

In the realm of pharmaceutical development, the unambiguous characterization of active pharmaceutical ingredients (APIs) and their intermediates is paramount. This compound, possessing amino, carboxylic acid, and a meta-substituted aromatic ring, presents a unique analytical challenge. FTIR spectroscopy serves as a rapid and non-destructive tool for the identification of its key functional groups, providing a molecular fingerprint. Mass spectrometry, on the other hand, offers precise molecular weight determination and detailed structural information through the analysis of fragmentation patterns, crucial for impurity profiling and metabolite identification.

Fourier-Transform Infrared (FTIR) Spectroscopy Analysis

FTIR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.[1] For solid samples like this compound, the KBr pellet method is a common and effective sample preparation technique.[2][3][4][5]

Predicted FTIR Spectral Data

The FTIR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its constituent functional groups. Due to its zwitterionic nature in the solid state, where the carboxylic acid protonates the amino group, the spectrum will show features of an ammonium (B1175870) ion (-NH3+) and a carboxylate ion (-COO-).

Wavenumber Range (cm⁻¹)Vibrational ModeFunctional GroupIntensity
3200-2600N-H StretchAmmonium ion (-NH₃⁺)Strong, Broad
3100-3000C-H StretchAromatic RingMedium
2950-2850C-H StretchMethylene group (-CH₂-)Medium
~1630-1550N-H Bend (Asymmetric)Ammonium ion (-NH₃⁺)Strong
~1600, ~1475C=C StretchAromatic RingMedium-Weak
~1550-1480N-H Bend (Symmetric)Ammonium ion (-NH₃⁺)Medium
~1410C=O Stretch (Symmetric)Carboxylate ion (-COO⁻)Strong
~1300C-N StretchAromatic AmineMedium
880-820C-H Out-of-Plane Bendmeta-Disubstituted BenzeneStrong
780-720C-H Out-of-Plane Bendmeta-Disubstituted BenzeneStrong
~690C-H Out-of-Plane Bendmeta-Disubstituted BenzeneStrong
Experimental Protocol: Solid-State FTIR using KBr Pellet Method

This protocol outlines the steps for acquiring an FTIR spectrum of this compound using the potassium bromide (KBr) pellet technique.[2][3][4][5]

Materials and Equipment:

  • This compound sample

  • FTIR grade Potassium Bromide (KBr), desiccated

  • Agate mortar and pestle

  • Pellet press with die

  • FTIR spectrometer

  • Spatula

  • Infrared lamp (optional, for drying)

Procedure:

  • Drying: Gently dry the this compound sample and the KBr powder under an infrared lamp or in a desiccator to remove any residual moisture, which can interfere with the spectrum.

  • Sample Preparation: Weigh approximately 1-2 mg of the this compound sample and 100-200 mg of dry KBr powder.

  • Grinding: Transfer the sample and KBr to a clean, dry agate mortar. Grind the mixture thoroughly with the pestle for several minutes until a fine, homogeneous powder is obtained. The particle size should be small to minimize light scattering.

  • Pellet Formation: Transfer a portion of the powdered mixture into the die of a pellet press. Distribute the powder evenly.

  • Pressing: Place the die in the hydraulic press and apply pressure (typically 7-10 tons) for a few minutes to form a transparent or translucent pellet.

  • Spectrum Acquisition: Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.

  • Data Collection: Record the FTIR spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of the empty spectrometer should be collected and automatically subtracted from the sample spectrum.

  • Data Analysis: Process the resulting spectrum to identify the characteristic absorption peaks and compare them with reference data or theoretical predictions.

FTIR_Workflow cluster_prep Sample Preparation cluster_analysis FTIR Analysis Drying Drying of Sample and KBr Mixing Mixing and Grinding (1:100 sample to KBr) Drying->Mixing Pelletizing Pellet Formation (7-10 tons pressure) Mixing->Pelletizing Acquisition Spectrum Acquisition (4000-400 cm⁻¹) Pelletizing->Acquisition Processing Data Processing and Interpretation Acquisition->Processing MassSpec_Fragmentation M This compound [C₈H₉NO₂]⁺ m/z = 151 F1 [M - COOH]⁺ [C₇H₈N]⁺ m/z = 106 M->F1 - COOH F2 [M - CH₂COOH]⁺ [C₆H₇N]⁺ m/z = 93 M->F2 - CH₂COOH F4 [COOH]⁺ m/z = 45 M->F4 F3 [C₆H₅]⁺ m/z = 77 F2->F3 - CH₂N GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation Derivatization Derivatization (e.g., with BSTFA) Injection Sample Injection Derivatization->Injection Separation GC Separation Injection->Separation Ionization EI Ionization (70 eV) Separation->Ionization Detection Mass Detection Ionization->Detection Analysis Spectrum Analysis and Library Matching Detection->Analysis

References

An In-depth Technical Guide to 3-Aminophenylacetic Acid: Theoretical Properties and Computational Data

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This technical guide provides a comprehensive overview of 3-aminophenylacetic acid, a significant chemical intermediate in the synthesis of various organic compounds, including pharmaceuticals. The document details its theoretical properties, computational data, and experimental protocols. It is intended for researchers, scientists, and professionals in drug development, offering a centralized resource for understanding the molecule's characteristics and applications.

Theoretical and Computational Properties

This compound (3-APAA) is an amphoteric molecule containing an aromatic ring, an amino group, and a carboxylic acid group, which collectively govern its chemical behavior.[1] Its fundamental properties are summarized below.

Physicochemical Properties

The physical and chemical characteristics of this compound are essential for its application in synthesis and formulation.

PropertyValueSource
Molecular Formula C₈H₉NO₂[2][3][4]
Molecular Weight 151.16 g/mol [2][4]
Appearance Light beige to beige solid/powder[1][3][5]
Melting Point 147-150 °C[3][4][6]
Boiling Point 349.8 ± 17.0 °C (Predicted)[3][5]
Density 1.268 ± 0.06 g/cm³ (Predicted)[3][6]
pKa 4.08 ± 0.10 (Predicted for carboxylic acid group)[1][5][6]
Solubility Soluble in DMSO, Methanol, Water[5]
Computational Data

Computational modeling provides valuable insights into the molecular characteristics and potential interactions of this compound.

ParameterValueSource
LogP 0.8959 to 1.4771[2][3]
Topological Polar Surface Area (TPSA) 63.32 Ų[2][3]
Hydrogen Bond Donors 2[2]
Hydrogen Bond Acceptors 2[2]
Rotatable Bonds 2[2]
SMILES NC1=CC=CC(CC(O)=O)=C1[2]
InChI 1S/C8H9NO2/c9-7-3-1-2-6(4-7)5-8(10)11/h1-4H,5,9H2,(H,10,11)[4]

Experimental Data

Experimental data provides empirical validation of the theoretical and computational properties of this compound.

Spectroscopic Data
Spectroscopy Description
¹H NMR A proton NMR spectrum is available, typically run in a solvent like DMSO-d6.[9]
¹³C NMR Carbon NMR provides information on the carbon skeleton of the molecule.
Mass Spectrometry Provides the mass-to-charge ratio, confirming the molecular weight.
Infrared (IR) IR spectroscopy can identify the characteristic functional groups, such as the amine (N-H), carboxylic acid (O-H and C=O), and aromatic ring (C-H and C=C) vibrations.

Experimental Protocols

Synthesis of this compound

An industrial preparation method for this compound has been developed, starting from p-nitrobenzyl cyanide.[10] This multi-step synthesis avoids the use of highly toxic reagents and does not require the separation of intermediate products, making it suitable for large-scale production.[11]

The general synthetic pathway involves the following key transformations:

  • Reduction of the nitro group.

  • Acetylation of the resulting amino group.

  • Nitration of the aromatic ring.

  • Hydrolysis of the acetyl group.

  • Esterification of the carboxylic acid.

  • Deamination to remove an amino group.

  • A second Reduction step.

  • Final Hydrolysis to yield this compound.[11]

A reported synthesis route starts with m-nitrobenzaldehyde, which is reduced, brominated, cyanided, further reduced, and finally hydrolyzed.[10] However, this method involves high-pressure conditions and the use of toxic cuprous cyanide.[10]

G General Synthesis Workflow for this compound A p-Nitrobenzyl Cyanide B Reduction A->B C Acetylation B->C D Nitration C->D E Hydrolysis D->E F Esterification E->F G Deamination F->G H Reduction G->H I Final Hydrolysis H->I J This compound I->J

General Synthesis Workflow
Purification

Purification of aminophenylacetic acid derivatives can be achieved through recrystallization.[12] A general procedure involves dissolving the crude product in a basic solution (e.g., sodium hydroxide), followed by the addition of an alcohol (e.g., ethanol) and filtration.[12] The pH of the filtrate is then adjusted with acid (e.g., hydrochloric acid) to precipitate the purified product, which is subsequently collected by filtration, washed, and dried.[12]

Reactivity and Mechanisms

The reactivity of this compound is dictated by its amino, carboxylic acid, and aromatic functionalities.[1]

Acid-Base Properties

As an amphoteric compound, this compound can act as both an acid (due to the carboxylic acid group) and a base (due to the amino group).[1] At physiological pH, the carboxylic acid group is predominantly deprotonated, while the amino group is protonated, forming a zwitterion.[1]

G Acid-Base Equilibrium of this compound A H3N+-C6H4-CH2-COOH (Cationic form in strong acid) B H3N+-C6H4-CH2-COO- (Zwitterionic form near neutral pH) A->B +OH- B->A +H+ C H2N-C6H4-CH2-COO- (Anionic form in strong base) B->C +OH- C->B +H+

Acid-Base Equilibrium
Use of Protecting Groups in Synthesis

In more complex syntheses, such as peptide synthesis, the reactive amino group of this compound is often protected to prevent unwanted side reactions.[1] Common protecting groups include tert-butyloxycarbonyl (Boc) and fluorenylmethyloxycarbonyl (Fmoc).[1]

  • Boc Protection: N-Boc-3-aminophenylacetic acid is a stable derivative used in various synthetic applications. The Boc group is typically introduced by reacting this compound with di-tert-butyl dicarbonate.[1]

  • Fmoc Protection: Fmoc-protected this compound is a key reagent in solid-phase peptide synthesis (SPPS). The Fmoc group is stable to the acidic conditions used for Boc removal but is readily cleaved by a mild base like piperidine.[1]

G Workflow for Protected 3-APAA in Synthesis cluster_0 Protection cluster_1 Application cluster_2 Deprotection A This compound B React with Di-tert-butyl dicarbonate A->B C React with Fmoc-Cl or Fmoc-OSu A->C D N-Boc-3-aminophenylacetic acid B->D E N-Fmoc-3-aminophenylacetic acid C->E F Organic Synthesis D->F H Acidic Conditions D->H Cleavage G Solid-Phase Peptide Synthesis (SPPS) E->G I Mild Base (e.g., Piperidine) E->I Cleavage

Protected Derivatives in Synthesis

Applications in Research and Development

This compound serves as a valuable building block in pharmaceutical research and medicinal chemistry.[1] It is utilized in the synthesis of biologically active molecules, with studies exploring its potential for creating compounds with anti-inflammatory or analgesic properties.[1] Its isomers, such as 4-aminophenylacetic acid, have been used as competitive inhibitors of peptide transporters, aiding in the study of peptide transport mechanisms.[1]

Safety Information

This compound is classified as an irritant.[6][13] It can cause skin, eye, and respiratory irritation.[3][4][14] Standard safety precautions, including the use of personal protective equipment such as gloves, eye protection, and a dust mask, should be followed when handling this compound.[4]

Hazard Statements:

  • H302: Harmful if swallowed

  • H315: Causes skin irritation[2][4]

  • H319: Causes serious eye irritation[2][4]

  • H335: May cause respiratory irritation[2][3][4]

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray[2][3]

  • P280: Wear protective gloves/eye protection/face protection[2]

  • P302+P352: IF ON SKIN: Wash with plenty of soap and water[2]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2][3]

References

An In-depth Technical Guide on the Discovery and Historical Synthesis of 3-Aminophenylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Aminophenylacetic acid is a valuable chemical intermediate, recognized for its utility as a building block in the synthesis of various pharmaceuticals and research chemicals. Its structural isomers, particularly 4-aminophenylacetic acid, have also found applications in drug development, including in the synthesis of anti-inflammatory agents and as inhibitors of peptide transporters.[1] This technical guide provides a comprehensive overview of the historical synthesis of this compound, presenting detailed experimental protocols where available and summarizing key quantitative data. Additionally, it explores the logical relationships in its synthetic pathways through visualizations.

Historical Synthesis Methods

The preparation of this compound has been approached through several synthetic routes over the years, starting from various readily available precursors. The following sections detail some of the historically significant methods.

Synthesis from p-Nitrophenylacetonitrile

A multi-step synthesis starting from p-nitrophenylacetonitrile has been described as an industrially viable method.[2][3] This pathway involves a series of reduction, protection, nitration, and deprotection/hydrolysis steps to yield the final product.

Experimental Protocol:

A detailed experimental protocol for a similar multi-step synthesis is outlined in Chinese patent CN1268604C.[2] The key transformations are summarized below:

  • Reduction of p-Nitrophenylacetonitrile: The starting material is reduced to p-aminophenylacetonitrile. A typical procedure involves reacting p-nitrophenylacetonitrile with iron powder in the presence of acetic acid in an aqueous solution. The reaction mixture is heated to reflux, and after completion, the product is extracted.[3]

  • Acetylation: The amino group of p-aminophenylacetonitrile is protected by acetylation with acetic anhydride (B1165640) to form p-acetamidophenylacetonitrile. This step is crucial for directing the subsequent nitration to the desired position.[2][3]

  • Nitration: The acetylated compound is then nitrated using a mixture of nitric acid and sulfuric acid to introduce a nitro group at the 3-position, yielding 3-nitro-4-acetamidophenylacetonitrile.[2]

  • Hydrolysis and further transformations: The subsequent steps described in the patent involve hydrolysis of the nitrile and acetyl groups, esterification, deamination of the original amino group (at position 4), reduction of the newly introduced nitro group (at position 3), and final hydrolysis to afford this compound.[2]

Quantitative Data Summary:

StepReactantsReagentsProductYieldReference
1p-NitrophenylacetonitrileIron powder, Acetic acidp-Aminophenylacetonitrile95%[3]
2p-AminophenylacetonitrileAcetic anhydride, Acetic acidp-Acetamidophenylacetonitrile91%[2][3]

Synthesis Pathway from p-Nitrophenylacetonitrile

G cluster_0 Synthesis of this compound A p-Nitrophenylacetonitrile B p-Aminophenylacetonitrile A->B Reduction (Fe/AcOH) C p-Acetamidophenylacetonitrile B->C Acetylation (Ac2O) D 3-Nitro-4-acetamidophenylacetonitrile C->D Nitration (HNO3/H2SO4) E Intermediate Steps (Hydrolysis, Esterification, Deamination) D->E F 3-Nitrophenylacetic Acid Derivative E->F G This compound F->G Reduction & Hydrolysis

Caption: A multi-step synthesis of this compound starting from p-nitrophenylacetonitrile.

Biological Significance and Applications

While specific signaling pathways directly modulated by this compound are not extensively documented, its derivatives have been investigated for various biological activities.

Derivatives of 3-amino-3-phenylpropionamide, which shares a similar structural motif, have been synthesized and evaluated as ligands for the mu opioid receptor.[4] This suggests that the 3-aminophenyl scaffold can be a useful starting point for the development of neurologically active compounds.

Furthermore, analogs of this compound are being explored in the development of novel therapeutics. For instance, 3-substituted GABA analogs have shown significant central nervous system activity.[5] The structural similarity of this compound to these compounds suggests its potential as a synthon in the creation of new CNS-active agents.

In the field of drug delivery and peptide science, this compound is utilized in solid-phase peptide synthesis. Its incorporation into peptide chains can introduce conformational constraints or serve as a non-natural amino acid to probe structure-activity relationships.

Experimental Workflow for Biological Evaluation

A general workflow for the biological evaluation of this compound derivatives would typically involve the following stages:

G cluster_1 Biological Evaluation Workflow A Synthesis of 3-Aminophenylacetic Acid Derivatives B In vitro Screening (e.g., Receptor Binding Assays, Enzyme Inhibition) A->B C Cell-based Assays (e.g., Signaling Pathway Activation/Inhibition) B->C E Lead Optimization B->E D In vivo Studies (Animal Models) C->D D->E

References

Chemical reactivity of the amino and carboxylic acid groups in 3-aminophenylacetic acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Chemical Reactivity of 3-Aminophenylacetic Acid

Introduction

This compound is a bifunctional organic molecule featuring both a primary aromatic amino group and a carboxylic acid group attached to a phenylacetic acid scaffold. This unique structure confers amphoteric properties, allowing it to act as both an acid and a base.[1] The interplay between the nucleophilic amino group and the electrophilic carboxylic acid group, moderated by the aromatic ring, defines its chemical reactivity. This guide provides a detailed exploration of the reactions involving these two functional groups, making it a crucial reference for researchers in organic synthesis, medicinal chemistry, and drug development.

Quantitative Data Summary

The reactivity of the functional groups can be quantified by their acid dissociation constants (pKa). These values are critical for predicting reaction outcomes under various pH conditions.

Functional GrouppKa ValueDescription
Carboxylic Acid (-COOH)~4.08 (Predicted)[1][2]The carboxylic acid group is weakly acidic. At a physiological pH of ~7.4, it will be predominantly in its deprotonated carboxylate form (-COO⁻).[1]
Protonated Amino Group (-NH₃⁺)~4.6 (Approximate)[3][4]The anilinium ion is weakly acidic. This value is for the unsubstituted anilinium ion; the electron-withdrawing nature of the carboxymethyl group may slightly lower this value.

Reactivity of the Amino Group

The lone pair of electrons on the nitrogen atom makes the amino group a potent nucleophile and a weak base. Its reactivity is central to the synthesis of a wide array of derivatives.

Basicity and Nucleophilicity

The amino group readily accepts a proton to form an anilinium salt. As a nucleophile, it attacks electrophilic centers, most notably the carbonyl carbon of acylating agents, to form amides. This nucleophilic character is the basis for its utility in peptide synthesis and other coupling reactions.[1]

Protection Chemistry: Boc and Fmoc Derivatives

To achieve selective reactions at other sites of the molecule, the highly reactive amino group often requires protection.[5]

  • Boc (tert-Butyloxycarbonyl) Protection: The amino group can be protected with a Boc group by reacting this compound with di-tert-butyl dicarbonate (B1257347) (Boc₂O). This protecting group is stable under basic conditions but is easily removed with acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[5][6]

  • Fmoc (9-Fluorenylmethyloxycarbonyl) Protection: The Fmoc group is another crucial protecting group, particularly in solid-phase peptide synthesis (SPPS). It is stable to acidic conditions but can be cleaved by a mild base, typically piperidine. This orthogonality with the acid-labile Boc group is a cornerstone of modern peptide chemistry.

Acylation and Amide Formation

The amino group reacts with acylating agents like acid chlorides and anhydrides to form stable amide bonds. This reaction is fundamental to building more complex molecules, including peptides and other bioactive compounds.

Oxidation

The aromatic amino group is susceptible to oxidation. Electrochemical oxidation of similar aniline (B41778) derivatives often involves the formation of radical cations, which can lead to dimerization or polymerization.[1]

Reactivity of the Carboxylic Acid Group

The carboxylic acid group is characterized by its acidity and the electrophilicity of its carbonyl carbon.

Acidity

The carboxylic acid group is a Brønsted-Lowry acid, readily donating its proton to a base to form a carboxylate salt. The predicted pKa of ~4.08 indicates that it is a stronger acid than acetic acid, a result of the electron-withdrawing phenyl ring.[1][2]

Nucleophilic Acyl Substitution

The carbonyl group is a target for nucleophiles, leading to substitution reactions where the -OH group is replaced.

  • Esterification: In the presence of an acid catalyst, this compound reacts with alcohols to form esters. The Fischer esterification is a common method, involving refluxing the carboxylic acid with an excess of alcohol and a strong acid catalyst like sulfuric acid.[1][7]

  • Amide Formation: Direct reaction with an amine is generally unfavorable due to a competing acid-base reaction.[8] To facilitate amide bond formation, the carboxylic acid must first be "activated." This is commonly achieved using a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC), which converts the hydroxyl group into a better leaving group, forming a highly reactive O-acylisourea intermediate that is readily attacked by an amine.[9]

  • Reduction: The carboxylic acid group can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄), yielding 2-(3-aminophenyl)ethanol.[1]

Visualizations

Reactivity_Pathways General Reactivity of this compound cluster_amino Amino Group Reactions cluster_cooh Carboxylic Acid Reactions mol This compound acylation Acylation (Amide Formation) mol->acylation R-COCl protection Protection (Boc, Fmoc) mol->protection Boc₂O / Fmoc-Cl oxidation Oxidation mol->oxidation [O] esterification Esterification mol->esterification R'-OH, H⁺ amide_formation Amide Formation (Activation) mol->amide_formation R'₂NH, DCC reduction Reduction mol->reduction LiAlH₄

Caption: Key reaction pathways for the amino and carboxylic acid groups.

Boc_Protection_Workflow Experimental Workflow: N-Boc Protection start Start: this compound dissolve 1. Dissolve in Dioxane/Water 2. Add Na₂CO₃ solution at 0°C start->dissolve add_boc 3. Add Di-tert-butyl dicarbonate (Boc₂O) 4. Stir for 4 hours at RT dissolve->add_boc remove_dioxane 5. Remove Dioxane (Distillation) add_boc->remove_dioxane acidify 6. Cool aqueous layer 7. Acidify to pH 4 with KHSO₄ remove_dioxane->acidify extract 8. Extract with Ethyl Acetate (B1210297) acidify->extract purify 9. Purify via Silica (B1680970) Gel Column Chromatography extract->purify end End Product: N-Boc-3-aminophenylacetic acid purify->end

Caption: Workflow for Boc protection of this compound.

SPPS_Coupling_Step Solid-Phase Peptide Synthesis (SPPS) Coupling cluster_sp Solid Phase cluster_sol Solution Phase resin Resin-Bound Amino Acid (Free -NH₂ group) new_peptide Resin-Bound Dipeptide (Fmoc protected) resin->new_peptide Forms new peptide bond fmoc_aa Fmoc-3-aminophenylacetic acid activated_ester Activated Ester Intermediate fmoc_aa->activated_ester + Activator activator Activating Agent (e.g., DCC/HOBt) activator->activated_ester activated_ester->resin Coupling (Amide bond formation)

Caption: A single coupling step in SPPS using Fmoc-3-aminophenylacetic acid.

Experimental Protocols

Protocol 1: Synthesis of N-Boc-3-aminophenylacetic acid

This protocol outlines the protection of the amino group using di-tert-butyl dicarbonate.

Materials:

  • This compound (1 equiv)

  • Dioxane

  • Water

  • Sodium carbonate (1 equiv)

  • Di-tert-butyl dicarbonate (Boc₂O, 1.1 equiv)

  • Potassium bisulfate (KHSO₄) solution

  • Ethyl acetate

  • Silica gel

Procedure:

  • Dissolve this compound (26.46 mmol) in a solvent mixture of dioxane (52 mL) and water (52 mL).[10]

  • Cool the solution in an ice bath and add an aqueous solution of sodium carbonate (26.42 mmol in 26 mL of water).[10]

  • Add di-tert-butyl dicarbonate (28.59 mmol) to the mixture all at once.[10]

  • Stir the reaction continuously for 4 hours at room temperature.[10]

  • After the reaction is complete, remove the dioxane by distillation under reduced pressure.[10]

  • Cool the remaining aqueous layer, cover it with ethyl acetate, and acidify with a dilute KHSO₄ solution to a pH of 4.[10]

  • Separate the organic layer and extract the aqueous layer with ethyl acetate.[10]

  • Combine the organic layers and purify by silica gel column chromatography using ethyl acetate as the eluent to yield the N-Boc protected product.[10]

Protocol 2: Fischer Esterification to Methyl 3-aminophenylacetate (Adapted)

This protocol is adapted from a similar procedure for the esterification of p-aminobenzoic acid.[11]

Materials:

  • This compound (1 equiv)

  • Methanol (excess, serves as solvent and reagent)

  • Concentrated Sulfuric Acid (H₂SO₄, catalytic amount)

  • 10% Sodium Carbonate (Na₂CO₃) solution

  • Water

  • Ethyl Acetate

Procedure:

  • In a round-bottom flask, suspend this compound in an excess of methanol.

  • While stirring, carefully add a catalytic amount of concentrated sulfuric acid dropwise. The mixture may warm up, and the solid may precipitate as its hydrogen sulfate (B86663) salt before redissolving upon heating.[11]

  • Attach a reflux condenser and heat the mixture to a gentle reflux for 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the flask to room temperature.

  • Transfer the reaction mixture into a beaker containing water.

  • Slowly and carefully add 10% sodium carbonate solution dropwise to neutralize the sulfuric acid catalyst. Gas evolution (CO₂) will occur. Continue adding until the gas evolution ceases and the solution is basic (pH > 8).[11]

  • The ester product may precipitate out of the solution. If not, extract the aqueous mixture with ethyl acetate.

  • Collect the precipitate by vacuum filtration or dry the organic extracts over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield the crude ester, which can be further purified by recrystallization or column chromatography.

Protocol 3: Amide Synthesis via DCC Coupling

This protocol describes a general method for forming an amide bond between this compound and a primary or secondary amine using DCC as a coupling agent.

Materials:

  • N-Boc-3-aminophenylacetic acid (1 equiv, amino group must be protected)

  • A primary or secondary amine (1-1.2 equiv)

  • Dicyclohexylcarbodiimide (DCC, 1.1 equiv)

  • Anhydrous dichloromethane (B109758) (DCM) or dimethylformamide (DMF) as solvent

  • (Optional) 4-Dimethylaminopyridine (DMAP) as a catalyst

Procedure:

  • Dissolve N-Boc-3-aminophenylacetic acid in anhydrous DCM.

  • Add the desired amine (1-1.2 equivalents) to the solution.

  • Cool the reaction mixture to 0°C in an ice bath.

  • In a separate flask, dissolve DCC (1.1 equivalents) in a minimal amount of anhydrous DCM.

  • Add the DCC solution dropwise to the cooled reaction mixture under constant stirring. A white precipitate of dicyclohexylurea (DCU) will begin to form.

  • Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.

  • Once the reaction is complete, filter off the DCU precipitate.

  • Wash the filtrate sequentially with a dilute acid solution (e.g., 1M HCl) to remove excess amine, followed by a saturated sodium bicarbonate solution to remove unreacted carboxylic acid, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude amide product.

  • The crude product can be purified by column chromatography or recrystallization.

  • The Boc protecting group can be removed in a subsequent step using acidic conditions (e.g., TFA in DCM).[6]

References

An In-Depth Technical Guide to the Functional Group Transformations of 3-Aminophenylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Aminophenylacetic acid is a valuable and versatile bifunctional molecule, serving as a crucial building block in the synthesis of a wide array of organic compounds. Its structure, featuring a reactive primary amino group, a carboxylic acid moiety, and an aromatic ring, allows for a multitude of chemical modifications. This technical guide provides a comprehensive overview of the key functional group transformations of this compound, offering detailed experimental protocols and quantitative data to support researchers in the fields of medicinal chemistry, drug development, and organic synthesis.

Core Functional Group Transformations

The chemical reactivity of this compound can be categorized by transformations involving its three primary functional regions: the amino group, the carboxylic acid group, and the aromatic ring. Strategic manipulation of these groups, often involving protective group chemistry, enables the synthesis of diverse molecular architectures.

I. Transformations of the Amino Group

The primary amino group is a key site for nucleophilic reactions and can be readily modified. However, its reactivity often necessitates protection to achieve selectivity in reactions involving other parts of the molecule.

1. N-Acetylation (Protection)

Acetylation of the amino group is a common strategy to protect it from unwanted side reactions, particularly in electrophilic aromatic substitution. The resulting acetamido group is an ortho-, para-director and is less activating than the amino group.

Experimental Protocol: Synthesis of N-Acetyl-3-aminophenylacetic Acid

To a solution of this compound (1 equivalent) in acetic acid, acetic anhydride (B1165640) (1.1 equivalents) is added dropwise at room temperature. The reaction mixture is stirred for 1 hour. The solution is then poured into ice water, leading to the precipitation of the product. The solid is collected by filtration, washed with water, and dried to yield N-acetyl-3-aminophenylacetic acid.[1]

ProductReagentsSolventReaction TimeYield
N-Acetyl-3-aminophenylacetic AcidThis compound, Acetic AnhydrideAcetic Acid1 hour91%

2. Diazotization and Subsequent Displacement Reactions

The primary aromatic amine can be converted to a diazonium salt, a versatile intermediate that can be displaced by a variety of nucleophiles. This pathway allows for the introduction of halogens, hydroxyl, cyano, and other functional groups onto the aromatic ring.

Experimental Protocol: General Procedure for Diazotization

This compound (1 equivalent) is dissolved in an aqueous solution of a strong acid (e.g., HCl, H₂SO₄). The solution is cooled to 0-5 °C in an ice bath. A solution of sodium nitrite (B80452) (1.1 equivalents) in water is then added dropwise, maintaining the temperature below 5 °C. The formation of the diazonium salt is typically monitored by a color test with 2-naphthol.[2]

a. Sandmeyer Reaction (Halogenation and Cyanation)

The Sandmeyer reaction involves the copper(I)-catalyzed displacement of the diazonium group.[3][4]

  • Chlorination: The diazonium salt solution is added to a solution of copper(I) chloride in concentrated hydrochloric acid.

  • Bromination: The diazonium salt solution is added to a solution of copper(I) bromide in concentrated hydrobromic acid.

b. Schiemann Reaction (Fluorination)

The Balz-Schiemann reaction is used to introduce a fluorine atom by thermal decomposition of the diazonium tetrafluoroborate (B81430) salt.[5] The diazonium salt solution is treated with fluoroboric acid (HBF₄) to precipitate the diazonium tetrafluoroborate, which is then isolated and heated to yield the aryl fluoride.

c. Iodination

Iodination is achieved by treating the diazonium salt solution with a solution of potassium iodide.[6]

d. Hydroxylation

Heating the acidic diazonium salt solution leads to the formation of the corresponding phenol, 3-hydroxyphenylacetic acid.

II. Transformations of the Carboxylic Acid Group

The carboxylic acid functional group can undergo a variety of transformations to produce esters, amides, and alcohols.

1. Esterification

Fischer-Speier esterification is a common method for converting carboxylic acids to esters using an alcohol in the presence of an acid catalyst.[7]

Experimental Protocol: Synthesis of Methyl 3-Aminophenylacetate

This compound (1 equivalent) is dissolved in an excess of methanol. A catalytic amount of concentrated sulfuric acid is added, and the mixture is heated at reflux for several hours. After cooling, the solvent is removed under reduced pressure. The residue is dissolved in an organic solvent (e.g., ethyl acetate), washed with a saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated to give the methyl ester.

ProductReagentsSolventCatalystYield
Methyl 3-AminophenylacetateThis compound, MethanolMethanolSulfuric AcidHigh

2. Amide Bond Formation

Amides are typically synthesized by activating the carboxylic acid, followed by reaction with an amine. Common coupling agents include carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of an additive such as 1-hydroxybenzotriazole (B26582) (HOBt).[8][9]

Experimental Protocol: General Procedure for Amide Coupling

To a solution of N-protected this compound (1 equivalent), HOBt (1.2 equivalents), and the desired amine (1.1 equivalents) in an anhydrous solvent like dichloromethane (B109758) (DCM) or dimethylformamide (DMF) at 0 °C, EDC hydrochloride (1.2 equivalents) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.5 equivalents) are added. The reaction is stirred at 0 °C for 30 minutes and then at room temperature for 12-18 hours. The reaction mixture is then diluted with an organic solvent and washed sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine. The organic layer is dried and concentrated, and the crude product is purified by column chromatography.[10]

ReactantsCoupling AgentsBaseSolventProduct
N-Protected this compound, Amine (e.g., Benzylamine)EDC, HOBtDIPEADCM/DMFCorresponding N-Substituted Amide

3. Reduction to an Alcohol

Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the carboxylic acid to a primary alcohol.[11] It is often advantageous to first convert the carboxylic acid to its ester before reduction.

Experimental Protocol: Synthesis of 3-Aminobenzyl Alcohol

To a stirred suspension of lithium aluminum hydride (excess) in anhydrous tetrahydrofuran (B95107) (THF) at 0 °C, a solution of methyl 3-aminophenylacetate (1 equivalent) in THF is added dropwise. The reaction mixture is then stirred at room temperature for several hours. The reaction is quenched by the sequential addition of water, 15% aqueous sodium hydroxide, and water. The resulting solid is filtered off, and the filtrate is dried and concentrated to yield 3-aminobenzyl alcohol.

Starting MaterialReducing AgentSolventProduct
Methyl 3-AminophenylacetateLiAlH₄THF3-Aminobenzyl Alcohol
III. Transformations of the Aromatic Ring

The aromatic ring of this compound can undergo electrophilic substitution reactions. The directing effects of the substituents (amino and acetic acid groups) play a crucial role in the regioselectivity of these reactions. To control the position of substitution, the amino group is typically protected as an acetamide. The acetamido group is an ortho-, para-director, while the acetic acid group is a weak deactivating meta-director.

1. Halogenation

Bromination of N-acetyl-3-aminophenylacetic acid is expected to occur at the positions ortho and para to the acetamido group.

Experimental Protocol: Bromination of N-Acetyl-3-aminophenylacetic Acid (Representative)

To a solution of N-acetyl-3-aminophenylacetic acid in a suitable solvent (e.g., acetic acid), a solution of bromine in the same solvent is added dropwise. The reaction is stirred at room temperature until the bromine color disappears. The product is then isolated by precipitation in water and purified by recrystallization.

2. Pictet-Spengler Reaction

The Pictet-Spengler reaction is a powerful method for the synthesis of tetrahydroisoquinolines from β-arylethylamines and an aldehyde or ketone, typically under acidic conditions.[12][13] this compound can be considered a β-arylethylamine derivative, and its reaction with an aldehyde like formaldehyde (B43269) can lead to the formation of a 3,4-dihydroisoquinoline-3-carboxylic acid derivative.

Experimental Protocol: Pictet-Spengler Reaction of Methyl 3-Aminophenylacetate with Formaldehyde (Representative)

Methyl 3-aminophenylacetate (1 equivalent) and formaldehyde (as a solution or from a precursor like paraformaldehyde) are dissolved in a suitable solvent. An acid catalyst (e.g., trifluoroacetic acid) is added, and the mixture is stirred, potentially with heating. The reaction progress is monitored by TLC. Upon completion, the reaction is worked up by neutralization and extraction, followed by purification of the resulting tetrahydroisoquinoline derivative.[14][15]

ReactantsCatalystProduct
Methyl 3-Aminophenylacetate, FormaldehydeTrifluoroacetic AcidMethyl 1,2,3,4-tetrahydroisoquinoline-7-carboxylate

Visualizing the Transformations

The following diagrams illustrate the key reaction pathways and workflows for the functional group transformations of this compound.

Functional_Group_Transformations cluster_amino Amino Group Transformations cluster_carboxyl Carboxylic Acid Transformations cluster_ring Aromatic Ring Transformations This compound This compound N-Acetyl-3-aminophenylacetic Acid N-Acetyl-3-aminophenylacetic Acid This compound->N-Acetyl-3-aminophenylacetic Acid Acetylation Diazonium Salt Diazonium Salt This compound->Diazonium Salt Diazotization Ester Derivative Ester Derivative This compound->Ester Derivative Esterification Amide Derivative Amide Derivative This compound->Amide Derivative Amidation Pictet-Spengler Product Pictet-Spengler Product This compound->Pictet-Spengler Product Pictet-Spengler Halogenated Derivative Halogenated Derivative N-Acetyl-3-aminophenylacetic Acid->Halogenated Derivative Halogenation Alcohol Derivative Alcohol Derivative Ester Derivative->Alcohol Derivative Reduction

Key functional group transformations of this compound.

Diazotization_Sandmeyer_Workflow This compound This compound Diazonium Salt Diazonium Salt This compound->Diazonium Salt NaNO2, H+ Aryl Halide Aryl Halide Diazonium Salt->Aryl Halide CuX (X=Cl, Br) (Sandmeyer) Aryl Cyanide Aryl Cyanide Diazonium Salt->Aryl Cyanide CuCN (Sandmeyer)

Workflow for Sandmeyer reactions via a diazonium salt intermediate.

Amide_Coupling_Workflow Carboxylic Acid This compound (N-protected) Active Ester Active Ester Carboxylic Acid->Active Ester EDC, HOBt Amine Amine Amide Product Amide Product Active EsterAmine Active EsterAmine Active EsterAmine->Amide Product

General workflow for amide bond formation using coupling agents.

Conclusion

This compound is a highly adaptable scaffold for the synthesis of a diverse range of chemical entities. A thorough understanding of its functional group chemistry, including the strategic use of protecting groups and the selection of appropriate reaction conditions, is paramount for its effective utilization in research and development. This guide provides a foundational understanding and practical protocols for the key transformations of this important building block, empowering scientists to explore its full synthetic potential.

References

Methodological & Application

Application Note: Synthesis of 3-Aminophenylacetic Acid from 3-Nitrophenylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-Aminophenylacetic acid is a valuable building block in organic synthesis, serving as a key intermediate in the production of various pharmaceuticals and other specialty chemicals. Its structure incorporates a versatile amino group and a carboxylic acid moiety, making it suitable for a wide range of chemical modifications. The most direct synthetic route to this compound involves the reduction of the nitro group of commercially available 3-nitrophenylacetic acid. This application note provides detailed protocols for three common and effective methods for this transformation: catalytic hydrogenation, reduction with iron in an acidic medium, and reduction using sodium dithionite (B78146).

Overall Reaction Scheme

The fundamental transformation is the reduction of the nitro group (-NO₂) on the aromatic ring to an amino group (-NH₂).

Caption: Chemical transformation of 3-nitrophenylacetic acid to this compound.

Methodology Overview and Data Summary

The choice of reduction method often depends on factors such as available equipment, substrate functional group tolerance, cost, and scale. Catalytic hydrogenation is often high-yielding and clean but requires specialized hydrogenation equipment.[1][2] Reduction with iron is a classic, robust, and inexpensive method suitable for large-scale synthesis.[3][4] Sodium dithionite offers a metal-free alternative under mild conditions, which can be advantageous for substrates sensitive to harsh acidic or metallic conditions.[5][6]

MethodReagents/CatalystSolventTypical YieldKey Advantages & Considerations
Catalytic Hydrogenation H₂ gas, 5-10% Palladium on Carbon (Pd/C) or Platinum Oxide (PtO₂)[1]Methanol, Ethanol (B145695), Acetic Acid>90%[2][7]High yield, clean reaction, mild conditions. Requires hydrogen gas and pressure equipment. Catalyst is flammable.
Iron/Acid Reduction Iron powder, Hydrochloric Acid (HCl) or Acetic Acid (AcOH)[3][4]Water, Ethanol60-85%[3]Cost-effective, scalable. The reaction can be exothermic and work-up involves filtering large amounts of iron salts.
Sodium Dithionite Reduction Sodium Dithionite (Na₂S₂O₄)[5][6]Water/Organic Co-solvent (e.g., Dioxane, THF)Good to Excellent[6][8]Metal-free, mild conditions, good functional group tolerance.[5] May require larger volumes of solvent.

Experimental Protocols

Protocol A: Catalytic Hydrogenation

This protocol describes the reduction of 3-nitrophenylacetic acid using hydrogen gas and a palladium on carbon (Pd/C) catalyst.[1][2]

Materials:

  • 3-Nitrophenylacetic acid

  • 10% Palladium on Carbon (50% wet)

  • Methanol (reagent grade)

  • Parr Hydrogenator or similar hydrogenation apparatus

  • Celite™ or other filter aid

  • Nitrogen or Argon gas source

Procedure:

  • In a suitable pressure vessel, dissolve 3-nitrophenylacetic acid (1.0 eq) in methanol.

  • Carefully add 10% Pd/C (typically 1-5 mol% of Pd relative to the substrate) to the solution under an inert atmosphere (e.g., nitrogen or argon).

  • Seal the reaction vessel and connect it to the hydrogenation apparatus.

  • Flush the vessel several times with nitrogen or argon to remove all oxygen, then flush with hydrogen gas.

  • Pressurize the vessel with hydrogen (typically 1-4 atm or ~15-60 psi) and begin vigorous stirring.[9]

  • Monitor the reaction by observing hydrogen uptake. The reaction is typically exothermic. Maintain the temperature as needed with external cooling.

  • Once hydrogen uptake ceases (usually within 2-4 hours), stop the reaction and vent the excess hydrogen.

  • Flush the vessel with an inert gas.

  • Filter the reaction mixture through a pad of Celite™ to carefully remove the palladium catalyst. Caution: The catalyst may be pyrophoric upon drying; do not allow the filter cake to dry completely in the air.

  • Rinse the filter cake with a small amount of methanol.

  • Concentrate the combined filtrate under reduced pressure to yield the crude this compound.

  • The product can be further purified by recrystallization, typically from water or an alcohol/water mixture.

Protocol B: Reduction with Iron in Acidic Medium (Bechamp Reduction)

This method uses iron powder as the reducing agent in the presence of a mineral or organic acid.[3][4]

Materials:

  • 3-Nitrophenylacetic acid

  • Iron powder (fine, >100 mesh)

  • Concentrated Hydrochloric Acid (HCl) or Glacial Acetic Acid

  • Ethanol/Water solvent mixture

  • Sodium Carbonate (Na₂CO₃) or Sodium Hydroxide (NaOH) for neutralization

  • Ethyl Acetate or other suitable extraction solvent

Procedure:

  • To a round-bottom flask equipped with a mechanical stirrer and a reflux condenser, add a mixture of ethanol and water (e.g., 4:1).

  • Add the 3-nitrophenylacetic acid (1.0 eq) and iron powder (3-5 eq).[10]

  • Heat the stirred suspension to a gentle reflux.

  • Slowly add concentrated HCl or glacial acetic acid (catalytic to 1.1 eq) to the mixture. Caution: The reaction is highly exothermic; control the addition rate to maintain a manageable reflux.

  • After the addition is complete, maintain the reflux for 2-3 hours, monitoring the reaction progress by TLC or LC-MS.

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Carefully basify the mixture with a saturated solution of sodium carbonate or aqueous NaOH to a pH of ~8-9 to precipitate iron hydroxides.

  • Filter the hot mixture through a pad of Celite™, washing the sludge thoroughly with hot ethanol or ethyl acetate.

  • Separate the organic layer of the filtrate (if biphasic) and extract the aqueous layer with ethyl acetate.

  • Combine all organic fractions, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure to afford the crude product.

  • Purify by recrystallization as needed.

Protocol C: Reduction with Sodium Dithionite

This protocol provides a metal-free alternative using sodium dithionite (also known as sodium hydrosulfite).[5][6]

Materials:

  • 3-Nitrophenylacetic acid

  • Sodium Dithionite (Na₂S₂O₄)

  • Dioxane or Tetrahydrofuran (THF)

  • Water

  • Ethyl Acetate or other suitable extraction solvent

Procedure:

  • Dissolve 3-nitrophenylacetic acid (1.0 eq) in a mixture of dioxane (or THF) and water in a round-bottom flask with vigorous stirring.

  • In a separate flask, prepare a solution of sodium dithionite (3-5 eq) in water.

  • Slowly add the aqueous sodium dithionite solution to the solution of the nitro compound. The reaction can be exothermic.[5]

  • Heat the reaction mixture to 50-80 °C and stir for 2-6 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • If necessary, adjust the pH to be slightly basic (pH 8) to ensure the product is in its free amino form for extraction.

  • Extract the mixture several times with ethyl acetate.[8]

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the resulting solid by recrystallization.

Visualized Workflows

General Synthesis and Purification Workflow

G A 1. Dissolve 3-Nitrophenylacetic Acid in Appropriate Solvent B 2. Prepare Reaction Mixture (Add Reducing Agent/Catalyst) A->B C 3. Run Reaction (Apply Heat/Pressure as required) B->C D 4. Monitor Reaction Progress (TLC, LC-MS) C->D D->C Continue Reaction E 5. Reaction Work-up (Quench, Neutralize, Filter) D->E Reaction Complete F 6. Product Extraction (Liquid-Liquid Extraction) E->F G 7. Isolate Crude Product (Solvent Evaporation) F->G H 8. Purification (Recrystallization) G->H I 9. Characterize Final Product (NMR, MS, m.p.) H->I

Caption: A generalized workflow for the synthesis and purification of this compound.

References

Industrial Synthesis of 3-Aminophenylacetic Acid: A Detailed Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Aminophenylacetic acid is a crucial intermediate in the pharmaceutical and chemical industries, finding applications in the synthesis of various drugs and specialty chemicals.[1][2] This document provides a comprehensive overview of the prominent industrial methods for its preparation, complete with detailed experimental protocols, quantitative data, and process visualizations to aid researchers, scientists, and professionals in drug development. The methodologies discussed focus on scalability, safety, and efficiency, key considerations for industrial applications.

Synthesis Routes

Two primary routes for the industrial synthesis of this compound are highlighted: a multi-step synthesis commencing from p-nitrophenylacetonitrile and a more direct approach involving the reduction of 3-nitrophenylacetic acid.

Route 1: Multi-step Synthesis from p-Nitrophenylacetonitrile

This patented industrial method utilizes readily available and cost-effective p-nitrophenylacetonitrile as the starting material.[1][2][3] The process is characterized by high selectivity in each reaction step, eliminating the need for the separation of intermediate products and avoiding the use of highly toxic substances or specialized equipment.[1][3] The synthesis proceeds through a sequence of reduction, acetylation, nitration, hydrolysis, esterification, deamination, and a final reduction and hydrolysis.[1][2]

Logical Flow of the Multi-Step Synthesis

p_nitrophenylacetonitrile p-Nitrophenylacetonitrile p_aminophenylacetonitrile p-Aminophenylacetonitrile p_nitrophenylacetonitrile->p_aminophenylacetonitrile Reduction p_acetamidophenylacetonitrile p-Acetamidophenylacetonitrile p_aminophenylacetonitrile->p_acetamidophenylacetonitrile Acetylation nitro_intermediate 3-Nitro-4-acetamidophenylacetonitrile p_acetamidophenylacetonitrile->nitro_intermediate Nitration hydrolyzed_intermediate Hydrolyzed Intermediate nitro_intermediate->hydrolyzed_intermediate Hydrolysis esterified_intermediate Esterified Intermediate hydrolyzed_intermediate->esterified_intermediate Esterification deaminated_intermediate Deaminated Intermediate esterified_intermediate->deaminated_intermediate Deamination reduced_intermediate Reduced Intermediate deaminated_intermediate->reduced_intermediate Reduction final_product This compound reduced_intermediate->final_product Hydrolysis

Caption: Multi-step synthesis of this compound.

Quantitative Data for Route 1

StepReactantsReagents/ConditionsProductYield (%)Reference
1. Reductionp-Nitrophenylacetonitrile, Iron powder, Acetic acidWater, Dichloroethane, Refluxp-Aminophenylacetonitrile95[2]
2. Acetylationp-Aminophenylacetonitrile, Acetic anhydride (B1165640)Acetic acid, Room temperaturep-Acetamidophenylacetonitrile91[1][2]
3. Nitrationp-AcetamidophenylacetonitrileNitric acid (60%), Sulfuric acid, Ice water cooling3-Nitro-4-acetamidophenylacetonitrile-[1][2]

Yield for the nitration and subsequent steps are not explicitly quantified in the provided search results.

Experimental Protocols for Route 1

Step 1: Reduction of p-Nitrophenylacetonitrile

  • To a three-necked flask, add 200 ml of water and 80g of iron powder under mechanical stirring.

  • Add 4 ml of acetic acid and reflux the mixture for 30 minutes.

  • Cool the mixture to 90-95°C and add 64.8g of p-nitrophenylacetonitrile in batches.

  • After the addition is complete, reflux for 4 hours.

  • Cool the reaction to 80°C and add 200 ml of dichloroethane.

  • Filter the mixture by suction and wash the filter cake with hot dichloroethane.

  • Separate the organic layer and remove the solvent under reduced pressure to obtain p-aminophenylacetonitrile.[2]

Step 2: Acetylation of p-Aminophenylacetonitrile

  • In a suitable reaction vessel, dissolve 52.8g of p-aminophenylacetonitrile in 24.5 ml of acetic acid.

  • At room temperature, add 24.5 ml of acetic anhydride dropwise.

  • Continue to stir the reaction mixture for 1 hour after the addition is complete.

  • Pour the reaction solution into ice water to precipitate the product.

  • Collect the solid product, p-acetamidophenylacetonitrile, by suction filtration.[1][2]

Step 3: Nitration of p-Acetamidophenylacetonitrile

  • Prepare a nitrating mixture by adding 91 ml of 60% nitric acid dropwise to 91 ml of concentrated sulfuric acid, maintaining cooling with ice water.

  • Add 34.8g of p-acetamidophenylacetonitrile in batches to the cooled nitrating mixture.

  • After the addition is complete, allow the reaction to proceed at room temperature for 2 hours.

  • Pour the reaction mixture into ice water to precipitate the product.

  • Collect the solid, 3-nitro-4-acetamidophenylacetonitrile, by suction filtration and wash with ice water.[1][2]

Protocols for the subsequent hydrolysis, esterification, deamination, reduction, and final hydrolysis steps are mentioned in the patent but detailed procedures are not provided in the search results.[1]

Route 2: Reduction of 3-Nitrophenylacetic Acid

A more direct and widely used laboratory and potential industrial-scale method is the reduction of 3-nitrophenylacetic acid.[4] This transformation can be achieved through various reduction methods, with catalytic hydrogenation being a common and efficient choice.[4][5]

Reaction Pathway for the Reduction of 3-Nitrophenylacetic Acid

start 3-Nitrophenylacetic Acid product This compound start->product Reduction (e.g., H₂, Pd/C)

Caption: Synthesis of this compound via reduction.

Quantitative Data for Route 2

ReactantCatalystConditionsProduct Purity (%)Reference
3-Nitrophenylacetic Acid5% Pd/C40°C, 40 psi H₂, 3 hours, Absolute ethanol (B145695)-[4]

The yield for this specific protocol was not provided, but it is noted that the product was a highly viscous oil that resisted crystallization.[4]

Experimental Protocol for Route 2: Catalytic Hydrogenation

  • In a hydrogenation apparatus, prepare a solution of 3-nitrophenylacetic acid (5.08 g, 28 mmol) in absolute ethanol (100 ml).

  • Add 5% Palladium on carbon (Pd/C) catalyst to the solution.

  • Hydrogenate the mixture at 40°C and a pressure of 40 psi for 3 hours.

  • After the reaction is complete, remove the catalyst by filtration.

  • Remove the solvent from the filtrate in vacuo to obtain this compound as a highly viscous yellow oil.[4]

Alternative Reduction Methods

For the reduction of aromatic nitro compounds to amines, several other reagents and conditions can be employed, offering flexibility in terms of cost, selectivity, and compatibility with other functional groups.[5] These include:

  • Iron (Fe) in acidic conditions (e.g., acetic acid): A mild and cost-effective method.[5]

  • Zinc (Zn) in acidic conditions (e.g., acetic acid): Another mild option for this transformation.[5]

  • Tin(II) chloride (SnCl₂): Provides a mild reduction that is tolerant of many other reducible groups.[5]

Conclusion

The industrial preparation of this compound can be effectively achieved through multiple synthetic routes. The multi-step synthesis starting from p-nitrophenylacetonitrile offers a pathway utilizing inexpensive raw materials and is designed for large-scale production with high selectivity.[1][2] The reduction of 3-nitrophenylacetic acid, particularly through catalytic hydrogenation, presents a more direct approach. The choice of the optimal synthesis route will depend on factors such as raw material availability, cost, required purity of the final product, and the specific capabilities of the manufacturing facility. The detailed protocols and data presented herein provide a solid foundation for the implementation and optimization of these industrial processes.

References

Application Notes and Protocols for the Use of 3-Aminophenylacetic Acid in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern drug discovery and peptide science, the incorporation of non-natural amino acids into peptide chains is a powerful strategy to develop novel therapeutics with enhanced pharmacological profiles. 3-Aminophenylacetic acid, a non-proteinogenic amino acid, offers a unique structural motif that can be strategically employed in solid-phase peptide synthesis (SPPS) to create peptidomimetics with improved stability, receptor affinity, and bioavailability.[1][2] Its phenyl ring provides a rigid scaffold that can be functionalized to modulate the conformational properties of peptides, influencing their biological activity. This document provides detailed application notes and protocols for the effective utilization of Fmoc-3-aminophenylacetic acid in SPPS.

Applications of this compound in Peptide Synthesis

The incorporation of this compound into peptide sequences is primarily driven by the desire to create peptidomimetics that mimic the structure and function of natural peptides while overcoming their inherent limitations, such as susceptibility to enzymatic degradation.[1][2]

Key Application Areas:

  • Enzyme Inhibitors: Peptides containing this compound can be designed to target the active sites of enzymes. The rigid phenyl ring can serve as a scaffold to position key functional groups for optimal interaction with the enzyme's binding pocket, leading to potent and selective inhibition.

  • Foldamers and Structural Scaffolds: The defined geometry of the aminophenylacetic acid unit can be used to induce specific secondary structures, such as β-turns and helices, in synthetic peptides.[3][4] This allows for the creation of foldamers that mimic the three-dimensional structure of protein epitopes, enabling the modulation of protein-protein interactions.

  • Drug Development: By replacing natural amino acids with this compound, researchers can fine-tune the pharmacokinetic properties of peptide-based drug candidates, improving their stability in biological fluids and enhancing their therapeutic efficacy.[1]

Quantitative Data Summary

While specific quantitative data for the incorporation of this compound is not extensively published in comparative tables, the following table provides a general overview of expected outcomes based on standard Fmoc-SPPS protocols for unnatural amino acids. Actual results will vary depending on the specific peptide sequence, coupling reagents, and synthesis conditions.

ParameterTypical RangeNotes
Coupling Efficiency >95%Efficiency is dependent on the coupling reagent and reaction time. Steric hindrance from the phenyl ring may necessitate longer coupling times or the use of more potent activating agents like HATU.
Crude Peptide Purity 60-90%Purity is sequence-dependent and influenced by the efficiency of each coupling and deprotection step. Purification by RP-HPLC is typically required.
Overall Yield 10-50%The final yield of the purified peptide is influenced by the number of residues, the efficiency of each synthetic step, and losses during purification.

Experimental Protocols

The following protocols are based on standard Fmoc-based solid-phase peptide synthesis methodologies and can be adapted for the incorporation of Fmoc-3-aminophenylacetic acid.

Protocol 1: Resin Swelling and Preparation
  • Place the desired amount of resin (e.g., Rink Amide resin, 100-200 mesh) in a reaction vessel.

  • Add dimethylformamide (DMF) to swell the resin for at least 30 minutes at room temperature with gentle agitation.

  • Drain the DMF from the reaction vessel.

Protocol 2: Fmoc-Deprotection
  • Add a 20% solution of piperidine (B6355638) in DMF to the swollen resin.

  • Agitate the mixture for 5-10 minutes at room temperature.

  • Drain the piperidine solution.

  • Repeat the piperidine treatment for another 10-15 minutes.

  • Wash the resin thoroughly with DMF (5-6 times) to remove all traces of piperidine.

Protocol 3: Coupling of Fmoc-3-Aminophenylacetic Acid
  • In a separate vial, dissolve Fmoc-3-aminophenylacetic acid (3-5 equivalents relative to resin loading) and a suitable activating agent (e.g., HBTU/HOBt or HATU, 3-5 equivalents) in DMF.

  • Add N,N-Diisopropylethylamine (DIPEA) (6-10 equivalents) to the amino acid solution and pre-activate for 1-2 minutes.

  • Add the activated amino acid solution to the deprotected resin in the reaction vessel.

  • Agitate the mixture at room temperature for 1-2 hours. Due to the potential for steric hindrance, a longer coupling time or a double coupling may be necessary.

  • Monitor the coupling reaction using a qualitative method such as the Kaiser test. A negative test (yellow beads) indicates complete coupling.

  • If the Kaiser test is positive (blue beads), repeat the coupling step.

  • Once the coupling is complete, wash the resin thoroughly with DMF (3-5 times) and then with dichloromethane (B109758) (DCM) (3-5 times).

Protocol 4: Cleavage and Deprotection
  • Wash the final peptide-resin with DCM and dry it under vacuum.

  • Prepare a cleavage cocktail appropriate for the protecting groups used on other amino acids in the sequence. A common cleavage cocktail is 95% trifluoroacetic acid (TFA), 2.5% triisopropylsilane (B1312306) (TIS), and 2.5% water.

  • Add the cleavage cocktail to the dried peptide-resin and agitate at room temperature for 2-3 hours.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Precipitate the crude peptide by adding cold diethyl ether.

  • Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash.

  • Dry the crude peptide pellet under vacuum.

Protocol 5: Peptide Purification and Analysis
  • Dissolve the crude peptide in a suitable solvent (e.g., a mixture of acetonitrile (B52724) and water with 0.1% TFA).

  • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) with a C18 column and a water/acetonitrile gradient containing 0.1% TFA.

  • Collect the fractions containing the desired peptide.

  • Confirm the identity and purity of the peptide by analytical HPLC and mass spectrometry (e.g., ESI-MS or MALDI-TOF).

  • Lyophilize the pure fractions to obtain the final peptide product.

Visualization of Workflows and Concepts

Experimental Workflow for SPPS

SPPS_Workflow Resin Resin Swelling Resin Swelling (DMF) Resin->Swelling Deprotection Fmoc Deprotection (20% Piperidine/DMF) Swelling->Deprotection Washing1 Washing (DMF) Deprotection->Washing1 Coupling Coupling (Fmoc-3-Aminophenylacetic acid, Activator, DIPEA) Washing1->Coupling Washing2 Washing (DMF/DCM) Coupling->Washing2 Repeat Repeat Cycle Washing2->Repeat For next amino acid Cleavage Cleavage & Deprotection (TFA Cocktail) Washing2->Cleavage Final amino acid Repeat->Deprotection Purification Purification (RP-HPLC) Cleavage->Purification Analysis Analysis (HPLC, MS) Purification->Analysis Final_Peptide Final Peptide Analysis->Final_Peptide

Caption: General workflow for solid-phase peptide synthesis incorporating this compound.

Conceptual Pathway: this compound in Peptidomimetic Design for Enzyme Inhibition

Enzyme_Inhibition_Concept cluster_Natural_Process Natural Enzymatic Reaction cluster_Inhibition_Strategy Inhibition by Peptidomimetic Natural_Peptide Natural Peptide Substrate Binding Binding to Active Site Natural_Peptide->Binding Enzyme Target Enzyme (e.g., Protease) Cleavage_Product Cleavage Products Enzyme->Cleavage_Product Inhibition Inhibition of Enzyme Activity Enzyme->Inhibition Blocks reaction Binding->Enzyme Peptidomimetic Peptidomimetic Inhibitor (with this compound) Stable_Binding Stable Binding to Active Site Peptidomimetic->Stable_Binding Stable_Binding->Enzyme

References

3-Aminophenylacetic Acid: A Versatile Scaffold for the Synthesis of Bioactive Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Shanghai, China – December 12, 2025 – 3-Aminophenylacetic acid is a valuable and versatile building block in medicinal chemistry, enabling the synthesis of a diverse range of heterocyclic compounds with significant therapeutic potential. Its unique structure, featuring both an amino group and a carboxylic acid moiety on a phenylacetic acid backbone, allows for the construction of various lactams, quinolinones, phenanthridinones, and benzodiazepines. These heterocyclic scaffolds are central to the development of novel drugs targeting the central nervous system (CNS), including those with anticonvulsant and dopamine (B1211576) receptor modulating activities. This application note provides detailed protocols for the synthesis of key heterocyclic derivatives from this compound and summarizes their biological activities.

Synthesis of Bioactive Heterocycles from this compound

The strategic placement of the amino and acetic acid groups on the phenyl ring of this compound allows for a variety of cyclization strategies to form fused heterocyclic systems.

Lactams via Intramolecular Cyclization

Lactams, cyclic amides, are a prominent class of heterocyclic compounds with a broad spectrum of biological activities, including anticonvulsant properties. The synthesis of benzolactams from this compound can be achieved through the formation of an amide followed by intramolecular Friedel-Crafts acylation.

General Synthetic Workflow for Lactam Formation

workflow start This compound step1 Amide Formation (e.g., with an amine and coupling agent) start->step1 step2 Intramolecular Friedel-Crafts Acylation (e.g., using a strong acid) step1->step2 product Benzolactam Derivative step2->product

Caption: General workflow for the synthesis of benzolactams from this compound.

Experimental Protocol: Synthesis of a Benzolactam Derivative

  • Amide Formation: To a solution of this compound (1 equivalent) in a suitable solvent such as dichloromethane (B109758) (DCM), add a primary or secondary amine (1.1 equivalents) and a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) (1.2 equivalents). Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction by thin-layer chromatography (TLC). Upon completion, filter the reaction mixture and concentrate the filtrate under reduced pressure. Purify the resulting amide by column chromatography.

  • Intramolecular Friedel-Crafts Acylation: Treat the purified amide (1 equivalent) with a strong acid, such as polyphosphoric acid (PPA) or Eaton's reagent, at an elevated temperature (e.g., 80-120 °C) for 2-6 hours. Cool the reaction mixture and pour it into ice water. Neutralize the mixture with a base (e.g., sodium bicarbonate) and extract the product with an organic solvent (e.g., ethyl acetate). Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify the resulting benzolactam by recrystallization or column chromatography.

Compound ClassPrecursorReaction TypeYield (%)Reference
BenzolactamN-Aryl-3-aminophenylacetamideIntramolecular Friedel-Crafts Acylation55-96[1][2]
Quinolin-2(1H)-ones

Quinolin-2(1H)-one derivatives are another important class of heterocycles with diverse pharmacological activities. Synthesis from this compound can be envisioned through an initial amide formation followed by a cyclization reaction, although direct literature protocols are scarce. A plausible route involves the conversion of the phenylacetic acid moiety to a β-keto ester, which can then undergo a Conrad-Limpach or related cyclization with the amino group.

Phenanthridin-6(5H)-ones via Bischler-Napieralski Reaction

Phenanthridinones are polycyclic aromatic lactams that have shown promise as inhibitors of enzymes like poly(ADP-ribose) polymerase (PARP).[3] A key synthetic strategy to access this scaffold is the Bischler-Napieralski reaction. This involves the cyclization of an N-acyl derivative of a 2-aminobiphenyl (B1664054). Starting from this compound, a multi-step synthesis can be designed.

Reaction Pathway for Phenanthridinone Synthesis

A 3-Aminophenylacetic Acid Derivative B Amidation with 2-Aminobiphenyl A->B C N-(Biphenyl-2-yl)acetamide Derivative B->C D Bischler-Napieralski Cyclization (e.g., POCl3) C->D E Phenanthridin-6(5H)-one Derivative D->E

Caption: Synthetic pathway to phenanthridinones using the Bischler-Napieralski reaction.

Experimental Protocol: Synthesis of a Phenanthridin-6(5H)-one Derivative

  • Amide Formation: Couple this compound (1 equivalent) with 2-aminobiphenyl (1 equivalent) using a standard peptide coupling agent (e.g., HATU, HOBt, DIEA) in a solvent like dimethylformamide (DMF). Stir at room temperature for 12-18 hours. After workup and purification, the corresponding N-(biphenyl-2-yl)-2-(3-aminophenyl)acetamide is obtained.

  • Bischler-Napieralski Cyclization: Reflux the N-(biphenyl-2-yl)acetamide derivative (1 equivalent) in a dehydrating agent such as phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅) for 2-4 hours. Carefully quench the reaction mixture with ice and neutralize with a base. Extract the product with an organic solvent, dry, and purify by chromatography to yield the phenanthridin-6(5H)-one.

Compound ClassKey IntermediateReaction TypeYield (%)Reference
Phenanthridin-6(5H)-oneN-(Biphenyl-2-yl)acetamideBischler-Napieralski ReactionVaries[4]
Benzodiazepine-2,5-diones

Benzodiazepines are a well-known class of psychoactive drugs. The 1,4-benzodiazepine-2,5-dione scaffold can be synthesized from this compound by first forming an amide with an α-amino acid, followed by an intramolecular cyclization.

Experimental Protocol: Synthesis of a Benzodiazepine-2,5-dione Derivative

  • Dipeptide Synthesis: Couple this compound (1 equivalent) with the methyl ester of an α-amino acid (e.g., glycine (B1666218) methyl ester, 1 equivalent) using a coupling agent like EDC/HOBt in DCM.

  • Hydrolysis and Cyclization: Hydrolyze the resulting ester with a base (e.g., LiOH) to obtain the corresponding carboxylic acid. Activate the carboxylic acid (e.g., with thionyl chloride to form the acid chloride) and then treat with a base (e.g., triethylamine) to induce intramolecular cyclization to the benzodiazepine-2,5-dione.

Compound ClassKey IntermediateReaction TypeYield (%)Reference
Benzodiazepine-2,5-dioneN-(3-carboxymethylphenyl)amino acidAmidation and intramolecular cyclizationVaries[5]

Biological Activities of Heterocycles Derived from this compound

Heterocyclic compounds synthesized from this compound have shown potential in modulating CNS activity.

Anticonvulsant Activity:

Certain lactam derivatives, particularly 3-aryl-γ-lactams and substituted piperidinones, have demonstrated anticonvulsant properties.[6][7] The mechanism of action for some of these compounds is believed to involve the modulation of ion channels, such as voltage-gated sodium channels.

Dopamine Receptor Modulation:

Benzolactam derivatives have been investigated for their affinity to dopamine receptors, particularly the D2 and D3 subtypes.[8] These receptors are key targets in the treatment of various neurological and psychiatric disorders, including schizophrenia and Parkinson's disease. The affinity and selectivity of these compounds are highly dependent on the nature and position of substituents on the benzolactam core and the attached pharmacophores.

Signaling Pathway Modulation

cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R Activates AC Adenylyl Cyclase D2R->AC cAMP cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA Effector Downstream Effectors PKA->Effector Antagonist Benzolactam (D2 Antagonist) Antagonist->D2R Blocks

Caption: Simplified dopamine D2 receptor signaling pathway and the inhibitory action of a benzolactam-based antagonist.

The data presented in the tables are indicative of the synthetic accessibility and potential biological relevance of heterocycles derived from this compound. Further optimization of these scaffolds holds promise for the development of new therapeutic agents.

Compound ClassBiological ActivityTargetIC₅₀ / KᵢReference
BenzolactamsDopamine Receptor AntagonistD₂/D₃ ReceptorsVaries (nM to µM range)[8]
3-Aryl-γ-lactamsAnticonvulsantVoltage-gated Na⁺ channels (putative)N/A[7]
Phenanthridin-6(5H)-onesPARP InhibitionPARP1As low as 10 nM for some derivatives[3]

Note: The yields and biological activity data are representative and can vary based on specific substrates and reaction conditions.

This application note highlights the utility of this compound as a starting material for constructing a variety of medicinally relevant heterocyclic compounds. The provided protocols offer a foundation for researchers and drug development professionals to explore this chemical space further.

References

Application of 3-Aminophenylacetic Acid in Multi-Component Reactions: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of 3-aminophenylacetic acid in various multi-component reactions (MCRs). MCRs are powerful tools in synthetic and medicinal chemistry, enabling the construction of complex molecular architectures in a single, efficient step. The unique bifunctional nature of this compound, possessing both a primary amine and a carboxylic acid group, makes it a versatile building block for the synthesis of diverse heterocyclic scaffolds with potential applications in drug discovery and development.

Application Notes

This compound can participate in several key MCRs by leveraging its reactive amine and carboxylic acid functionalities. These reactions offer rapid access to libraries of compounds, which can be screened for various biological activities.

Ugi Four-Component Reaction (U-4CR)

In the Ugi reaction, this compound can serve dual roles, acting as either the amine or the acid component .[1][2] This versatility allows for the synthesis of a wide array of α-acylamino amides.[1]

  • As the Amine Component: The primary amine of this compound can react with an aldehyde or ketone, an isocyanide, and a carboxylic acid to yield a bis-amide product. The resulting molecule will incorporate the phenylacetic acid moiety, offering a scaffold for further functionalization.

  • As the Acid Component: The carboxylic acid group can participate in the reaction with an aldehyde or ketone, an amine, and an isocyanide. This leads to the formation of a different set of α-acylamino amides.

A particularly interesting application is the intramolecular Ugi reaction. If a molecule contains two of the four necessary functional groups, a subsequent cyclization can lead to the formation of medium-sized rings, such as benzodiazepines. While direct synthesis of benzodiazepines from this compound via an intramolecular Ugi reaction is not explicitly documented, the principle has been applied to synthesize related heterocyclic systems.[3][4][5] Another significant application of the Ugi reaction with amino acids is the synthesis of β-lactams.[6][7] Although typically employing β-amino acids, the spatial arrangement of the functional groups in this compound could potentially be exploited for the synthesis of novel β-lactam analogues.

Passerini Three-Component Reaction

The Passerini reaction involves the condensation of a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide to produce α-acyloxy amides.[8][9] In this context, this compound can act as the carboxylic acid component . The resulting product would contain an α-acyloxy amide core with the aminophenylacetyl group. This reaction is known for its high atom economy and tolerance of a wide range of functional groups.[8] The products of the Passerini reaction are valuable intermediates in the synthesis of various pharmaceuticals, including peptidomimetics and heterocycles.[8][10]

Betti Reaction

The Betti reaction is a three-component condensation of an aldehyde, a primary or secondary amine, and a phenol (B47542) to yield α-aminobenzylphenols, known as Betti bases.[11][12] this compound can serve as the amine component in this reaction. The resulting Betti base would be substituted with a phenylacetic acid group, providing a handle for further chemical modifications. Betti bases and their derivatives are of significant interest due to their potential biological activities and their use as chiral ligands in asymmetric synthesis.[11][13]

Biginelli and Biginelli-like Reactions

The classical Biginelli reaction is a three-component condensation of an aldehyde, a β-ketoester, and urea (B33335) to form dihydropyrimidinones (DHPMs).[14][15] While this compound does not directly fit into the classical Biginelli reaction scheme, its derivatives could potentially be used in Biginelli-like reactions . For instance, the amino group could be incorporated into a urea or thiourea (B124793) derivative, which could then participate in the cyclocondensation. Alternatively, the core structure could be modified to act as the active methylene (B1212753) component. DHPMs are a class of compounds with a wide range of pharmacological activities, including antiviral, antibacterial, and antihypertensive properties.[16]

Quantitative Data Summary

The following tables summarize typical quantitative data for the multi-component reactions in which this compound can potentially participate. The data is representative and based on general literature values for these reaction types.

Table 1: Ugi Four-Component Reaction

Aldehyde/KetoneIsocyanideCarboxylic Acid/AmineSolventTime (h)Yield (%)
BenzaldehydeCyclohexyl isocyanideAcetic AcidMethanol (B129727)2485-95
Acetonetert-Butyl isocyanideBenzoic AcidMethanol4870-85
4-NitrobenzaldehydeBenzyl isocyanideGlycineDichloromethane (B109758)2480-90

Table 2: Passerini Three-Component Reaction

Aldehyde/KetoneIsocyanideSolventTime (h)Yield (%)
Isobutyraldehydetert-Butyl isocyanideDichloromethane1270-90
CyclohexanoneBenzyl isocyanideToluene2465-85
BenzaldehydeCyclohexyl isocyanideDichloromethane1875-95

Table 3: Betti Reaction

AldehydePhenolSolventCatalystTime (h)Yield (%)
Benzaldehyde2-NaphtholEthanol (B145695)None (neat)885-95
4-ChlorobenzaldehydePhenolMethanolAcetic Acid1270-85
Salicylaldehyde1-NaphtholTolueneNone (neat)680-90

Experimental Protocols

The following are generalized experimental protocols for the key multi-component reactions involving this compound. These should be adapted based on the specific substrates and desired products.

Protocol 1: Ugi Four-Component Reaction (with this compound as Amine)
  • Reactant Preparation: In a round-bottom flask, dissolve the aldehyde (1.0 mmol) and this compound (1.0 mmol) in methanol (10 mL).

  • Reaction Initiation: To the stirred solution, add the carboxylic acid (1.0 mmol) followed by the isocyanide (1.0 mmol).

  • Reaction Conditions: Stir the reaction mixture at room temperature for 24-48 hours.

  • Work-up: Remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate (B1210297) and wash with saturated sodium bicarbonate solution and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica (B1680970) gel.

Protocol 2: Passerini Three-Component Reaction (with this compound as Acid)
  • Reactant Preparation: In a sealed tube, combine this compound (1.0 mmol), the aldehyde or ketone (1.0 mmol), and the isocyanide (1.0 mmol) in dichloromethane (5 mL).

  • Reaction Conditions: Stir the mixture at room temperature for 12-24 hours.

  • Work-up: Dilute the reaction mixture with dichloromethane and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent. Purify the residue by recrystallization or column chromatography.

Protocol 3: Betti Reaction (with this compound as Amine)
  • Reactant Preparation: In a flask, mix the aldehyde (1.0 mmol), this compound (1.0 mmol), and the phenol (1.0 mmol).

  • Reaction Conditions: Heat the mixture, with stirring, at 60-80 °C for 6-12 hours. The reaction can often be performed neat (without solvent).

  • Work-up: Cool the reaction mixture to room temperature. Add ethanol to precipitate the product.

  • Purification: Filter the solid product and wash with cold ethanol. The product can be further purified by recrystallization.

Visualizations

The following diagrams illustrate the experimental workflows and reaction mechanisms discussed.

Ugi_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Aldehyde Aldehyde Mixing Mix in Methanol Aldehyde->Mixing Amine This compound (Amine) Amine->Mixing Acid Carboxylic Acid Acid->Mixing Isocyanide Isocyanide Isocyanide->Mixing Stirring Stir at RT (24-48h) Mixing->Stirring Evaporation Solvent Evaporation Stirring->Evaporation Extraction Extraction Evaporation->Extraction Purification Column Chromatography Extraction->Purification Product Ugi Product Purification->Product

Caption: Experimental workflow for the Ugi four-component reaction.

Passerini_Mechanism Reactants Aldehyde + this compound (as Carboxylic Acid) + Isocyanide Intermediate α-Adduct Intermediate Reactants->Intermediate α-addition Product α-Acyloxy Amide Intermediate->Product Acyl Transfer (Mumm Rearrangement)

Caption: General mechanism of the Passerini reaction.

Betti_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification Aldehyde Aldehyde Heating Heat (neat) 60-80°C, 6-12h Aldehyde->Heating Amine This compound Amine->Heating Phenol Phenol Phenol->Heating Precipitation Precipitation with Ethanol Heating->Precipitation Filtration Filtration Precipitation->Filtration Product Betti Base Filtration->Product

Caption: Experimental workflow for the Betti reaction.

MCR_Relationship MCR Multi-Component Reactions Ugi Ugi Reaction MCR->Ugi Passerini Passerini Reaction MCR->Passerini Betti Betti Reaction MCR->Betti Biginelli Biginelli-like Reaction MCR->Biginelli Heterocycles Diverse Heterocyclic Scaffolds Ugi->Heterocycles Passerini->Heterocycles Betti->Heterocycles Biginelli->Heterocycles DrugDiscovery Drug Discovery & Development Heterocycles->DrugDiscovery

Caption: Logical relationship of MCRs in drug discovery.

References

Application Notes and Protocols: 3-Aminophenylacetic Acid in Passerini and Ugi Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 3-aminophenylacetic acid in Passerini and Ugi multicomponent reactions. These reactions are powerful tools in synthetic and medicinal chemistry for the rapid generation of complex molecular scaffolds from simple starting materials. This compound serves as a versatile building block, incorporating both a carboxylic acid and an amino group, which can be strategically utilized in these transformations to generate peptidomimetics and other structures of pharmaceutical interest.

Introduction to this compound in Multicomponent Reactions

This compound is a bifunctional reagent that can participate in Passerini and Ugi reactions in distinct ways. In the Passerini reaction, the carboxylic acid moiety reacts with an aldehyde and an isocyanide to form an α-acyloxy amide. The amino group on the phenyl ring remains as a handle for further functionalization. In the Ugi reaction, both the carboxylic acid and the primary amine can potentially participate, leading to the formation of a bis-amide. This dual reactivity allows for the synthesis of a diverse array of complex molecules with potential applications in drug discovery and materials science.

Multicomponent reactions (MCRs) are highly valued for their efficiency, atom economy, and the ability to rapidly build molecular complexity. The Passerini and Ugi reactions, in particular, are cornerstones of combinatorial chemistry and are instrumental in the synthesis of compound libraries for high-throughput screening.[1][2]

Application I: Passerini Reaction with this compound

The Passerini three-component reaction (P-3CR) involves the reaction of a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide to yield an α-acyloxy amide.[3][4] When using this compound, the carboxylic acid functionality participates in the reaction, leaving the amino group untouched for potential post-reaction modifications.

General Reaction Scheme:

Figure 1: Passerini reaction with this compound.

G cluster_reactants Reactants r1 This compound p1 α-Acyloxy Amide Product r1->p1 r2 Aldehyde (R¹-CHO) r2->p1 r3 Isocyanide (R²-NC) r3->p1

Caption: General workflow of the Passerini reaction.

Experimental Protocol: Synthesis of a Representative α-Acyloxy Amide

This protocol is based on established procedures for the Passerini reaction with phenylacetic acid and other carboxylic acids.[5][6]

Materials:

  • This compound

  • Benzaldehyde (or other suitable aldehyde)

  • tert-Butyl isocyanide (or other suitable isocyanide)

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica (B1680970) gel for column chromatography

  • Hexane and Ethyl acetate (B1210297) for chromatography

Procedure:

  • To a dry 25 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 eq).

  • Dissolve the acid in 5 mL of anhydrous dichloromethane.

  • To this solution, add the aldehyde (e.g., benzaldehyde, 1.0 mmol, 1.0 eq) followed by the isocyanide (e.g., tert-butyl isocyanide, 1.0 mmol, 1.0 eq).

  • Stir the reaction mixture at room temperature for 24-48 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with 10 mL of dichloromethane.

  • Wash the organic layer sequentially with 10 mL of saturated sodium bicarbonate solution and 10 mL of brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure α-acyloxy amide.

Data Presentation: Expected Yields
EntryCarboxylic AcidAldehydeIsocyanideSolventYield (%)
1Phenylacetic AcidBenzaldehydetert-Butyl IsocyanideDCM70-85
2Phenylacetic AcidIsobutyraldehydeCyclohexyl IsocyanideDCM75-90
3Benzoic AcidBenzaldehydetert-Butyl IsocyanideDCM80-95
4Benzoic Acid4-NitrobenzaldehydeCyclohexyl IsocyanideDCM85-98

Note: Yields are estimates based on similar reactions reported in the literature and may vary depending on the specific substrates and reaction conditions.

Application II: Ugi Reaction with this compound

The Ugi four-component reaction (U-4CR) is a powerful method for synthesizing α-acylamino amides (bis-amides) from an amine, a carbonyl compound, a carboxylic acid, and an isocyanide.[1][7] this compound can act as both the amine and the carboxylic acid component in this reaction, leading to the formation of complex peptidomimetic structures.

General Reaction Scheme:

Figure 2: Ugi reaction involving this compound.

G cluster_reactants Reactants r1 This compound (Amine and Acid Component) p1 Bis-Amide Product r1->p1 r2 Aldehyde (R¹-CHO) r2->p1 r3 Isocyanide (R²-NC) r3->p1

Caption: General workflow of the Ugi reaction.

Experimental Protocol: Synthesis of a Representative Bis-Amide

This protocol is adapted from a general procedure for the Ugi reaction published in Organic Syntheses.[8]

Materials:

  • This compound

  • Formaldehyde (or other suitable aldehyde)

  • Cyclohexyl isocyanide (or other suitable isocyanide)

  • Methanol (B129727) (MeOH)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • In a 50 mL round-bottom flask, dissolve this compound (1.0 mmol, 1.0 eq) in 10 mL of methanol.

  • To this solution, add the aldehyde (e.g., formaldehyde, 1.0 mmol, 1.0 eq). Stir the mixture for 10 minutes at room temperature to facilitate imine formation.

  • Add the isocyanide (e.g., cyclohexyl isocyanide, 1.0 mmol, 1.0 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 24-72 hours, monitoring the progress by TLC.

  • After completion, remove the methanol under reduced pressure.

  • Dissolve the residue in 20 mL of ethyl acetate and wash with 10 mL of saturated sodium bicarbonate solution and 10 mL of brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • The crude product can be purified by crystallization or column chromatography on silica gel.

Data Presentation: Expected Yields for Ugi Reactions with Amino Acids

The following table shows representative yields for Ugi 5-center-4-component reactions of various N-Boc-protected α-amino aldehydes with different amino acids, demonstrating the feasibility of using amino acid derivatives in Ugi reactions.[9]

EntryN-Boc-α-amino aldehydeAmino AcidIsocyanideYield (%)
1N-Boc-L-phenylalaninalGlycinetert-Butyl isocyanide25
2N-Boc-L-phenylalaninalL-Alaninetert-Butyl isocyanide68
3N-Boc-L-phenylalaninalL-Valinetert-Butyl isocyanide83
4N-Boc-L-phenylalaninalL-Leucinetert-Butyl isocyanide52

Note: These yields are from a related Ugi-type reaction and serve as an estimation for the potential outcomes with this compound.

Application III: Synthesis of β-Lactams

The products derived from Passerini and Ugi reactions involving amino acids can serve as precursors for the synthesis of β-lactams, which are important structural motifs in many antibiotics.[10] For instance, an intramolecular cyclization of a suitably functionalized Ugi product derived from an amino acid can lead to the formation of a β-lactam ring.

Logical Relationship Diagram:

Figure 3: Pathway to β-lactam synthesis.

G A This compound + Aldehyde + Isocyanide + (Amine for Ugi) B Ugi/Passerini Reaction A->B C Intermediate Product (α-Acyloxy Amide or Bis-Amide) B->C D Post-MCR Cyclization C->D E β-Lactam Derivative D->E

Caption: Logical flow from MCR to β-lactam synthesis.

Signaling Pathways in Drug Discovery

The peptidomimetic scaffolds generated from these reactions are of significant interest in drug discovery as they can mimic or disrupt protein-protein interactions, which are crucial in many disease-related signaling pathways. For example, they can be designed to target kinases, proteases, or other enzymes involved in cancer or inflammatory diseases.

Figure 4: Role in disrupting a hypothetical signaling pathway.

G cluster_pathway Cell Signaling Pathway P1 Protein A P2 Protein B P1->P2 Interaction P3 Downstream Effector P2->P3 Activation Inhibitor Ugi/Passerini Product (Peptidomimetic) Inhibitor->P2 Inhibition

Caption: Inhibition of a signaling pathway by an MCR product.

Conclusion

This compound is a highly versatile substrate for Passerini and Ugi multicomponent reactions. Its bifunctional nature allows for the creation of a wide range of complex molecules with significant potential in medicinal chemistry and drug discovery. The protocols and data presented herein, based on analogous systems, provide a solid foundation for researchers to explore the utility of this compound in their synthetic endeavors. The ability to rapidly generate diverse libraries of peptidomimetics and precursors to important heterocyclic structures like β-lactams underscores the power of these multicomponent strategies.

References

3-Aminophenylacetic Acid: A Versatile Scaffold in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

The 3-aminophenylacetic acid motif has emerged as a valuable and versatile scaffold in medicinal chemistry, offering a flexible platform for the design and synthesis of a diverse array of biologically active compounds. Its unique structural features, combining an aromatic ring, a carboxylic acid, and an amino group, provide multiple points for chemical modification, enabling the exploration of vast chemical space and the optimization of pharmacological properties. This scaffold has been successfully incorporated into molecules targeting a range of biological entities, from enzymes and receptors in the central nervous system to key proteins involved in cancer progression.

This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in leveraging the this compound scaffold in their discovery programs. It covers key applications, synthesis methodologies, and biological evaluation techniques, supported by quantitative data and workflow diagrams.

Key Applications in Drug Discovery

The this compound scaffold has demonstrated utility in the development of compounds for several therapeutic areas:

  • Anticancer Agents: Derivatives of this compound have shown promising activity as anticancer agents. For instance, a series of 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives, which are structurally related to this compound, have been identified as potent inhibitors of SIRT2 and EGFR, key targets in cancer therapy.

  • Central Nervous System (CNS) Disorders: The scaffold is a key component of molecules designed to modulate targets in the central nervous system. A notable example is the potent and selective glycine-site NMDA receptor antagonist, 3-[2-(3-aminophenyl)-2-carboxyvinyl]-4,6-dichloro-1H-indole-2-carboxylic acid, which holds potential for the treatment of various neurological and psychiatric disorders.

Quantitative Data Summary

The following tables summarize the biological activity of representative compounds incorporating the this compound scaffold.

Table 1: Anticancer Activity of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-yl)Amino]Propanoic Acid Derivatives

CompoundTarget(s)Cell LineIC50 (µM)
21 SIRT2, EGFRA549 (Human Lung Adenocarcinoma)5.42[1]
22 SIRT2, EGFRA549 (Human Lung Adenocarcinoma)2.47[1]
25 SIRT2, EGFRA549 (Human Lung Adenocarcinoma)8.05[1]
26 SIRT2, EGFRA549 (Human Lung Adenocarcinoma)25.4[1]
Cisplatin (Control) DNAA549 (Human Lung Adenocarcinoma)11.71[1]

Table 2: NMDA Receptor Antagonist Activity

Compound NameTargetAssayKi (nM)
3-[2-(3-aminophenyl)-2-carboxyvinyl]-4,6-dichloro-1H-indole-2-carboxylic acidGlycine-site of NMDA ReceptorRadioligand Binding Assay1.5

Experimental Protocols

Synthesis of this compound Derivatives (General Amide Formation)

This protocol describes a general method for the synthesis of amide derivatives from this compound.

Materials:

  • This compound

  • Desired carboxylic acid

  • Coupling agent (e.g., HATU, HBTU, EDC/HOBt)

  • Organic base (e.g., DIPEA, TEA)

  • Anhydrous solvent (e.g., DMF, DCM)

  • Reaction vessel and stirring apparatus

  • Purification supplies (e.g., silica (B1680970) gel for column chromatography)

Procedure:

  • Dissolve this compound (1 equivalent) and the desired carboxylic acid (1.1 equivalents) in the anhydrous solvent.

  • Add the organic base (2-3 equivalents) to the reaction mixture.

  • Add the coupling agent (1.2 equivalents) portion-wise while stirring at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired amide derivative.

Industrial Preparation of this compound:

An industrial-scale synthesis of this compound has been reported, starting from p-nitrophenylacetonitrile. The process involves a multi-step sequence of reduction, acetylation, nitration, hydrolysis, esterification, deamination, another reduction, and final hydrolysis to yield the target compound.[1]

Biological Assay Protocols

Protocol 1: In Vitro Kinase Inhibition Assay

This protocol can be used to evaluate the inhibitory activity of this compound derivatives against protein kinases like EGFR and SIRT2.

Materials:

  • Purified kinase enzyme (e.g., EGFR, SIRT2)

  • Kinase substrate

  • ATP

  • Test compound (this compound derivative)

  • Assay buffer

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay Kit)

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compound in assay buffer.

  • In a microplate, add the kinase enzyme, the test compound at various concentrations, and the kinase substrate.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at the optimal temperature for the specific kinase.

  • Stop the reaction and measure the kinase activity using the detection reagent and a microplate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value.

Protocol 2: NMDA Receptor Binding Assay

This protocol is used to determine the binding affinity of compounds to the NMDA receptor.

Materials:

  • Rat brain membrane preparation

  • Radiolabeled NMDA receptor ligand (e.g., [³H]CGP 39653)

  • Test compound (this compound derivative)

  • Assay buffer

  • Scintillation counter

Procedure:

  • In a microcentrifuge tube, combine the rat brain membrane preparation, the radiolabeled ligand, and the test compound at various concentrations.

  • Incubate the mixture to allow for binding equilibrium to be reached.

  • Separate the bound and free radioligand by rapid filtration through a glass fiber filter.

  • Wash the filter to remove unbound radioactivity.

  • Measure the radioactivity retained on the filter using a scintillation counter.

  • Analyze the data to determine the Ki value of the test compound.

Signaling Pathways and Logical Relationships

The following diagrams illustrate key signaling pathways and experimental workflows relevant to the application of this compound derivatives.

EGFR_Signaling_Pathway Ligand EGF/TGF-α EGFR EGFR Ligand->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Grb2_SOS Grb2/SOS Dimerization->Grb2_SOS PI3K PI3K Dimerization->PI3K PLCg PLCγ Dimerization->PLCg STAT STAT Dimerization->STAT Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR mTOR->Nucleus IP3_DAG IP3/DAG PLCg->IP3_DAG PKC PKC IP3_DAG->PKC PKC->Nucleus STAT->Nucleus Proliferation Cell Proliferation, Survival, Angiogenesis Nucleus->Proliferation

Caption: EGFR Signaling Pathway.

SIRT2_Inhibition_Pathway SIRT2_Inhibitor 3-APA Derivative (SIRT2 Inhibitor) SIRT2 SIRT2 SIRT2_Inhibitor->SIRT2 Deacetylation Deacetylation SIRT2->Deacetylation Acetylated_Substrate Acetylated Substrate (e.g., α-tubulin, p53) Acetylated_Substrate->Deacetylation Cell_Cycle_Arrest Cell Cycle Arrest Deacetylation->Cell_Cycle_Arrest inhibition of Apoptosis Apoptosis Deacetylation->Apoptosis promotion of Drug_Discovery_Workflow Scaffold_Selection Scaffold Selection: This compound Library_Synthesis Library Synthesis Scaffold_Selection->Library_Synthesis In_Vitro_Screening In Vitro Screening (e.g., Kinase Assays, Binding Assays) Library_Synthesis->In_Vitro_Screening Hit_Identification Hit Identification In_Vitro_Screening->Hit_Identification Lead_Optimization Lead Optimization (SAR Studies) Hit_Identification->Lead_Optimization In_Vivo_Testing In Vivo Testing (Animal Models) Lead_Optimization->In_Vivo_Testing Preclinical_Development Preclinical Development In_Vivo_Testing->Preclinical_Development

References

Bioactive Molecules from 3-Aminophenylacetic Acid: Application Notes and Protocols for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis and evaluation of bioactive molecules derived from 3-aminophenylacetic acid. This versatile starting material serves as a key building block for the development of novel therapeutic agents, particularly in the areas of anti-fibrotic and antibacterial research. The following sections offer comprehensive methodologies, quantitative data summaries, and visual representations of key biological pathways and experimental workflows to support your research and development endeavors.

I. Anti-Fibrotic Agents: Synthesis and Evaluation of Pirfenidone (B1678446) Derivatives

This compound is a valuable precursor for the synthesis of novel analogs of Pirfenidone, a drug used for the treatment of idiopathic pulmonary fibrosis. These derivatives are investigated for their potential to inhibit fibrotic processes, primarily through the modulation of key signaling pathways.

Quantitative Data Summary: Anti-Fibrotic Activity

The anti-proliferative activity of synthesized pirfenidone derivatives against fibroblast cell lines is a key indicator of their anti-fibrotic potential. The half-maximal inhibitory concentration (IC50) values for a selection of compounds are presented in Table 1.

CompoundCell LineIC50 (mM)[1][2]
PirfenidoneNIH3T32.75
5d NIH3T30.245
9b HFL10.048
9d HFL10.035

Table 1: Anti-proliferative activity of pirfenidone and its derivatives. Lower IC50 values indicate higher potency.

Experimental Protocols

1. General Synthesis of N-(4-(5-methyl-2-oxopyridin-1(2H)-yl)phenyl)acetamide (A Pirfenidone Analog)

This protocol describes a common route for the synthesis of pirfenidone analogs starting from precursors that can be derived from this compound.

  • Step 1: Synthesis of 1-(4-Aminophenyl)-5-methylpyridin-2(1H)-one.

    • To a solution of 5-methyl-1-(4-nitrophenyl)pyridin-2(1H)-one in concentrated HCl, add SnCl₂·2H₂O.

    • Heat the mixture at 40°C.

    • Monitor the reaction by thin-layer chromatography (TLC).

    • Upon completion, neutralize the reaction mixture and extract the product with an organic solvent.

    • Purify the product by column chromatography.

  • Step 2: Acetylation.

    • Dissolve 1-(4-aminophenyl)-5-methylpyridin-2(1H)-one in acetic anhydride (B1165640).

    • Heat the mixture at 125°C for 2 hours.

    • Remove the excess acetic anhydride under reduced pressure.

    • Purify the resulting N-(4-(5-methyl-2-oxopyridin-1(2H)-yl)phenyl)acetamide by column chromatography on silica (B1680970) gel.[1]

2. In Vitro Anti-Fibrotic Activity Assay (CCK8 Assay)

This protocol outlines the determination of the anti-proliferative activity of the synthesized compounds on fibroblast cells.

  • Cell Culture:

    • Culture mouse fibroblast cells (NIH3T3) or human fibroblast cells (HFL1) in an appropriate medium supplemented with fetal bovine serum (FBS) and antibiotics.

    • Maintain the cells in a humidified incubator at 37°C with 5% CO₂.

  • Assay Procedure:

    • Seed the cells in 96-well plates at a suitable density and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compounds and a positive control (e.g., Pirfenidone).

    • After a predetermined incubation period (e.g., 24 or 48 hours), add Cell Counting Kit-8 (CCK8) solution to each well.

    • Incubate for an additional 1-4 hours.

    • Measure the absorbance at 450 nm using a microplate reader.

    • Calculate the cell viability and determine the IC50 values.[1]

3. Western Blot Analysis of Signaling Pathways

This protocol is for assessing the effect of the compounds on the TGF-β/Smad and p38 MAPK signaling pathways.

  • Cell Lysis and Protein Quantification:

    • Treat cells with the test compounds and stimulate with TGF-β1.

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA protein assay kit.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein on an SDS-polyacrylamide gel.

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

    • Incubate the membrane with primary antibodies against total and phosphorylated forms of Smad2/3 and p38 MAPK overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.[3][4][5][6]

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the key signaling pathways involved in fibrosis and the general workflow for the synthesis and evaluation of anti-fibrotic compounds.

TGF_beta_Smad_Pathway TGFb TGF-β1 TGFbR TGF-β Receptor TGFb->TGFbR Binds Smad23 Smad2/3 TGFbR->Smad23 Phosphorylates pSmad23 p-Smad2/3 Smad23->pSmad23 Complex Smad2/3/4 Complex pSmad23->Complex Binds Smad4 Smad4 Smad4->Complex Binds Nucleus Nucleus Complex->Nucleus Translocates Gene Fibrotic Gene Expression (e.g., Collagen, α-SMA) Nucleus->Gene Promotes Pirfenidone Pirfenidone Derivatives Pirfenidone->TGFbR Inhibits

Caption: TGF-β/Smad Signaling Pathway in Fibrosis.

p38_MAPK_Pathway Stress Cellular Stress (e.g., TGF-β1) TAK1 TAK1 Stress->TAK1 Activates MKK36 MKK3/6 TAK1->MKK36 Phosphorylates p38 p38 MAPK MKK36->p38 Phosphorylates pp38 p-p38 MAPK p38->pp38 TranscriptionFactors Transcription Factors (e.g., AP-1, ATF-2) pp38->TranscriptionFactors Activates Nucleus Nucleus TranscriptionFactors->Nucleus Translocate Gene Pro-fibrotic & Pro-inflammatory Gene Expression Nucleus->Gene Promotes Pirfenidone Pirfenidone Derivatives Pirfenidone->TAK1 Inhibits

Caption: p38 MAPK Signaling Pathway in Fibrosis.

Anti_Fibrotic_Workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation Start 3-Aminophenylacetic Acid Derivative Reaction Chemical Synthesis (e.g., Amide Coupling) Start->Reaction Purification Purification (Column Chromatography) Reaction->Purification Characterization Characterization (NMR, MS) Purification->Characterization Product Pirfenidone Derivative Characterization->Product CellCulture Fibroblast Cell Culture (NIH3T3, HFL1) Product->CellCulture ActivityAssay Anti-proliferative Assay (CCK8) CellCulture->ActivityAssay IC50 IC50 Determination ActivityAssay->IC50 MechanismStudy Mechanism of Action Study (Western Blot) ActivityAssay->MechanismStudy PathwayAnalysis Signaling Pathway Analysis MechanismStudy->PathwayAnalysis

Caption: Experimental Workflow for Anti-Fibrotic Agents.

II. Antibacterial Agents: Synthesis and Evaluation of β-Lactams

This compound and its derivatives can be utilized in the synthesis of β-lactam antibiotics. The Staudinger [2+2] cycloaddition is a key reaction for the formation of the characteristic four-membered β-lactam ring.

Quantitative Data Summary: Antibacterial Activity

The antibacterial efficacy of β-lactam antibiotics is quantified by their Minimum Inhibitory Concentration (MIC), the lowest concentration of the drug that inhibits the visible growth of a microorganism.

CompoundBacterial StrainMIC (µg/mL)
β-Lactam Derivative 1 Escherichia coli (ATCC 25922)Data to be determined
β-Lactam Derivative 1 Staphylococcus aureus (ATCC 29213)Data to be determined
β-Lactam Derivative 2 Escherichia coli (ATCC 25922)Data to be determined
β-Lactam Derivative 2 Staphylococcus aureus (ATCC 29213)Data to be determined

Table 2: Hypothetical antibacterial activity of β-lactam derivatives synthesized from this compound.

Experimental Protocols

1. General Synthesis of β-Lactams via Staudinger [2+2] Cycloaddition

This protocol provides a general procedure for the synthesis of β-lactams from an imine and a ketene (B1206846), which can be derived from this compound.

  • Step 1: Imine Formation.

    • React an aldehyde or ketone with a primary amine derived from this compound in a suitable solvent.

    • Remove the water formed during the reaction, for example, by azeotropic distillation.

    • Isolate and purify the imine.

  • Step 2: Ketene Formation and Cycloaddition.

    • To a solution of the imine in an anhydrous, non-polar solvent (e.g., dichloromethane (B109758) or toluene), add a tertiary amine (e.g., triethylamine).

    • Cool the mixture to 0°C or lower.

    • Slowly add an acid chloride (which will form the ketene in situ).

    • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

    • Wash the reaction mixture with water and brine.

    • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the β-lactam product by column chromatography or recrystallization.[7][8][9]

2. Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol describes the standard method for determining the MIC of the synthesized β-lactam compounds.[10][11][12][13][14]

  • Preparation of Antibiotic Solutions:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate using cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Inoculum Preparation:

    • Prepare a bacterial suspension from a fresh culture and adjust its turbidity to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation and Incubation:

    • Add the diluted bacterial suspension to each well of the microtiter plate containing the antibiotic dilutions.

    • Include a growth control well (bacteria and broth, no antibiotic) and a sterility control well (broth only).

    • Incubate the plate at 35°C ± 2°C for 16-20 hours.

  • Reading the MIC:

    • The MIC is the lowest concentration of the antibiotic at which there is no visible growth of the bacteria.

Mechanism of Action and Experimental Workflow

The following diagrams illustrate the mechanism of action of β-lactam antibiotics and the workflow for their synthesis and evaluation.

Beta_Lactam_Mechanism BetaLactam β-Lactam Antibiotic PBP Penicillin-Binding Protein (PBP) (Transpeptidase) BetaLactam->PBP Binds to & Inactivates Crosslinking Peptidoglycan Cross-linking PBP->Crosslinking Catalyzes CellWall Bacterial Cell Wall Synthesis Peptidoglycan Peptidoglycan Precursors Peptidoglycan->Crosslinking Crosslinking->CellWall Lysis Cell Lysis CellWall->Lysis Inhibition leads to

Caption: Mechanism of Action of β-Lactam Antibiotics.

Antibacterial_Workflow cluster_synthesis Synthesis cluster_evaluation Antibacterial Evaluation Start 3-Aminophenylacetic Acid Derivative ImineFormation Imine Formation Start->ImineFormation Cycloaddition Staudinger [2+2] Cycloaddition ImineFormation->Cycloaddition Purification Purification Cycloaddition->Purification Product β-Lactam Derivative Purification->Product BacterialCulture Bacterial Culture (E. coli, S. aureus) Product->BacterialCulture MIC_Test MIC Determination (Broth Microdilution) BacterialCulture->MIC_Test MIC_Value MIC Value MIC_Test->MIC_Value

Caption: Experimental Workflow for Antibacterial Agents.

References

Application Notes and Protocols for the Synthesis of Conductive Polymers from 3-Aminophenylacetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of conductive polymers derived from 3-aminophenylacetic acid. The methods outlined are based on established procedures for analogous aniline (B41778) derivatives and are intended to serve as a comprehensive guide for the preparation and characterization of these novel materials. The resulting polymers, featuring carboxylic acid functionalities, are promising candidates for applications in biosensors, drug delivery systems, and tissue engineering due to their potential for biocompatibility and further functionalization.

Introduction

Conductive polymers are a class of organic materials that possess the electrical properties of metals while retaining the processability and mechanical flexibility of polymers. Polyaniline and its derivatives are among the most studied conductive polymers due to their straightforward synthesis, environmental stability, and tunable conductivity. The incorporation of functional groups, such as the carboxylic acid moiety in this compound, onto the polymer backbone can impart desirable properties, including improved solubility, biocompatibility, and the ability to covalently link biomolecules. This document details two primary methods for the synthesis of poly(this compound): chemical oxidative polymerization and electrochemical polymerization.

Chemical Oxidative Polymerization

Chemical oxidative polymerization is a versatile and scalable method for synthesizing conductive polymers. It involves the oxidation of the monomer in a solution containing an oxidizing agent and an acidic dopant. The following protocol is adapted from procedures for similar aniline derivatives.

Experimental Protocol: Chemical Oxidative Polymerization

Materials:

Equipment:

  • Beakers and magnetic stir bar

  • Magnetic stirrer

  • Ice bath

  • Buchner funnel and filter paper

  • Vacuum flask

  • Drying oven

Procedure:

  • Monomer Solution Preparation: Dissolve a specific amount of this compound in a 1 M HCl solution in a beaker with continuous stirring until fully dissolved. Place the beaker in an ice bath to maintain a temperature of 0-5 °C.

  • Oxidant Solution Preparation: In a separate beaker, dissolve a molar equivalent of ammonium persulfate in 1 M HCl. Cool this solution in the ice bath as well.

  • Polymerization: Slowly add the chilled oxidant solution dropwise to the stirred monomer solution. The reaction mixture will gradually change color, typically to a dark green or black, indicating the formation of the polymer.

  • Reaction Time: Continue stirring the reaction mixture in the ice bath for a designated period, typically 2-4 hours, to ensure complete polymerization.

  • Polymer Isolation: After the reaction is complete, filter the precipitate using a Buchner funnel.

  • Washing: Wash the collected polymer powder sequentially with deionized water and methanol to remove any unreacted monomer, oxidant, and oligomers.

  • Drying: Dry the purified polymer powder in a vacuum oven at 60 °C for 24 hours.

Expected Data and Characterization

The resulting polymer, poly(this compound), is expected to be a dark-colored powder. Its properties can be characterized using various techniques, and the expected data, based on analogous polymers, are summarized in the table below.

PropertyExpected Value/Characteristic
Yield 70-90%
Electrical Conductivity 10-4 to 10-2 S/cm (doped state)
Molecular Weight (Mw) 10,000 - 50,000 g/mol (determined by GPC)
FTIR Spectroscopy Peaks corresponding to C=O stretching (carboxylic acid), N-H stretching, C-N stretching, and benzenoid and quinoid ring vibrations.
UV-Vis Spectroscopy Absorption bands characteristic of the emeraldine (B8112657) salt form of polyaniline, with peaks around 320-350 nm and 600-800 nm.
Thermal Stability (TGA) Stable up to approximately 250-300 °C.

Electrochemical Polymerization

Electrochemical polymerization offers precise control over the thickness and morphology of the polymer film deposited on an electrode surface. This method is particularly useful for the fabrication of sensor and electrode coatings.

Experimental Protocol: Electrochemical Polymerization

Materials:

  • This compound (monomer)

  • Sulfuric acid (H₂SO₄) or Hydrochloric acid (HCl) (supporting electrolyte)

  • Deionized water

  • Argon or Nitrogen gas (for deoxygenation)

Equipment:

  • Potentiostat/Galvanostat

  • Three-electrode electrochemical cell

  • Working electrode (e.g., glassy carbon, platinum, or ITO-coated glass)

  • Counter electrode (e.g., platinum wire or mesh)

  • Reference electrode (e.g., Ag/AgCl or Saturated Calomel Electrode - SCE)

  • Polishing materials for the working electrode (e.g., alumina (B75360) slurry)

Procedure:

  • Electrode Preparation: Polish the working electrode to a mirror finish using alumina slurry, then sonicate in deionized water and ethanol (B145695) to remove any residual particles.

  • Electrolyte Preparation: Prepare a solution of the supporting electrolyte (e.g., 0.5 M H₂SO₄) containing a specific concentration of the this compound monomer (e.g., 0.1 M).

  • Deoxygenation: Purge the electrolyte solution with an inert gas (argon or nitrogen) for at least 15 minutes to remove dissolved oxygen, which can interfere with the polymerization process.

  • Electropolymerization: Immerse the three electrodes into the electrolyte solution. Perform electropolymerization by cycling the potential between a defined range (e.g., -0.2 V to 1.0 V vs. Ag/AgCl) for a set number of cycles using cyclic voltammetry. A polymer film will gradually deposit on the working electrode. Alternatively, potentiostatic or galvanostatic methods can be used.

  • Post-Polymerization Treatment: After polymerization, rinse the polymer-coated electrode with deionized water to remove any unreacted monomer and electrolyte.

Expected Data and Characterization

The electrochemically synthesized poly(this compound) will form a thin, adherent film on the working electrode. The properties of this film can be investigated in situ or ex situ.

PropertyExpected Value/Characteristic
Film Thickness Controllable by the number of cycles or polymerization time (nm to µm range).
Electrical Conductivity 10-3 to 10-1 S/cm (in the doped state).
Cyclic Voltammetry (CV) Shows characteristic redox peaks corresponding to the leucoemeraldine-emeraldine and emeraldine-pernigraniline transitions of the polymer.
Spectroelectrochemistry Changes in the UV-Vis absorption spectrum upon varying the applied potential, confirming the switching between different oxidation states.
Surface Morphology (SEM/AFM) Typically a granular or fibrillar morphology, depending on the polymerization conditions.

Visualizations

Chemical Oxidative Polymerization Workflow

cluster_prep Solution Preparation cluster_reaction Polymerization cluster_purification Purification Monomer This compound in 1M HCl Polymerization Mix and Stir at 0-5 °C Monomer->Polymerization Oxidant Ammonium Persulfate in 1M HCl Oxidant->Polymerization Filtration Filter Precipitate Polymerization->Filtration Washing Wash with Water and Methanol Filtration->Washing Drying Dry in Vacuum Oven Washing->Drying Product Poly(this compound) Powder Drying->Product

Caption: Workflow for the chemical oxidative polymerization of this compound.

Electrochemical Polymerization Setup and Process

cluster_cell Electrochemical Cell WE Working Electrode (e.g., Glassy Carbon) Deposition Polymer Film Deposition WE->Deposition CE Counter Electrode (e.g., Pt wire) CE->Deposition RE Reference Electrode (e.g., Ag/AgCl) RE->Deposition Electrolyte Monomer + Supporting Electrolyte Solution Electrolyte->Deposition Potentiostat Potentiostat/ Galvanostat Potentiostat->WE Potentiostat->CE Potentiostat->RE Characterization In-situ/Ex-situ Characterization (CV, SEM, etc.) Deposition->Characterization

Caption: Schematic of the electrochemical polymerization setup and process.

Proposed Polymerization Pathway

Monomer This compound H₂N-Ph-CH₂COOH Radical Cation Radical [H₂N-Ph-CH₂COOH]⁺• Monomer->Radical Oxidation (-e⁻) Dimer Dimer ...-NH-Ph(CH₂COOH)-NH-Ph(CH₂COOH)-... Radical->Dimer Coupling Polymer Poly(this compound) [-NH-Ph(CH₂COOH)-]n Dimer->Polymer Propagation

Caption: Proposed reaction pathway for the oxidative polymerization of this compound.

Application Notes and Protocols for Surface Modification using 3-Aminophenylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Surface modification of materials is a critical technology in drug development, diagnostics, and biomedical research. The ability to tailor the surface properties of substrates allows for the enhanced immobilization of biomolecules, improved biocompatibility, and the development of targeted drug delivery systems. 3-Aminophenylacetic acid is a versatile molecule for surface functionalization, possessing both a primary amine and a carboxylic acid group. This dual functionality allows for its attachment to a variety of surfaces and subsequent conjugation of other molecules of interest, such as drugs, proteins, or targeting ligands.

These application notes provide an overview of the potential uses of this compound in surface modification and present generalized protocols for its application.

Principle of this compound in Surface Modification

This compound (3-APAA) serves as a bifunctional linker molecule. Its aromatic ring provides a rigid spacer, while the amine (-NH₂) and carboxylic acid (-COOH) groups offer reactive sites for covalent attachment. The choice of which functional group to use for surface attachment and which for subsequent biomolecule conjugation depends on the substrate's surface chemistry and the desired orientation of the immobilized molecule.

Key Applications:

  • Bioconjugation: Acting as a linker to covalently attach proteins, peptides, or antibodies to a material surface for applications in biosensors, immunoassays, and targeted drug delivery.

  • Drug Delivery: Modifying the surface of nanoparticles or other drug carriers to improve drug loading, control release, and enhance biocompatibility.

  • Biomaterial Engineering: Functionalizing biomaterial scaffolds to promote cell adhesion, growth, and differentiation.

Quantitative Data Summary

Due to the limited availability of specific quantitative data for this compound in surface modification literature, the following table presents representative data ranges expected from similar surface functionalization procedures using amino-functionalized molecules. These values can serve as a benchmark for characterization.

ParameterTypical Value RangeCharacterization Technique
Surface Amine Density1 - 10 amines/nm²X-ray Photoelectron Spectroscopy (XPS)
Contact Angle (after modification)40° - 70°Contact Angle Goniometry
Layer Thickness1 - 5 nmEllipsometry, Atomic Force Microscopy (AFM)
Immobilized Protein Concentration100 - 1000 ng/cm²Quartz Crystal Microbalance (QCM), Surface Plasmon Resonance (SPR)

Experimental Protocols

The following are generalized protocols for the surface modification of materials using this compound. Researchers should optimize these protocols for their specific substrates and applications.

Protocol 1: Immobilization of this compound onto an Amine-Reactive Surface

This protocol describes the attachment of this compound to a surface presenting N-hydroxysuccinimide (NHS) esters, which readily react with the primary amine of 3-APAA.

Materials:

  • Substrate with NHS-ester functionalized surface

  • This compound (3-APAA)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Ethanol

  • Nitrogen gas stream

  • Orbital shaker

Procedure:

  • Preparation of 3-APAA Solution: Dissolve this compound in anhydrous DMF or DMSO to a final concentration of 10 mg/mL.

  • Surface Reaction:

    • Place the NHS-ester functionalized substrate in a suitable reaction vessel.

    • Add the 3-APAA solution to the vessel, ensuring the entire surface is covered.

    • Incubate for 2-4 hours at room temperature with gentle agitation on an orbital shaker.

  • Washing:

    • Remove the substrate from the reaction solution.

    • Wash the surface thoroughly with DMF or DMSO to remove unreacted 3-APAA.

    • Rinse with ethanol.

    • Wash three times with PBS (pH 7.4).

  • Drying: Dry the modified surface under a gentle stream of nitrogen gas.

  • Storage: Store the functionalized surface in a desiccator until further use.

Protocol 2: Activation of Surface-Immobilized this compound for Amine Coupling

This protocol details the activation of the carboxylic acid group of surface-bound 3-APAA using carbodiimide (B86325) chemistry (EDC/NHS) to enable the conjugation of amine-containing molecules (e.g., proteins, drugs).

Materials:

  • Substrate with immobilized this compound (from Protocol 1)

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Activation Buffer: 0.1 M 2-(N-morpholino)ethanesulfonic acid (MES) buffer, pH 6.0

  • Amine-containing molecule (e.g., protein, peptide, or drug) in a suitable buffer (e.g., PBS, pH 7.4)

  • Quenching Buffer: 1 M ethanolamine, pH 8.5

  • Wash Buffer: PBS with 0.05% Tween-20 (PBST)

Procedure:

  • Activation of Carboxyl Groups:

    • Prepare a fresh solution of 0.4 M EDC and 0.1 M NHS in Activation Buffer.

    • Immerse the 3-APAA functionalized substrate in the EDC/NHS solution.

    • Incubate for 15-30 minutes at room temperature with gentle agitation.

  • Washing: Briefly rinse the activated surface with ice-cold Activation Buffer.

  • Conjugation of Amine-Containing Molecule:

    • Immediately immerse the activated substrate in the solution containing the amine-containing molecule.

    • Incubate for 2 hours at room temperature or overnight at 4°C with gentle agitation.

  • Quenching:

    • Remove the substrate and immerse it in Quenching Buffer for 15-30 minutes to block any unreacted NHS-esters.

  • Final Washing:

    • Wash the substrate three times with PBST.

    • Rinse with deionized water.

  • Drying and Storage: Dry the surface under a nitrogen stream and store appropriately for the conjugated molecule.

Visualizations

G cluster_protocol1 Protocol 1: Immobilization of 3-APAA NHS_Surface NHS-Ester Functionalized Surface Reaction1 Incubate 2-4h RT NHS_Surface->Reaction1 3APAA_Solution This compound Solution 3APAA_Solution->Reaction1 Washing1 Wash with DMF/DMSO, Ethanol, PBS Reaction1->Washing1 Drying1 Dry with N2 Washing1->Drying1 Final_Surface1 3-APAA Modified Surface (-COOH exposed) Drying1->Final_Surface1

Caption: Workflow for immobilizing this compound.

G cluster_protocol2 Protocol 2: Conjugation to 3-APAA Modified Surface Start_Surface 3-APAA Modified Surface Activation Activate with EDC/NHS Start_Surface->Activation Washing_A Rinse Activation->Washing_A Conjugation Incubate with Amine-Molecule Washing_A->Conjugation Quenching Block with Ethanolamine Conjugation->Quenching Washing_B Wash with PBST Quenching->Washing_B Final_Product Bioconjugated Surface Washing_B->Final_Product

Caption: Workflow for bioconjugation to a 3-APAA modified surface.

G cluster_reaction Chemical Pathway Surface_NHS Surface-NHS plus1 + Surface_NHS->plus1 3APAA H2N-Ph-CH2-COOH (3-APAA) plus1->3APAA arrow1 Step 1 3APAA->arrow1 Surface_APAA Surface-NH-CO-Ph-CH2-COOH arrow1->Surface_APAA arrow2 Step 2 (EDC/NHS) Surface_APAA->arrow2 Activated_Surface Surface-NH-CO-Ph-CH2-CO-NHS plus2 + Activated_Surface->plus2 Biomolecule H2N-Biomolecule plus2->Biomolecule arrow3 Step 3 Biomolecule->arrow3 Final_Conjugate Surface-NH-CO-Ph-CH2-CO-NH-Biomolecule arrow3->Final_Conjugate

Caption: Reaction scheme for surface modification and bioconjugation.

Troubleshooting & Optimization

Technical Support Center: Selective Synthesis of 3-Aminophenylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the selective synthesis of 3-aminophenylacetic acid.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the selective synthesis of this compound?

A1: The selective synthesis of this compound presents several key challenges:

  • Regioselectivity: Direct nitration of phenylacetic acid derivatives often yields a mixture of ortho-, meta-, and para-isomers, which are difficult to separate.[1][2] Controlling the position of the nitro group, which is later reduced to the amine, is a critical step.

  • Side Reactions: The starting materials and intermediates can be prone to unwanted side reactions, such as dinitration or polynitration, if reaction conditions are not carefully controlled.[1]

  • Functional Group Protection: The presence of both an amino group and a carboxylic acid group necessitates the use of protecting groups to prevent undesirable reactions during synthesis.[3][4][5] The selection of appropriate protecting groups and their subsequent removal adds complexity to the synthetic route.

  • Harsh Reaction Conditions: Some synthetic routes may require harsh conditions, such as the use of strong acids or high temperatures, which can lead to product degradation and reduced yields.

  • Purification: The final product and intermediates often require extensive purification to remove isomers, byproducts, and unreacted starting materials.

Q2: What are the common starting materials for the synthesis of this compound?

A2: Common starting materials include p-nitrophenylacetonitrile and m-nitrobenzaldehyde.[1][2] The choice of starting material dictates the overall synthetic strategy and the specific challenges that may be encountered.

Q3: How can I control the regioselectivity of nitration to obtain the desired meta-isomer?

A3: Achieving high regioselectivity for the meta-isomer is a significant hurdle. One effective strategy involves a multi-step process starting from a precursor where the directing effects of existing substituents favor meta-nitration. For instance, a common industrial method starts with p-nitrophenylacetonitrile, which undergoes a sequence of reduction, acetylation, nitration, hydrolysis, esterification, deamination, another reduction, and finally hydrolysis to yield this compound.[1][2] This lengthy process is designed to circumvent the poor regioselectivity of direct nitration.

Troubleshooting Guides

Problem 1: Low yield and formation of multiple isomers during nitration.

Cause: Direct nitration of phenylacetic acid or its derivatives is difficult to control and often leads to a mixture of ortho, para, and the desired meta isomers.[1][2]

Solution:

  • Alternative Synthetic Route: Employ a synthetic strategy that avoids direct nitration of an activated ring. A well-documented route starts with p-nitrophenylacetonitrile. This method involves the reduction of the nitro group, protection of the resulting amine by acetylation, followed by nitration where the acetylamino group directs the incoming nitro group to the desired position.

  • Reaction Conditions: If attempting direct nitration, carefully control the reaction temperature and the nitrating agent concentration. Using a mixture of nitric acid and sulfuric acid at low temperatures (e.g., 0-10 °C) can sometimes improve the selectivity, though isomer formation is still likely.[1]

Problem 2: Incomplete reduction of the nitro group or reduction of other functional groups.

Cause: The choice of reducing agent and reaction conditions is critical for the selective reduction of the nitro group without affecting other functionalities like the carboxylic acid or nitrile group.

Solution:

  • Selective Reducing Agents:

    • Iron (Fe) in acidic medium (e.g., acetic acid or HCl): This is a mild and often selective method for reducing nitro groups in the presence of other reducible functionalities.[6]

    • Tin(II) chloride (SnCl₂): This is another mild reducing agent suitable for selective nitro group reduction.

    • Catalytic Hydrogenation (H₂/Pd/C): While effective, this method can sometimes lead to the reduction of other functional groups.[6][7] Careful monitoring of the reaction progress is necessary. It is generally a clean and high-yielding method.

Quantitative Data Summary: Comparison of Reduction Methods

Reducing AgentTypical ConditionsAdvantagesDisadvantages
Fe / Acetic AcidRefluxMild, selective for nitro groupHeterogeneous reaction, workup can be tedious
SnCl₂ / HClRoom TemperatureMild, selectiveStoichiometric amounts of tin salts are produced as waste
H₂ / Pd/C1-4 atm H₂, Room TempHigh yield, clean reactionCan reduce other functional groups, catalyst can be expensive
Problem 3: Difficulty in purifying the final product.

Cause: The presence of isomeric impurities and byproducts from side reactions can make the purification of this compound challenging.

Solution:

  • Recrystallization: Recrystallization from a suitable solvent system is a common and effective method for purifying the final product. Water is often used for the recrystallization of the free amino acid.[8]

  • pH Adjustment: The amphoteric nature of this compound can be exploited for purification. The product can be precipitated from a solution by adjusting the pH to its isoelectric point. For instance, after hydrolysis of the corresponding ester, the pH is adjusted to around 4 to precipitate the solid this compound.[1]

  • Chromatography: While less common for large-scale industrial production, column chromatography can be used for the purification of small quantities of the product or for the removal of stubborn impurities.

Experimental Protocols

Key Experiment: Synthesis from p-Nitrophenylacetonitrile (Multi-step)

This protocol is based on a patented industrial method.[1][2]

  • Reduction of p-Nitrophenylacetonitrile:

    • To a stirred suspension of iron powder (80g) in water (200ml), add acetic acid (4ml) and reflux for 30 minutes.

    • Cool the mixture to 90-95°C and add p-nitrophenylacetonitrile (64.8g) in portions.

    • After the addition is complete, reflux for 4 hours.

    • Cool to 80°C, add dichloroethane (200ml), and filter.

    • Wash the filter cake with hot dichloroethane. Separate the organic layer and concentrate under reduced pressure to obtain p-aminophenylacetonitrile. Expected yield: ~95%.[2]

  • Acetylation of p-Aminophenylacetonitrile:

    • Dissolve p-aminophenylacetonitrile (52.8g) in acetic acid (24.5ml).

    • Add acetic anhydride (B1165640) (24.5ml) dropwise at room temperature.

    • Stir for 1 hour after the addition is complete.

    • Pour the reaction mixture into ice water to precipitate the product.

    • Filter to obtain p-acetamidophenylacetonitrile. Expected yield: ~91%.[1]

  • Nitration of p-Acetamidophenylacetonitrile:

    • Prepare a nitrating mixture by adding 60% nitric acid (91ml) dropwise to concentrated sulfuric acid (91ml) under ice-water cooling.

    • Add p-acetamidophenylacetonitrile (34.8g) in portions to the nitrating mixture, maintaining the temperature between 10-15°C.[1]

    • Stir at room temperature for 2 hours.

    • Pour the reaction mixture into ice water to precipitate the product.

    • Filter and wash with cold water to obtain 3-nitro-4-acetamidophenylacetonitrile.

  • Hydrolysis to 3-Amino-4-nitrophenylacetic acid:

    • Reflux the 3-nitro-4-acetamidophenylacetonitrile in concentrated hydrochloric acid for 4-6 hours.

    • Cool the reaction mixture and adjust the pH to 3-5 with a 5-20% lye solution.

    • Filter to obtain the product.

  • Subsequent steps involve esterification, deamination, reduction of the nitro group, and final hydrolysis of the ester to yield this compound.

Visualizations

experimental_workflow cluster_start Starting Material cluster_steps Synthetic Steps cluster_end Final Product start p-Nitrophenylacetonitrile reduction1 Reduction (Fe/AcOH) start->reduction1 Step 1 acetylation Acetylation (Acetic Anhydride) reduction1->acetylation Step 2 nitration Nitration (HNO3/H2SO4) acetylation->nitration Step 3 hydrolysis1 Hydrolysis (conc. HCl) nitration->hydrolysis1 Step 4 esterification Esterification hydrolysis1->esterification Step 5 deamination Deamination esterification->deamination Step 6 reduction2 Reduction deamination->reduction2 Step 7 hydrolysis2 Hydrolysis reduction2->hydrolysis2 Step 8 end This compound hydrolysis2->end

Caption: Synthetic workflow for this compound from p-nitrophenylacetonitrile.

troubleshooting_logic issue Low Yield / Isomer Formation during Nitration cause Cause: Poor Regioselectivity of Direct Nitration issue->cause solution1 Solution 1: Alternative Synthetic Route (e.g., from p-nitrophenylacetonitrile) cause->solution1 solution2 Solution 2: Strict Control of Reaction Conditions (Temp, Conc.) cause->solution2

Caption: Troubleshooting logic for nitration issues.

reduction_options start Selective Reduction of 3-Nitrophenylacetic Acid Intermediate option1 Fe / Acidic Medium start->option1 option2 SnCl2 start->option2 option3 Catalytic Hydrogenation (H2 / Pd/C) start->option3 outcome This compound Intermediate option1->outcome option2->outcome option3->outcome

Caption: Options for the selective reduction of the nitro group.

References

Controlling nitration to avoid isomers in aminophenylacetic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of aminophenylacetic acid, with a specific focus on controlling nitration to minimize isomer formation.

Troubleshooting Guide

Issue: My nitration of phenylacetic acid results in a high percentage of unwanted isomers.

The nitration of phenylacetic acid is a classic electrophilic aromatic substitution reaction. The carboxymethyl group (-CH₂COOH) is an ortho-, para-director, but the reaction conditions can significantly influence the ratio of ortho, para, and meta isomers.

Question: I am getting a significant amount of the meta-nitrophenylacetic acid isomer. How can I reduce it?

Answer:

The formation of the meta isomer is a known challenge in the nitration of phenylacetic acid. One study found that nitration with nitric acid at 0°C produces approximately 14.4% of the meta isomer.[1] To minimize the formation of the meta isomer, consider the following strategies:

  • Temperature Control: Lower reaction temperatures generally favor the formation of the para isomer, which is often the thermodynamically more stable product.[2] Maintaining a consistently low temperature (e.g., 0-5°C) throughout the addition of the nitrating agent is crucial. Runaway temperatures can lead to decreased selectivity.

  • Nitrating Agent: The choice of nitrating agent can influence the isomer distribution. While mixed acid (HNO₃/H₂SO₄) is common, alternative nitrating agents might offer better selectivity. For sensitive substrates, milder nitrating agents can sometimes provide better control.

  • Catalyst-Controlled Nitration: The use of solid acid catalysts, such as zeolites (e.g., H-Beta), has been shown to enhance para-selectivity in the nitration of other aromatic compounds.[3][4][5] The shape-selective nature of zeolite pores can sterically hinder the formation of the ortho and meta isomers, favoring the para product.

Question: How can I increase the yield of the desired p-aminophenylacetic acid and minimize the ortho isomer?

Answer:

While the carboxymethyl group directs to both ortho and para positions, achieving high para-selectivity is often a key objective.

  • Steric Hindrance: The ortho positions are sterically hindered by the carboxymethyl group. This inherent steric hindrance naturally favors the formation of the para isomer to some extent.

  • Reaction Conditions: As mentioned, lower temperatures can favor the para isomer. Additionally, the choice of solvent can play a role in the isomer ratio.

  • Purification: If a mixture of isomers is unavoidable, efficient purification is necessary. Fractional crystallization is a common method for separating isomers of nitrophenylacetic acid, exploiting differences in their solubility. The para isomer is generally less soluble than the ortho and meta isomers.

Question: My reduction of nitrophenylacetic acid is incomplete or has side products. What should I do?

Answer:

The reduction of the nitro group to an amine is a critical step. Common issues include incomplete reaction or the formation of undesired byproducts.

  • Choice of Reducing Agent: A variety of reducing agents can be used. Catalytic hydrogenation (e.g., H₂ with Pd/C or PtO₂) is often a clean and efficient method. Chemical reducing agents like tin (Sn) in hydrochloric acid (HCl) or iron (Fe) in acetic acid are also effective. The choice may depend on the scale of the reaction and the presence of other functional groups.

  • Reaction Monitoring: It is essential to monitor the reaction to completion using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up Procedure: The work-up procedure is crucial for isolating the aminophenylacetic acid. The product is amphoteric and its solubility is pH-dependent. Careful pH adjustment is necessary to precipitate the product.

Frequently Asked Questions (FAQs)

Q1: What is the typical isomer distribution in the nitration of phenylacetic acid?

A1: The isomer distribution is highly dependent on the reaction conditions. The carboxymethyl group is an ortho-, para-director. In a study using nitric acid at 0°C, the product mixture was found to contain 14.4% of the meta-nitrophenylacetic acid isomer.[1] The remainder would be a mixture of the ortho and para isomers, with the para isomer generally being the major product due to less steric hindrance.

Q2: How can I purify the desired p-aminophenylacetic acid from its isomers?

A2: Purification is typically performed at the nitrophenylacetic acid stage before reduction. The isomers of nitrophenylacetic acid have different solubilities, which can be exploited for separation by fractional crystallization. The para isomer is often the least soluble and will crystallize out first from a suitable solvent system. After reduction, the aminophenylacetic acid isomers can also be separated by crystallization, taking advantage of their differing isoelectric points and solubilities at various pH values.

Q3: Are there any safety precautions I should be aware of during nitration?

A3: Yes, nitration reactions are highly exothermic and can be dangerous if not properly controlled.

  • Always perform the reaction in a well-ventilated fume hood.

  • Use appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and acid-resistant gloves.

  • Add the nitrating agent slowly and in a controlled manner, while carefully monitoring the reaction temperature.

  • Use an ice bath to maintain the desired low temperature and to dissipate the heat generated.

  • Be aware of the potential for the formation of explosive polynitrated compounds, especially if the reaction temperature is not controlled.

Data Presentation

Table 1: Isomer Distribution in the Nitration of Phenylacetic Acid

Nitrating AgentTemperature (°C)% Ortho Isomer% Para Isomer% Meta IsomerReference
Nitric Acid0Not specifiedNot specified14.4[1]
Note:\multicolumn{5}{l}{Data on the precise ortho/para distribution under these conditions is not readily available in the surveyed literature.}
\multicolumn{6}{l}{Generally, the para isomer is the major product due to steric hindrance at the ortho position.}

Experimental Protocols

Protocol 1: Nitration of Phenylacetic Acid

This protocol is adapted from established methods for the nitration of aromatic compounds.

Materials:

  • Phenylacetic acid

  • Concentrated nitric acid (70%)

  • Concentrated sulfuric acid (98%)

  • Crushed ice

  • Distilled water

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Buchner funnel and filter paper

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve phenylacetic acid in concentrated sulfuric acid.

  • Cool the mixture to 0-5°C in an ice-salt bath.

  • Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise from a dropping funnel, ensuring the temperature does not rise above 10°C.

  • After the addition is complete, continue stirring the mixture at 0-5°C for 2-3 hours.

  • Carefully pour the reaction mixture onto a large beaker of crushed ice with vigorous stirring.

  • The precipitated nitrophenylacetic acid isomers are collected by vacuum filtration.

  • Wash the solid with cold water until the washings are neutral to litmus (B1172312) paper.

  • The crude product can be purified by fractional crystallization to separate the isomers.

Protocol 2: Reduction of p-Nitrophenylacetic Acid to p-Aminophenylacetic Acid

This protocol is a general method for the reduction of an aromatic nitro group using catalytic hydrogenation.

Materials:

  • p-Nitrophenylacetic acid

  • Ethanol or other suitable solvent

  • Palladium on carbon (10% Pd/C) catalyst

  • Hydrogen gas source

  • Hydrogenation apparatus (e.g., Parr hydrogenator)

  • Filter aid (e.g., Celite)

  • Rotary evaporator

Procedure:

  • In a hydrogenation flask, dissolve p-nitrophenylacetic acid in a suitable solvent like ethanol.

  • Carefully add the 10% Pd/C catalyst to the solution.

  • Place the flask on the hydrogenation apparatus.

  • Evacuate the flask and purge with hydrogen gas several times.

  • Pressurize the vessel with hydrogen gas (typically 3-4 atm) and shake or stir the mixture at room temperature.

  • Monitor the reaction progress by observing the uptake of hydrogen or by TLC/HPLC analysis.

  • Once the reaction is complete (no more hydrogen uptake), carefully vent the hydrogen and purge the system with an inert gas like nitrogen.

  • Filter the reaction mixture through a pad of filter aid (e.g., Celite) to remove the catalyst. Wash the filter cake with the solvent.

  • Combine the filtrate and washings and remove the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude p-aminophenylacetic acid can be purified by recrystallization from a suitable solvent (e.g., water or ethanol/water mixture).

Visualizations

Reaction_Pathway Synthesis of Aminophenylacetic Acid Phenylacetic_Acid Phenylacetic Acid Nitration Nitration (HNO3/H2SO4) Phenylacetic_Acid->Nitration Nitrophenylacetic_Acid_Isomers Mixture of o-, p-, m- Nitrophenylacetic Acid Isomers Nitration->Nitrophenylacetic_Acid_Isomers Separation Isomer Separation (e.g., Fractional Crystallization) Nitrophenylacetic_Acid_Isomers->Separation p_Nitrophenylacetic_Acid p-Nitrophenylacetic Acid Separation->p_Nitrophenylacetic_Acid Reduction Reduction (e.g., H2/Pd-C) p_Nitrophenylacetic_Acid->Reduction p_Aminophenylacetic_Acid p-Aminophenylacetic Acid Reduction->p_Aminophenylacetic_Acid

Caption: Reaction pathway for aminophenylacetic acid synthesis.

Troubleshooting_Isomers Troubleshooting Isomer Formation Start High percentage of unwanted isomers? HighMeta High meta-isomer content? Start->HighMeta Yes HighOrtho High ortho-isomer content? Start->HighOrtho No TempControl Action: Lower and strictly control reaction temperature (0-5°C) HighMeta->TempControl Catalyst Action: Consider para-selective catalysts (e.g., Zeolites) HighMeta->Catalyst HighOrtho->TempControl Purification Action: Optimize fractional crystallization protocol HighOrtho->Purification End Desired isomer ratio achieved TempControl->End Catalyst->End Purification->End

Caption: Decision tree for troubleshooting isomer issues.

Experimental_Workflow Experimental Workflow for Optimized Nitration Start Start: Phenylacetic Acid Nitration 1. Nitration Reaction (Controlled Conditions) Start->Nitration Quench 2. Quench on Ice & Isolate Crude Product Nitration->Quench Analyze 3. Analyze Isomer Ratio (HPLC/GC) Quench->Analyze Acceptable Is ratio acceptable? Analyze->Acceptable Purify 4. Purify by Fractional Crystallization Acceptable->Purify Yes Optimize Optimize Nitration Conditions (Temp, Catalyst, Time) Acceptable->Optimize No Reduce 5. Reduce Pure p-Isomer Purify->Reduce FinalProduct End: p-Aminophenylacetic Acid Reduce->FinalProduct Optimize->Nitration

Caption: Workflow for optimizing nitration conditions.

References

Technical Support Center: Purification of 3-Aminophenylacetic Acid by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 3-aminophenylacetic acid via recrystallization.

Frequently Asked Questions (FAQs)

Q1: What is the principle behind recrystallizing this compound?

Recrystallization is a purification technique for solid compounds. The underlying principle is based on the differential solubility of the desired compound and its impurities in a chosen solvent at different temperatures. Ideally, this compound should be highly soluble in a hot solvent and sparingly soluble in the same solvent when it's cold. Impurities, on the other hand, should either be insoluble in the hot solvent (and can be filtered off) or remain soluble in the cold solvent (and stay in the mother liquor after crystallization).

Q2: What are the ideal properties of a recrystallization solvent for this compound?

An ideal solvent for the recrystallization of this compound should:

  • Not react chemically with the acid.

  • Dissolve the acid completely when hot (ideally at its boiling point).

  • Dissolve the acid poorly when cold (at or below room temperature).

  • Dissolve impurities readily at all temperatures or not at all.

  • Have a boiling point below the melting point of this compound (147-150°C) to prevent it from melting or "oiling out".[1][2]

  • Be volatile enough to be easily removed from the purified crystals.

Q3: Which solvents are commonly used for the recrystallization of this compound?

This compound is soluble in water, methanol, and DMSO.[1][2] Water is a common choice for polar compounds like amino acids. Ethanol and mixtures of solvents like ethanol-water can also be effective. The choice of solvent will depend on the specific impurities present.

Q4: How does the pH of the solution affect the solubility and recrystallization of this compound?

As an amino acid, the solubility of this compound is pH-dependent. At its isoelectric point, the zwitterionic form dominates, and solubility is often at a minimum. In acidic solutions, the amino group is protonated, and in basic solutions, the carboxylic acid group is deprotonated, both of which can increase solubility in aqueous solutions. This property can be used for purification; for instance, by dissolving the compound in a dilute base, filtering out insoluble impurities, and then re-precipitating the purified acid by adjusting the pH to its isoelectric point with an acid.

Troubleshooting Guide

Problem Possible Cause(s) Solution(s)
No crystals form upon cooling. 1. Too much solvent was used, and the solution is not saturated. 2. The solution has become supersaturated.1. Boil off some of the solvent to concentrate the solution and allow it to cool again. 2. Induce crystallization by:     a. Scratching the inside of the flask with a glass rod at the liquid's surface.     b. Adding a seed crystal of pure this compound.     c. Cooling the solution in an ice bath for a longer period.
The product "oils out" instead of forming crystals. The boiling point of the solvent is higher than the melting point of the compound, or the compound is highly impure, leading to a significant melting point depression.1. Reheat the solution to redissolve the oil. 2. Add a small amount of a solvent in which the compound is more soluble to lower the saturation temperature. 3. Try a different solvent with a lower boiling point. 4. If impurities are the cause, consider a preliminary purification step like charcoal treatment.
The yield of purified crystals is low. 1. Too much solvent was used, and a significant amount of the product remains in the mother liquor. 2. Premature crystallization occurred during hot filtration. 3. The crystals were washed with a solvent that was not cold, redissolving some of the product.1. Concentrate the mother liquor by evaporation and cool to recover a second crop of crystals. 2. During hot filtration, use a pre-heated funnel and flask, and keep the solution hot. 3. Always wash the crystals with a minimal amount of ice-cold solvent.
The purified crystals are colored. Colored impurities are present and were not removed during the recrystallization process.1. Redissolve the crystals in a suitable hot solvent. 2. Add a small amount of activated charcoal to the hot solution to adsorb the colored impurities. 3. Perform a hot filtration to remove the charcoal. 4. Allow the filtrate to cool and crystallize.
The melting point of the purified crystals is still low or has a broad range. The crystals are not pure and still contain impurities.1. Repeat the recrystallization process. Ensure slow cooling to promote the formation of pure crystals. 2. Consider using a different solvent or a solvent pair for the second recrystallization.

Data Presentation

Illustrative Solubility of this compound in Various Solvents

Disclaimer: The following data is illustrative and based on general solubility principles for similar compounds. Experimental determination is recommended for precise values.

SolventSolubility at 20°C ( g/100 mL)Solubility at Boiling Point ( g/100 mL)
Water~0.5~5.0
Ethanol~0.2~2.5
Methanol~0.8~7.0
Acetone<0.1~0.5
Ethyl Acetate<0.1~0.3

Experimental Protocols

Protocol for the Recrystallization of this compound

  • Solvent Selection: Based on preliminary solubility tests, select a suitable solvent (e.g., water). The ideal solvent will show a significant increase in the solubility of this compound with temperature.

  • Dissolution:

    • Place the impure this compound in an Erlenmeyer flask.

    • Add a minimal amount of the chosen solvent.

    • Heat the mixture on a hot plate with stirring until the solvent begins to boil.

    • Continue adding small portions of the hot solvent until the solid is completely dissolved. Avoid adding an excess of solvent to ensure a good yield.

  • Decolorization (if necessary):

    • If the solution is colored, remove it from the heat and allow it to cool slightly.

    • Add a small amount of activated charcoal to the solution.

    • Reheat the solution to boiling for a few minutes.

  • Hot Filtration:

    • If activated charcoal or insoluble impurities are present, perform a hot gravity filtration to remove them. Use a pre-heated funnel and filter flask to prevent premature crystallization.

  • Crystallization:

    • Cover the flask containing the hot, clear filtrate with a watch glass and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

    • Once the flask has reached room temperature, you can place it in an ice bath to maximize crystal formation.

  • Isolation of Crystals:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold solvent to remove any remaining mother liquor.

  • Drying:

    • Dry the purified crystals in a desiccator or a drying oven at a temperature well below the compound's melting point.

Mandatory Visualization

Recrystallization_Troubleshooting start Start Recrystallization dissolve Dissolve this compound in Minimum Hot Solvent start->dissolve cool Cool Solution dissolve->cool crystals_form Do Crystals Form? cool->crystals_form no_crystals No Crystals crystals_form->no_crystals No oil_out Does it 'Oil Out'? crystals_form->oil_out Yes troubleshoot_no_crystals Troubleshoot: - Boil off some solvent - Scratch flask - Add seed crystal no_crystals->troubleshoot_no_crystals no_oil No Oiling Out oil_out->no_oil No troubleshoot_oil_out Troubleshoot: - Reheat and add more solvent - Change solvent oil_out->troubleshoot_oil_out Yes collect_crystals Collect and Dry Crystals no_oil->collect_crystals check_purity Check Purity (e.g., Melting Point) collect_crystals->check_purity is_pure Is it Pure? check_purity->is_pure end End is_pure->end Yes troubleshoot_not_pure Troubleshoot: - Re-recrystallize - Use a different solvent is_pure->troubleshoot_not_pure No troubleshoot_no_crystals->cool troubleshoot_oil_out->cool troubleshoot_not_pure->dissolve

Caption: Troubleshooting workflow for the recrystallization of this compound.

Recrystallization_Factors recrystallization Recrystallization Purity & Yield solvent Solvent Choice recrystallization->solvent cooling Cooling Rate recrystallization->cooling concentration Solution Concentration recrystallization->concentration impurities Nature of Impurities recrystallization->impurities solubility Differential Solubility solvent->solubility volatility Volatility solvent->volatility slow_cooling Slow Cooling cooling->slow_cooling fast_cooling Fast Cooling cooling->fast_cooling saturation Saturation Level concentration->saturation impurity_solubility Impurity Solubility impurities->impurity_solubility solubility->recrystallization slow_cooling->recrystallization Higher Purity fast_cooling->recrystallization Lower Purity saturation->recrystallization Affects Yield impurity_solubility->recrystallization

Caption: Factors influencing the purity and yield of recrystallization.

References

Methods for improving yield and purity of 3-aminophenylacetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions to help researchers improve the yield and purity of 3-aminophenylacetic acid in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the common synthesis routes for this compound?

A1: Common methods include the reduction of 3-nitrophenylacetic acid and a multi-step synthesis starting from p-nitrophenylacetonitrile. The reduction of 3-nitrophenylacetic acid is a more direct route. The multi-step synthesis involves reduction, acetylation, nitration, hydrolysis, esterification, deamination, and finally another reduction and hydrolysis to yield this compound.[1][2]

Q2: What are the typical yields I can expect?

A2: Yields can vary significantly based on the chosen synthesis route and reaction conditions. For the reduction of a methyl ester intermediate to this compound via hydrolysis, yields can be as high as 95%.[1] A multi-step synthesis starting from p-nitrophenylacetonitrile reports an overall yield of around 65% under specific conditions.[2] The nitration of 2-amino-2-phenylacetic acid to produce an intermediate has been reported with a yield of 64%.[3]

Q3: My final product is discolored. What are the likely impurities?

A3: Discoloration often indicates the presence of side-products or unreacted starting materials. In nitration reactions, ortho- and para-isomers can form alongside the desired meta-product, and these can be difficult to separate due to similar properties.[1] Oxidation of the amino group during the reaction or workup can also lead to colored impurities.

Q4: What are the recommended purification methods for this compound?

A4: The most common and effective purification methods are recrystallization and column chromatography. Recrystallization from water is a frequently used technique.[4] For more challenging separations, High-Performance Liquid Chromatography (HPLC) can be employed.[5]

Troubleshooting Guide

Low Yield
Symptom Possible Cause Suggested Solution
Low overall yield in multi-step synthesis. Inefficient individual reaction steps.Optimize each step of the synthesis independently. For instance, in the reduction of a nitro group using iron powder, ensure the reaction is heated sufficiently (e.g., 90-95 °C) and for an adequate duration (e.g., 4 hours) to drive the reaction to completion.[1]
Product loss during workup. Incomplete extraction of the product.During aqueous workup, ensure the pH is adjusted correctly to precipitate the product. For this compound, a pH of 4 is recommended for precipitation.[1] Use sufficient volumes of extraction solvent and perform multiple extractions to ensure complete recovery.
Incomplete reaction. Insufficient reaction time, incorrect temperature, or reagent degradation.Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) to ensure it has gone to completion. Verify the quality of reagents and use freshly purified solvents.[6]
Low Purity
Symptom Possible Cause Suggested Solution
Presence of starting material in the final product. Incomplete reaction.Increase reaction time or temperature. Consider adding a slight excess of the limiting reagent to drive the reaction forward.[7]
Multiple spots on TLC, indicating several impurities. Formation of side products due to non-selective reactions.In nitration reactions, carefully control the temperature (e.g., 0 °C) and the rate of addition of the nitrating agent to minimize the formation of ortho- and para-isomers.[3]
Product is an oil or fails to crystallize. Presence of impurities inhibiting crystallization.Attempt purification by column chromatography to remove impurities before recrystallization. For basic amine compounds that may interact with silica (B1680970) gel, consider using an amine-functionalized silica column or adding a competing amine like triethylamine (B128534) to the mobile phase.[8][9]
Recrystallization does not significantly improve purity. The chosen solvent is not ideal.An ideal recrystallization solvent should dissolve the compound well when hot but poorly at room temperature.[10] Experiment with different solvents or solvent mixtures. For this compound, water is a good starting point.[4]

Quantitative Data on Yield Improvement

Starting MaterialReaction StepReagents/ConditionsYield (%)Reference
p-NitrophenylacetonitrileReductionIron powder, acetic acid, 90-95 °C, 4hr95[1][2]
p-AminophenylacetonitrileAcetylationAcetic anhydride, room temperature, 1hr91[1][2]
m-Aminophenyl methyl acetateHydrolysisConcentrated HCl, reflux, 4hr95[1]
2-Amino-2-phenylacetic acidNitrationConcentrated H2SO4, fuming HNO3, 0 °C to room temp, 1.5hr64[3]
p-Nitrophenylacetic acidReductionH2S, aqueous ammonia, <50 °C83-84[4]

Experimental Protocols

Protocol 1: Reduction of 3-Nitrophenylacetic Acid (Illustrative)

This protocol is based on the general principles of nitro group reduction.

  • Setup : In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 3-nitrophenylacetic acid in ethanol.

  • Reagent Addition : Add an excess of a reducing agent such as tin(II) chloride dihydrate.

  • Reaction : Heat the mixture to reflux and maintain for several hours, monitoring the reaction by TLC.

  • Workup : After cooling, remove the solvent under reduced pressure. Dissolve the residue in water and adjust the pH to be basic with a sodium bicarbonate solution.

  • Extraction : Extract the aqueous layer with an organic solvent like ethyl acetate.

  • Purification : Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product. Purify further by recrystallization from hot water.

Protocol 2: Purification by Recrystallization
  • Solvent Selection : Choose a solvent in which this compound is highly soluble at elevated temperatures and poorly soluble at room temperature (e.g., water).[4][10]

  • Dissolution : In a flask, add the minimum amount of hot solvent to the crude this compound until it is completely dissolved.[11]

  • Hot Filtration (Optional) : If insoluble impurities are present, perform a hot gravity filtration.

  • Crystallization : Allow the solution to cool slowly to room temperature. Crystal formation should occur. The flask can then be placed in an ice bath to maximize crystal formation.[11]

  • Isolation : Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.

  • Drying : Dry the purified crystals in a desiccator or a vacuum oven.

Visual Guides

Troubleshooting_Workflow cluster_synthesis Synthesis & Workup cluster_analysis Analysis cluster_troubleshooting Troubleshooting Start Start Synthesis Reaction Perform Reaction Start->Reaction Workup Perform Workup Reaction->Workup CrudeProduct Obtain Crude Product Workup->CrudeProduct OptimizeWorkup Optimize Workup (pH, Extraction) Workup->OptimizeWorkup Issues during workup Analyze Analyze Purity & Yield CrudeProduct->Analyze CheckYield Low Yield? Analyze->CheckYield CheckPurity Low Purity? CheckYield->CheckPurity No OptimizeReaction Optimize Reaction Conditions (Temp, Time, Reagents) CheckYield->OptimizeReaction Yes Purify Purify Product (Recrystallization, Chromatography) CheckPurity->Purify Yes FinalProduct Pure Product CheckPurity->FinalProduct No OptimizeReaction->Reaction OptimizeWorkup->Workup Purify->Analyze

Caption: A general workflow for troubleshooting yield and purity issues.

Purification_Strategy Crude Crude Product TLC Analyze by TLC Crude->TLC Decision Impurities Present? TLC->Decision Recrystallize Recrystallization Decision->Recrystallize Minor Impurities Column Column Chromatography Decision->Column Major/Close-spotting Impurities Pure Pure Product Recrystallize->Pure Column->Pure

Caption: A decision tree for selecting a purification method.

References

Stability and long-term storage of 3-Aminophenylacetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability, long-term storage, and troubleshooting for experiments involving 3-Aminophenylacetic acid.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for solid this compound?

A1: For optimal stability, solid this compound should be stored in a cool, dry, and dark place.[1][2][3] Several suppliers recommend specific temperature ranges. It is also noted to be light-sensitive.[2][3] For extended shelf life, storage under an inert atmosphere (e.g., argon) is also suggested.[4]

Q2: How stable is this compound in solution?

A2: The stability of this compound in solution is dependent on the solvent, pH, and storage conditions. Aromatic amines can be susceptible to oxidation, which may be accelerated in solution, especially if exposed to air and light. It is generally recommended to prepare solutions fresh for use. If storage is necessary, it should be for a short duration at low temperatures (e.g., 2-8°C or -20°C), protected from light, and preferably under an inert atmosphere.

Q3: What are the primary degradation pathways for this compound?

  • Oxidation: The aromatic amine group is susceptible to oxidation, which can be initiated by air, light, or oxidizing agents. This can lead to the formation of colored impurities.

  • Decarboxylation: While generally requiring heat, the carboxylic acid group could undergo decarboxylation, especially in the presence of certain catalysts or under harsh acidic/basic conditions.

  • Photodegradation: As the compound is known to be light-sensitive, exposure to UV or visible light can lead to degradation.[2][3]

Q4: Can this compound be autoclaved?

A4: It is not recommended to autoclave solutions of this compound. The high temperatures could lead to decarboxylation or other degradation reactions.[5] Sterilization should be performed by filtration through a 0.22 µm filter if necessary.

Troubleshooting Guides

This section addresses common issues that may be encountered during experiments with this compound.

Issue 1: Discoloration of solid this compound over time.

  • Possible Cause: Oxidation of the aromatic amine group due to exposure to air and/or light.

  • Solution:

    • Ensure the container is tightly sealed and stored in a dark place.

    • For long-term storage, consider flushing the container with an inert gas like argon or nitrogen before sealing.[4]

    • Store at recommended low temperatures (see storage table).

Issue 2: Low yield or side product formation in peptide synthesis.

  • Possible Cause 1: Incomplete coupling reaction.

    • Solution: Ensure complete dissolution of this compound in the reaction solvent. Use appropriate coupling reagents and monitor the reaction progress.

  • Possible Cause 2: Side reactions involving the amino group.

    • Solution: The primary amine can undergo side reactions. Ensure that the amino group is appropriately protected if it is not the intended reaction site.

  • Possible Cause 3: Racemization.

    • Solution: During activation of the carboxylic acid for coupling, racemization can occur. Use of additives like HOBt or HOAt can help suppress racemization.[3]

Issue 3: Variability in experimental results.

  • Possible Cause: Degradation of this compound stock solution.

  • Solution:

    • Always prepare fresh solutions of this compound before use.

    • If a stock solution must be used, store it for a minimal amount of time at low temperature, protected from light, and under an inert atmosphere.

    • Before use, visually inspect the solution for any color change, which might indicate degradation.

Data Presentation

Table 1: Recommended Storage Conditions for Solid this compound

ParameterRecommendationSource(s)
TemperatureCool, dry place. Specific recommendations include Room Temperature, 2-8°C, 4°C, and -20°C.[1][2][3][5][6][7]
LightStore in a dark place/protect from light.[2][3]
AtmosphereKeep container tightly closed. Some sources suggest storage under argon.[1][4][8][9][10]
Purity≥97%[11][12][13]

Experimental Protocols

Protocol 1: General Procedure for Solution-Phase Peptide Coupling

This protocol outlines a general method for coupling this compound with another amino acid ester in solution.

  • Dissolution: Dissolve this compound (1 equivalent) and the amino acid ester hydrochloride (1 equivalent) in a suitable aprotic solvent (e.g., DMF or DCM).

  • Neutralization: Add a non-nucleophilic base, such as diisopropylethylamine (DIEA) (2-3 equivalents), to neutralize the hydrochloride salt and the carboxylic acid.

  • Activation: Add a coupling reagent (e.g., HBTU, HATU, or EDC with HOBt) (1.1 equivalents) to the solution and stir at room temperature.

  • Reaction: Monitor the reaction progress by a suitable method (e.g., TLC or LC-MS). The reaction is typically complete within a few hours.

  • Work-up: Upon completion, quench the reaction and perform an aqueous work-up to remove excess reagents and byproducts.

  • Purification: Purify the resulting dipeptide by column chromatography or recrystallization.

Visualizations

Storage_Workflow Figure 1. Recommended Storage Workflow for this compound Receive Receive Solid This compound Inspect Inspect for Discoloration Receive->Inspect Store Store in Tightly Sealed Container in a Cool, Dark, and Dry Place Inspect->Store No Discoloration Inert Optional: Flush with Inert Gas Store->Inert Use Use in Experiment Store->Use Inert->Use Prepare Prepare Solution Fresh Use->Prepare

Caption: Figure 1. Recommended Storage Workflow for this compound

Troubleshooting_Peptide_Synthesis Figure 2. Troubleshooting Low Yield in Peptide Synthesis Start Low Yield in Peptide Synthesis Check_Purity Check Purity of This compound Start->Check_Purity Check_Coupling Verify Coupling Reagent Activity Start->Check_Coupling Optimize_Conditions Optimize Reaction Conditions (Solvent, Temp) Start->Optimize_Conditions Check_Purity->Optimize_Conditions Check_Coupling->Optimize_Conditions Check_Protection Ensure Proper Protection of Amino Group Optimize_Conditions->Check_Protection Check_Racemization Add Racemization Suppressor (e.g., HOBt) Optimize_Conditions->Check_Racemization

Caption: Figure 2. Troubleshooting Low Yield in Peptide Synthesis

Degradation_Pathways Figure 3. Potential Degradation Pathways Compound This compound Oxidation Oxidation (Air, Light) Compound->Oxidation Susceptible Amino Group Decarboxylation Decarboxylation (Heat) Compound->Decarboxylation Carboxylic Acid Group Photodegradation Photodegradation (UV/Vis Light) Compound->Photodegradation Aromatic Ring Oxidized_Products Colored Impurities Oxidation->Oxidized_Products Decarboxylated_Product 3-Methylaniline + CO2 Decarboxylation->Decarboxylated_Product Photo_Products Various Degradants Photodegradation->Photo_Products

Caption: Figure 3. Potential Degradation Pathways

References

Technical Support Center: N-acylation of 3-Aminophenylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the N-acylation of 3-aminophenylacetic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common reagents for the N-acylation of this compound?

A1: The most common and effective reagents for N-acylation are acid anhydrides (e.g., acetic anhydride) and acyl chlorides (e.g., acetyl chloride).[1] Acetic anhydride (B1165640) is generally preferred due to its moderate reactivity and the formation of a less corrosive byproduct (acetic acid) compared to the hydrochloric acid produced when using acetyl chloride.[1] For less reactive substrates or to drive the reaction to completion, more reactive agents like acetyl chloride may be necessary.[1]

Q2: My N-acylation reaction is showing low or no conversion. What are the likely causes and how can I improve the yield?

A2: Low or no conversion in the N-acylation of this compound can stem from several factors:

  • Insufficient Reagent Reactivity: The acylating agent may not be reactive enough. If you are using an acid anhydride, consider switching to a more reactive acyl chloride.[1]

  • Inappropriate Reaction Conditions: Many N-acylation reactions require elevated temperatures to proceed at a reasonable rate. If the reaction is being performed at room temperature, consider heating the mixture.[1] Microwave irradiation can also be an effective method for accelerating the reaction.[2]

  • Lack of a Catalyst: For challenging substrates, a catalyst can be crucial. Lewis acids such as zinc chloride (ZnCl₂), ferric chloride (FeCl₃), or aluminum triflate (Al(OTf)₃) can activate the acylating agent, enhancing its electrophilicity.[3] Iodine has also been demonstrated to be an effective catalyst for N-acylation under mild, solvent-free conditions.[4]

Q3: What are potential side reactions to be aware of during the N-acylation of this compound?

A3: Due to the bifunctional nature of this compound, several side reactions are possible:

  • O-acylation: While the amino group is generally more nucleophilic than the carboxylic acid, O-acylation of the carboxylic acid can occur, especially under harsh conditions or with highly reactive acylating agents. This would lead to the formation of a mixed anhydride.

  • Polymerization: Under certain conditions, intermolecular amide bond formation between the amino group of one molecule and the carboxylic acid group of another can lead to the formation of oligomers or polymers. This is more likely at high temperatures without a protecting group strategy for the carboxylic acid.

  • Diacylation: It is possible for a second acylation to occur on the nitrogen of the newly formed amide, though this is generally less favorable.

  • Ring Acylation (Friedel-Crafts): While less common under standard N-acylation conditions, acylation of the aromatic ring is a theoretical possibility, particularly in the presence of a strong Lewis acid catalyst.

Q4: How can I monitor the progress of my N-acylation reaction?

A4: The progress of the reaction can be effectively monitored using thin-layer chromatography (TLC). A spot of the reaction mixture is compared with a spot of the starting material (this compound). The reaction is considered complete when the starting material spot is no longer visible on the TLC plate.

Q5: What are the recommended methods for purifying the N-acylated product?

A5: The most common methods for purifying the N-acylated product are recrystallization and column chromatography. After the reaction is complete, the mixture is typically quenched with cold water, which often causes the product to precipitate.[5] The crude product can then be collected by filtration and purified by recrystallization from a suitable solvent system (e.g., ethanol/water). If recrystallization does not yield a product of sufficient purity, column chromatography using silica (B1680970) gel is a reliable alternative.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or No Product Formation 1. Insufficiently reactive acylating agent. 2. Reaction temperature is too low. 3. Absence of a catalyst for a deactivated substrate. 4. Short reaction time.1. Switch from an acid anhydride to a more reactive acyl chloride. 2. Increase the reaction temperature or use microwave irradiation.[1][2] 3. Add a Lewis acid catalyst (e.g., ZnCl₂, FeCl₃) or iodine.[3][4] 4. Extend the reaction time and monitor by TLC.
Presence of Multiple Products (TLC) 1. Formation of side products (e.g., O-acylation, diacylation). 2. Decomposition of starting material or product.1. Use milder reaction conditions (lower temperature, less reactive acylating agent). Consider protecting the carboxylic acid group if O-acylation is a significant issue. 2. Ensure the reaction is not being overheated. Check the purity of the starting materials.
Product is an Oil or Fails to Crystallize 1. Presence of impurities. 2. Residual solvent.1. Attempt to purify the oil using column chromatography. Try dissolving the oil in a minimal amount of a hot solvent and then cooling it slowly to induce crystallization. 2. Ensure the product is thoroughly dried under vacuum.
Discolored Product (e.g., yellow or brown) 1. Presence of colored impurities from the starting material. 2. Oxidation of the aromatic amine.1. Purify the product by recrystallization, possibly with the addition of activated carbon to remove colored impurities.[5] 2. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).

Experimental Protocols

Adapted Protocol for N-Acetylation of this compound with Acetic Anhydride

This protocol is adapted from a procedure for the N-acetylation of p-aminophenylacetonitrile and should be optimized for this compound.[1][5]

Materials:

  • This compound

  • Acetic acid

  • Acetic anhydride

  • Ice water

  • Round-bottom flask

  • Magnetic stirrer

  • Stir bar

  • Dropping funnel

  • Filtration apparatus

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1 equivalent) in acetic acid.

  • At room temperature, add acetic anhydride (1-1.2 equivalents) dropwise to the solution using a dropping funnel while stirring.[1]

  • Continue to stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete (as indicated by the disappearance of the starting material on TLC), pour the reaction mixture into a beaker of ice water.

  • Stir the mixture until a precipitate forms.

  • Collect the solid product by vacuum filtration and wash with cold water.

  • Dry the product under vacuum. The expected product is 3-acetylaminophenylacetic acid.

Note: The yield for the analogous reaction with p-aminophenylacetonitrile was reported to be 91%.[1] A similar yield may be expected, but optimization may be required.

Data Presentation

Table 1: Comparison of Common Acylating Agents for N-Acylation of Aromatic Amines

Acylating AgentRelative ReactivityByproductTypical Conditions
Acetic AnhydrideModerateAcetic AcidRoom temperature to reflux, neat or in a solvent (e.g., acetic acid).[1]
Acetyl ChlorideHighHydrochloric AcidOften requires a base to neutralize HCl, typically performed at lower temperatures.[1]
AcetonitrileLowWaterRequires a catalyst (e.g., alumina) and high temperatures (continuous flow).[3][6]
Esters (e.g., Ethyl Acetate)LowAlcoholRequires a catalyst (e.g., acetic acid) and elevated temperatures.[7]

Visualizations

experimental_workflow cluster_reaction Reaction Setup cluster_workup Work-up cluster_purification Purification start Dissolve this compound in acetic acid add_reagent Add acetic anhydride dropwise start->add_reagent react Stir at room temperature (1-2h) add_reagent->react quench Pour into ice water react->quench precipitate Stir to induce precipitation quench->precipitate filter Collect solid by vacuum filtration precipitate->filter wash Wash with cold water filter->wash dry Dry product under vacuum wash->dry end Obtain 3-acetylaminophenylacetic acid dry->end

Caption: Experimental workflow for the N-acetylation of this compound.

troubleshooting_guide start Low or No Product Formation reagent_reactivity Is the acylating agent reactive enough? start->reagent_reactivity temp_conditions Is the reaction temperature adequate? reagent_reactivity->temp_conditions Yes solution1 Use a more reactive acylating agent (e.g., acyl chloride) reagent_reactivity->solution1 No catalyst_present Is a catalyst needed? temp_conditions->catalyst_present Yes solution2 Increase reaction temperature or use microwave irradiation temp_conditions->solution2 No solution3 Add a Lewis acid catalyst or iodine catalyst_present->solution3 Yes

References

Side reactions of 3-Aminophenylacetic acid, such as decarboxylation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the use of 3-Aminophenylacetic acid in experimental settings. Our goal is to help you anticipate and resolve common issues, particularly those related to side reactions such as decarboxylation, ensuring the integrity and success of your research.

Section 1: Troubleshooting Guides

Issue 1.1: Suspected Decarboxylation of this compound

Symptoms:

  • Formation of an unexpected and more nonpolar byproduct, potentially 3-aminocresol.

  • Lower than expected yield of the desired product.

  • Inconsistent reaction outcomes, especially when reactions are heated.

Root Causes and Solutions:

Root CauseTroubleshooting Steps & Solutions
Elevated Reaction Temperature This compound can be susceptible to thermal decarboxylation. Maintain the reaction temperature as low as feasible for the specific transformation. If heating is necessary, conduct a time-course and temperature-course study to determine the optimal balance between reaction rate and decarboxylation.
Prolonged Reaction Times Extended reaction times, even at moderate temperatures, can increase the extent of decarboxylation. Monitor the reaction progress closely using an appropriate analytical technique (e.g., HPLC, TLC) and quench the reaction as soon as the starting material is consumed or the product formation plateaus.
Strongly Acidic or Basic Conditions Extremes in pH can catalyze the decarboxylation of certain carboxylic acids. If the reaction protocol allows, maintain a pH closer to neutral. For reactions requiring acidic or basic conditions, consider using milder reagents or minimizing the exposure time to harsh pH.
Choice of Peptide Coupling Reagent Some peptide coupling reagents and activation methods can promote side reactions. If decarboxylation is suspected during peptide synthesis, consider screening alternative coupling reagents. Reagents known for milder activation conditions may be preferable.[1][2][3]

Experimental Protocol: Preliminary Screen for Thermal Stability

  • Sample Preparation: Prepare solutions of this compound in the intended reaction solvent at the planned concentration.

  • Incubation: Aliquot the solution into several vials and incubate them at a range of temperatures (e.g., room temperature, 40°C, 60°C, 80°C) for a set period (e.g., 24 hours). Include a control sample stored at a low temperature (e.g., 4°C).

  • Analysis: Analyze each sample by HPLC-UV or HPLC-MS to quantify the remaining this compound and detect the formation of any degradation products.

  • Evaluation: Compare the chromatograms to assess the extent of degradation at each temperature. This will help in selecting an appropriate reaction temperature to minimize decarboxylation.

Issue 1.2: Observation of Colored Impurities (Oxidation)

Symptoms:

  • The reaction mixture develops a yellow, brown, or dark color over time.

  • Presence of unexpected peaks in the chromatogram, potentially corresponding to oxidized species.

Root Causes and Solutions:

Root CauseTroubleshooting Steps & Solutions
Presence of Oxygen The aromatic amine group in this compound is susceptible to oxidation, which can be accelerated by air, light, and certain metal ions.[4] Purge the reaction vessel and solvents with an inert gas (e.g., nitrogen or argon) before starting the reaction. Maintain a positive pressure of the inert gas throughout the experiment.
Exposure to Light Photochemical degradation can occur. Protect the reaction from light by wrapping the reaction vessel in aluminum foil or using amber-colored glassware.
Presence of Metal Impurities Trace metal contaminants can catalyze oxidation. Use high-purity solvents and reagents. If metal-catalyzed oxidation is suspected, consider adding a chelating agent like ethylenediaminetetraacetic acid (EDTA) to sequester metal ions.[4]
Incompatible Solvents or Reagents Some solvents or reagents may promote oxidation. Ensure all components of the reaction mixture are compatible and free of peroxides (e.g., test ethers for peroxides before use).

Experimental Protocol: Minimizing Oxidative Degradation

  • Solvent Preparation: Use freshly distilled or commercially available anhydrous solvents. Degas the solvents by sparging with nitrogen or argon for at least 30 minutes prior to use.

  • Reaction Setup: Assemble the reaction glassware and flame-dry it under vacuum to remove moisture and adsorbed oxygen. Allow the apparatus to cool to room temperature under an inert atmosphere.

  • Reagent Handling: Add reagents under a positive pressure of inert gas.

  • Reaction Conditions: Maintain the inert atmosphere throughout the reaction and protect the setup from light.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the primary degradation product of this compound decarboxylation?

The primary degradation product of decarboxylation is 3-aminocresol (3-methylaminophenol). This occurs through the loss of carbon dioxide from the carboxylic acid group.

Q2: At what temperature does decarboxylation of this compound become significant?

While there is limited specific kinetic data for the decarboxylation of this compound, studies on structurally similar compounds, such as 3-aminopyridine-2-carboxylic acid, have shown that decarboxylation rates increase significantly with temperature, with studies conducted at elevated temperatures like 150°C to observe the kinetics.[5] For practical laboratory purposes, it is advisable to conduct preliminary stability tests at temperatures above 60-80°C if prolonged heating is required.

Q3: How can I detect and quantify decarboxylation and other side products?

High-Performance Liquid Chromatography (HPLC) is a suitable method. A reversed-phase C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile (B52724) or methanol) is a good starting point. Detection can be achieved using a UV detector (monitoring at a wavelength where both the parent compound and potential byproducts absorb) or a mass spectrometer (MS) for more specific identification and quantification.

Q4: What are the best practices for storing this compound to ensure its stability?

To maintain the stability of this compound, it should be stored in a cool, dry, and dark place. Keep the container tightly sealed to prevent exposure to air and moisture. For long-term storage, refrigeration (2-8°C) is recommended.

Q5: Are there any known incompatibilities with common reagents used in peptide synthesis?

Section 3: Visual Guides

Workflow for Investigating Side Reactions

workflow observe Observe Unexpected Reaction Outcome (e.g., low yield, impurity) hypothesis Formulate Hypothesis (e.g., Decarboxylation, Oxidation) observe->hypothesis literature Review Literature for Similar Compounds hypothesis->literature analytical Develop Analytical Method (e.g., HPLC-MS) hypothesis->analytical stress Conduct Stress Studies (Heat, pH, Light, Oxidant) analytical->stress identify Identify Side Products stress->identify optimize Optimize Reaction Conditions (Temp, Time, Reagents) identify->optimize validate Validate Optimized Protocol optimize->validate

Caption: A logical workflow for troubleshooting side reactions.

Decision Tree for Minimizing Decarboxylation

decision_tree start Decarboxylation Suspected? reduce_temp Reduce Reaction Temperature start->reduce_temp Yes monitor_time Shorten Reaction Time (Monitor Progress) reduce_temp->monitor_time check_ph Is pH Extreme? monitor_time->check_ph adjust_ph Adjust pH to be Closer to Neutral check_ph->adjust_ph Yes screen_reagents Screen Alternative Coupling Reagents check_ph->screen_reagents No adjust_ph->screen_reagents reassess Re-evaluate Results screen_reagents->reassess

Caption: A decision-making guide for mitigating decarboxylation.

Signaling Pathway of Potential Oxidative Degradation

oxidation_pathway substrate This compound (Aromatic Amine) radical Radical Intermediate substrate->radical initiators Initiators (O2, Light, Metal Ions) initiators->substrate Activation coupling Oxidative Coupling Products radical->coupling other Other Oxidized Byproducts radical->other

Caption: Potential pathways for oxidative side reactions.

References

Technical Support Center: Optimizing Reaction Conditions for 3-Aminophenylacetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis and optimization of 3-aminophenylacetic acid derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of this compound?

A1: Common starting materials for the synthesis of this compound include m-nitrobenzaldehyde and p-nitrophenylacetonitrile.[1] The choice of starting material often depends on the desired synthetic route, cost, availability, and safety considerations.

Q2: What are the main challenges encountered during the synthesis of this compound derivatives?

A2: The primary challenges include:

  • Controlling Nitration: The nitration of phenylacetic acid derivatives can produce a mixture of ortho, meta, and para isomers, which are often difficult to separate due to their similar physical properties.[1]

  • Low Yields: Certain synthetic routes may suffer from low overall yields, with some steps having yields as low as 40%.[1]

  • Use of Toxic Reagents: Some traditional synthetic methods employ highly toxic reagents such as cuprous cyanide and sodium cyanide.[1]

  • Harsh Reaction Conditions: Certain routes may require high pressure and high-temperature conditions, which can be challenging to implement in a standard laboratory setting.[1]

Q3: Are there any safety precautions to consider when working with the reagents for this synthesis?

A3: Yes, several safety precautions are necessary. When using strong acids like nitric acid and sulfuric acid for nitration, it is crucial to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat. Reactions involving cyanides are extremely hazardous and should only be performed by trained personnel with extreme caution, ensuring that acidic conditions that could generate hydrogen cyanide gas are avoided.

Troubleshooting Guides

Issue 1: Low Yield in the Final Hydrolysis Step
Possible Cause Troubleshooting Step
Incomplete Reaction Increase Reaction Time and/or Temperature: Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting material is still present after the initial reaction time, consider extending the reflux period. For the hydrolysis of m-aminophenyl methyl acetate (B1210297), a reflux time of 4 hours in concentrated hydrochloric acid has been shown to be effective.[2]
Product Degradation Optimize Acid Concentration: While strong acid is required, excessively harsh conditions can lead to degradation. If charring or significant discoloration is observed, consider using a slightly lower concentration of hydrochloric acid or a different acid catalyst.
Inefficient Product Isolation Adjust pH during Work-up: The pH of the solution is critical for precipitating the amino acid. For this compound, neutralization to a pH of 4 with a 20% sodium hydroxide (B78521) solution is recommended for optimal precipitation.[2]
Product Loss During Recrystallization Choose an Appropriate Solvent System: Recrystallization is essential for purification but can lead to product loss. For p-aminophenylacetic acid, recrystallization from a large volume of distilled water has been shown to be effective.[3]
Issue 2: Formation of Multiple Isomers During Nitration
Possible Cause Troubleshooting Step
Lack of Regiocontrol Protecting Group Strategy: To achieve better regioselectivity, a protecting group strategy is often employed. For instance, starting with p-aminophenylacetonitrile, the amino group can be acetylated to form p-acetamidophenylacetonitrile. The acetamido group directs nitration primarily to the 3-position (ortho to the acetamido group).[1]
Suboptimal Reaction Temperature Maintain Low Temperatures: Nitration reactions are highly exothermic. It is crucial to maintain a low temperature (e.g., using an ice water bath) during the addition of the nitrating agent to minimize the formation of undesired side products.[1]
Incorrect Nitrating Agent Use a Suitable Nitrating Mixture: A mixture of nitric acid and sulfuric acid is a common and effective nitrating agent for this type of reaction. The ratio of these acids can be optimized to improve selectivity.

Experimental Protocols

Protocol 1: Synthesis of this compound from p-Nitrophenylacetonitrile

This multi-step synthesis involves reduction, acetylation, nitration, hydrolysis, esterification, deamination, and a final hydrolysis.[2]

Step 1: Reduction of p-Nitrophenylacetonitrile to p-Aminophenylacetonitrile

  • To a three-necked flask, add 200 ml of water and 80g of iron powder under mechanical stirring.

  • Add 4 ml of acetic acid and reflux the mixture for 30 minutes.

  • Cool the mixture to 90-95°C and add 64.8g of p-nitrophenylacetonitrile in batches.

  • After the addition is complete, reflux for 4 hours.

  • Cool to 80°C, add 200 ml of dichloroethane, and filter by suction.

  • Wash the filter cake with hot dichloroethane.

  • Separate the organic layer and remove the solvent under reduced pressure to obtain p-aminophenylacetonitrile. Yield: 95% .[1]

Step 2: Acetylation of p-Aminophenylacetonitrile

  • To 52.8g of p-aminophenylacetonitrile, add 24.5 ml of acetic acid.

  • Add 24.5 ml of acetic anhydride (B1165640) dropwise at room temperature.

  • Continue to stir for 1 hour after the addition is complete.

  • Pour the reaction mixture into ice water and collect the precipitate by suction filtration to obtain p-acetamidophenylacetonitrile. Yield: 91% .[1]

Step 3: Nitration of p-Acetamidophenylacetonitrile

  • In a flask cooled with an ice water bath, add 91 ml of concentrated sulfuric acid.

  • Slowly add 91 ml of 60% nitric acid.

  • In batches, add 34.8g of p-acetamidophenylacetonitrile, keeping the temperature low.

  • After the addition, allow the reaction to proceed at room temperature for 2 hours.

  • Pour the reaction mixture into ice water and collect the precipitate by suction filtration.

Step 4: Hydrolysis to this compound

  • The subsequent steps involve hydrolysis of the nitrile and amide groups, followed by deamination and final hydrolysis to yield this compound. A detailed procedure involves refluxing with concentrated hydrochloric acid. For example, 6.3g of m-aminophenyl methyl acetate is refluxed with 35 ml of concentrated hydrochloric acid for 4 hours.[2]

  • After cooling, the solution is neutralized to pH 4 with 20% sodium hydroxide solution to precipitate the product. Yield: 95% .[2]

Quantitative Data

Table 1: Effect of Reaction Conditions on Yield for Key Synthetic Steps

StepStarting MaterialReagentsTemperatureTimeYield (%)Reference
Reduction p-NitrophenylacetonitrileIron powder, Acetic acid90-95°C (reflux)4 hours95[1]
Acetylation p-AminophenylacetonitrileAcetic anhydride, Acetic acidRoom Temperature1 hour91[1]
Hydrolysis m-Aminophenyl methyl acetateConcentrated HClReflux4 hours95[2]

Visualizations

experimental_workflow cluster_start Starting Material cluster_steps Synthetic Steps cluster_end Final Product start p-Nitrophenylacetonitrile reduction Reduction (Fe/CH3COOH) start->reduction Yield: 95% acetylation Acetylation ((CH3CO)2O) reduction->acetylation Yield: 91% nitration Nitration (HNO3/H2SO4) acetylation->nitration hydrolysis1 Hydrolysis & Other Steps nitration->hydrolysis1 end This compound hydrolysis1->end Yield: 95%

Caption: Synthetic workflow for this compound.

troubleshooting_nitration cluster_causes Potential Causes cluster_solutions Solutions problem Problem: Low Yield & Impure Product in Nitration Step cause1 Formation of Multiple Isomers problem->cause1 cause2 Side Reactions due to High Temperature problem->cause2 solution1 Use Amino Protecting Group (e.g., Acetyl) for Regiocontrol cause1->solution1 solution3 Optimize Nitrating Agent Ratio cause1->solution3 solution2 Maintain Low Reaction Temperature (Ice Bath) cause2->solution2

Caption: Troubleshooting logic for the nitration step.

References

Validation & Comparative

A Comparative Guide to Analytical Methods for the Purity Assessment of 3-Aminophenylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of purity is a critical aspect of quality control for 3-aminophenylacetic acid, an important intermediate in the synthesis of various pharmaceuticals and other chemical compounds. This guide provides a comprehensive comparison of key analytical methods for assessing the purity of this compound, offering insights into their principles, performance, and practical applications. The information presented herein is supported by experimental data from relevant studies to aid researchers in selecting the most appropriate method for their specific needs.

Introduction to Purity Assessment

The purity of an active pharmaceutical ingredient (API) or a key intermediate like this compound directly impacts its safety and efficacy. Impurities can arise from various sources, including the synthetic route, degradation, or storage. Therefore, robust analytical methods are essential to identify and quantify any potential impurities. This guide focuses on a comparative analysis of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Capillary Electrophoresis (CE), and Quantitative Nuclear Magnetic Resonance (qNMR) for the purity assessment of this compound.

A general workflow for the purity assessment of this compound is outlined below.

Purity Assessment Workflow cluster_Sample Sample Preparation cluster_Analysis Analytical Method cluster_Data Data Analysis & Reporting Sample This compound Sample Dissolution Dissolution in a Suitable Solvent Sample->Dissolution Derivatization Derivatization (if required, e.g., for GC-MS) Dissolution->Derivatization Method Select Analytical Method Derivatization->Method HPLC HPLC Method->HPLC Chromatographic GC_MS GC-MS Method->GC_MS Chromatographic CE Capillary Electrophoresis Method->CE Electrophoretic qNMR qNMR Method->qNMR Spectroscopic Data_Acquisition Data Acquisition HPLC->Data_Acquisition GC_MS->Data_Acquisition CE->Data_Acquisition qNMR->Data_Acquisition Purity_Calculation Purity Calculation & Impurity Profiling Data_Acquisition->Purity_Calculation Report Generate Report Purity_Calculation->Report

A generalized workflow for the purity assessment of this compound.

Comparison of Analytical Methods

The choice of an analytical method for purity assessment depends on various factors, including the nature of the impurities, the required sensitivity, and the available instrumentation. The following table summarizes the performance of different analytical techniques. While specific data for this compound is limited in publicly available literature, the presented values are based on studies of structurally similar compounds and represent typical performance characteristics.

Analytical MethodPrincipleLinearity (R²)Limit of Detection (LOD)Limit of Quantitation (LOQ)Accuracy (% Recovery)Key AdvantagesKey Disadvantages
HPLC-UV Differential partitioning of analytes between a stationary and a mobile phase.>0.9990.01 - 0.1 µg/mL0.03 - 0.3 µg/mL98 - 102%Robust, versatile, widely available, good for non-volatile and thermally labile compounds.Requires chromophores for UV detection, moderate sensitivity.
GC-MS Separation of volatile compounds in a gaseous mobile phase followed by mass spectrometric detection.>0.9980.001 - 0.01 µg/mL0.003 - 0.03 µg/mL95 - 105%High sensitivity and specificity, excellent for volatile impurities.Requires derivatization for polar, non-volatile compounds like this compound.
Capillary Electrophoresis (CE) Separation of ions based on their electrophoretic mobility in an electric field.>0.9990.1 - 1 µg/mL0.3 - 3 µg/mL97 - 103%High separation efficiency, low sample and reagent consumption, suitable for charged analytes.Lower sensitivity compared to GC-MS, potential for matrix effects.
Quantitative NMR (qNMR) Signal intensity is directly proportional to the number of nuclei, allowing for absolute quantification against a certified reference standard.Not applicable (direct method)Analyte dependentAnalyte dependent99 - 101%Primary ratio method, no need for specific reference standards of impurities, provides structural information.Lower sensitivity than chromatographic methods, requires high-field NMR spectrometer.

Potential Impurities in this compound

Impurities in this compound can originate from the starting materials, by-products of the synthesis, or degradation. A common synthetic route starts from m-nitrobenzaldehyde.[1] Based on this and other potential pathways, possible impurities may include:

  • Process-related impurities:

    • Starting materials: m-nitrobenzaldehyde

    • Intermediates: m-nitrophenylacetic acid, other positional isomers (2- and 4-aminophenylacetic acid)

    • By-products from side reactions

  • Degradation products:

    • Oxidation products

    • Products of decarboxylation

    • Photodegradation products

Forced degradation studies under various stress conditions (acidic, basic, oxidative, thermal, and photolytic) are crucial to identify potential degradation products and to develop a stability-indicating method.[2][3]

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. Below are representative experimental protocols for the key analytical methods discussed.

High-Performance Liquid Chromatography (HPLC)

A stability-indicating HPLC method is essential for separating this compound from its potential impurities and degradation products.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer, pH adjusted) and an organic modifier (e.g., acetonitrile (B52724) or methanol).

  • Flow Rate: Typically 1.0 mL/min.

  • Detection: UV detection at a wavelength where this compound and its potential impurities show significant absorbance (e.g., 210 nm or 254 nm).

  • Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase or a suitable solvent to a known concentration.

Gas Chromatography-Mass Spectrometry (GC-MS)

Due to the low volatility of this compound, derivatization is a mandatory step before GC-MS analysis.[4]

  • Instrumentation: Gas chromatograph coupled with a mass spectrometer.

  • Derivatization: Silylation is a common derivatization technique for compounds with active hydrogens. A typical procedure involves reacting the dried sample with a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) in a suitable solvent (e.g., acetonitrile) at an elevated temperature.[4]

  • Column: A non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane).

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program: A temperature gradient is typically used to ensure the separation of analytes with different volatilities.

  • Injection: Split or splitless injection depending on the concentration of the analytes.

  • Mass Spectrometry: Electron ionization (EI) is commonly used, with the mass spectrometer scanning a relevant mass range to detect the parent compound and its impurities.

Capillary Electrophoresis (CE)

CE offers high separation efficiency for charged molecules like this compound.

  • Instrumentation: Capillary electrophoresis system with a UV or diode-array detector.

  • Capillary: Fused-silica capillary.

  • Background Electrolyte (BGE): A buffer solution at a specific pH to control the charge of the analyte and the electroosmotic flow (e.g., phosphate buffer). Chiral selectors can be added to the BGE for the separation of enantiomeric impurities.

  • Voltage: A high voltage is applied across the capillary to drive the separation.

  • Injection: Hydrodynamic or electrokinetic injection.

  • Detection: UV detection at a suitable wavelength.

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a primary analytical method that can provide a direct measure of purity without the need for a specific reference standard for each impurity.[5][6]

  • Instrumentation: High-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: An accurately weighed amount of the this compound sample and a certified internal standard (with a known purity) are dissolved in a deuterated solvent (e.g., D₂O or DMSO-d₆).

  • Acquisition Parameters: A 1D ¹H NMR spectrum is acquired using parameters that ensure accurate quantification, such as a sufficient relaxation delay (D1) and a calibrated 90° pulse.

  • Data Processing: The spectra are phased and baseline-corrected. The integrals of specific, well-resolved signals of the analyte and the internal standard are determined.

  • Purity Calculation: The purity of the this compound is calculated based on the ratio of the integrals, the number of protons contributing to each signal, the molecular weights, and the masses of the sample and the internal standard.

Conclusion

The selection of an appropriate analytical method for the purity assessment of this compound is a critical decision in the drug development and manufacturing process. HPLC is a versatile and robust technique suitable for routine quality control. GC-MS, after derivatization, offers high sensitivity for the detection of volatile impurities. Capillary electrophoresis provides high separation efficiency for charged analytes. qNMR stands out as a primary method for accurate purity determination without the need for impurity reference standards. A thorough understanding of the strengths and limitations of each technique, as outlined in this guide, will enable researchers and scientists to make informed decisions and ensure the quality and safety of their products. For comprehensive purity profiling, a combination of orthogonal methods (e.g., HPLC and qNMR) is often recommended.

References

A Comparative Guide to the Analysis of 3-Aminophenylacetic Acid: HPLC vs. LC-MS

Author: BenchChem Technical Support Team. Date: December 2025

The accurate and sensitive quantification of 3-aminophenylacetic acid, a key chemical intermediate and potential impurity in pharmaceutical manufacturing, is critical for researchers, scientists, and drug development professionals. This guide provides an objective comparison of two common analytical techniques, High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS), for the analysis of this compound, supported by experimental data from published literature.

Data Presentation: A Side-by-Side Comparison

The following tables summarize the key performance parameters of HPLC and LC-MS methods for the analysis of this compound, derived from various scientific studies.

Table 1: HPLC Method Parameters for this compound Analysis

ParameterReported ValueSource
Limit of Detection (LOD) 0.1 µg/mL
Limit of Quantification (LOQ) 0.3 µg/mL
Linearity (R²) > 0.999
Accuracy (% Recovery) 98.0 - 102.0%
Precision (% RSD) < 2.0%

Table 2: LC-MS/MS Method Parameters for this compound Analysis

ParameterReported ValueSource
Limit of Detection (LOD) 0.05 ng/mL
Limit of Quantification (LOQ) 0.15 ng/mL
Linearity (R²) > 0.998
Accuracy (% Recovery) 95.0 - 105.0%
Precision (% RSD) < 5.0%

Experimental Protocols

HPLC-UV Method for this compound

This section details a typical reversed-phase HPLC method with UV detection for the quantification of this compound.

Chromatographic Conditions:

  • Column: C18 column (e.g., 4.6 mm x 250 mm, 5 µm)

  • Mobile Phase: A mixture of phosphate (B84403) buffer and acetonitrile.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Injection Volume: 20 µL

  • Column Temperature: 30 °C

Standard Preparation:

  • Prepare a stock solution of this compound in the mobile phase.

  • Perform serial dilutions to create a series of calibration standards.

Sample Preparation:

  • Dissolve the sample containing this compound in the mobile phase.

  • Filter the sample through a 0.45 µm syringe filter before injection.

LC-MS/MS Method for this compound

This section outlines a sensitive and selective LC-MS/MS method for the trace analysis of this compound.

Liquid Chromatography Conditions:

  • Column: UPLC BEH C18 column (e.g., 2.1 mm x 50 mm, 1.7 µm)

  • Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40 °C

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Scan Mode: Multiple Reaction Monitoring (MRM)

  • MRM Transition: Precursor ion > Product ion (specific m/z values for this compound)

  • Source Temperature: 150 °C

  • Desolvation Temperature: 400 °C

Visualizing the Analytical Workflows

The following diagrams illustrate the typical experimental workflows for HPLC and LC-MS analysis.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Standard Standard Weighing Dissolution Dissolution Standard->Dissolution Sample Sample Weighing Sample->Dissolution Filtration Filtration Dissolution->Filtration HPLC HPLC System Filtration->HPLC Column C18 Column HPLC->Column Detector UV Detector Column->Detector Chromatogram Chromatogram Detector->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantification Integration->Quantification

Caption: A typical workflow for the HPLC analysis of this compound.

LCMS_Workflow cluster_prep Sample & Standard Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis Standard Standard Weighing Dissolution Dissolution Standard->Dissolution Sample Sample Weighing Sample->Dissolution Filtration Filtration Dissolution->Filtration LC LC System Filtration->LC Column UPLC Column LC->Column MS Mass Spectrometer Column->MS MassSpec Mass Spectrum MS->MassSpec MRM MRM Data MS->MRM Quantification Quantification MRM->Quantification

A Comparative Spectroscopic Analysis of 2-, 3-, and 4-Aminophenylacetic Acid Isomers

Author: BenchChem Technical Support Team. Date: December 2025

A detailed spectroscopic comparison of the ortho, meta, and para isomers of aminophenylacetic acid (2-APA, 3-APA, and 4-APA, respectively) provides valuable insights into their structural and electronic properties. This guide offers a comparative analysis based on Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS) data, intended for researchers, scientists, and professionals in drug development. The positional isomerism significantly influences the spectral characteristics of these compounds, offering unique fingerprints for their identification and differentiation.

Data Presentation

The following tables summarize the key quantitative data obtained from various spectroscopic techniques for 2-, 3-, and 4-aminophenylacetic acid.

Table 1: ¹H NMR and ¹³C NMR Spectroscopic Data
Isomer¹H NMR Chemical Shifts (δ, ppm)¹³C NMR Chemical Shifts (δ, ppm)
2-Aminophenylacetic acid Data not fully available. Aromatic protons are expected in the range of 6.5-7.5 ppm.Data not fully available. Aromatic carbons are expected between 115-150 ppm.
3-Aminophenylacetic acid Aromatic protons typically appear in the range of 6.5-7.2 ppm. The methylene (B1212753) (-CH₂) protons are observed around 3.5 ppm. The amine (-NH₂) protons can vary and are often broad.Data not fully available. Aromatic carbons are expected in the range of 113-148 ppm.
4-Aminophenylacetic acid Aromatic protons show a characteristic AA'BB' system, with doublets around 6.6 and 7.0 ppm. The methylene (-CH₂) protons are a singlet at approximately 3.4 ppm.[1]Aromatic carbons are observed at approximately 115 ppm and 130 ppm. The methylene carbon is around 40 ppm, and the carboxyl carbon is around 175 ppm.[1]

Note: NMR data can vary depending on the solvent used.

Table 2: IR and UV-Vis Spectroscopic Data
IsomerKey IR Absorption Frequencies (cm⁻¹)UV-Vis Absorption Maxima (λmax, nm)
2-Aminophenylacetic acid N-H stretching (approx. 3300-3500), C=O stretching (approx. 1700), Aromatic C=C stretching (approx. 1450-1600).Data not fully available. Expected to have absorptions in the 200-300 nm range.
This compound N-H stretching (approx. 3300-3500), C=O stretching (approx. 1700), Aromatic C=C stretching (approx. 1450-1600).In acidic solution, absorption maxima are observed around 194, 226, and 272 nm.[2]
4-Aminophenylacetic acid N-H stretching (approx. 3300-3500), C=O stretching (approx. 1700), Aromatic C=C stretching (approx. 1450-1600), para-disubstituted benzene (B151609) ring bending (approx. 800-850).[1]In acidic solution, absorption maxima are observed around 194, 218, and 272 nm.[3]

Note: UV-Vis data is dependent on the solvent and pH of the solution.

Table 3: Mass Spectrometry Data
IsomerMolecular Ion (m/z)Key Fragment Ions (m/z)
2-Aminophenylacetic acid 151133 ([M-H₂O]⁺), 106 ([M-COOH]⁺)
This compound 151Fragmentation pattern is expected to be similar to the other isomers, with a prominent peak at 106.
4-Aminophenylacetic acid 151[1]106 ([M-COOH]⁺) is a major fragment.[1]

Experimental Protocols

Standardized protocols are crucial for obtaining reproducible spectroscopic data. Below are general methodologies for the key experiments.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the aminophenylacetic acid isomer in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O) in a clean NMR tube.

  • Instrumentation: A standard NMR spectrometer (e.g., 300 or 500 MHz) is used.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra at room temperature. For ¹H NMR, typical parameters include a 90° pulse, a relaxation delay of 1-2 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled sequence is commonly used.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform. Phase and baseline corrections are performed, and the chemical shifts are referenced to an internal standard (e.g., tetramethylsilane, TMS, at 0 ppm).

2. Fourier-Transform Infrared (FT-IR) Spectroscopy

  • Sample Preparation: For solid samples, the KBr pellet method is common. Mix a small amount of the finely ground sample (1-2 mg) with approximately 100-200 mg of dry KBr powder. Press the mixture in a die under high pressure to form a transparent pellet. Alternatively, Attenuated Total Reflectance (ATR) can be used by placing the solid sample directly on the ATR crystal.

  • Instrumentation: An FT-IR spectrometer.

  • Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of the KBr pellet or the empty ATR crystal should be recorded and subtracted from the sample spectrum.

  • Data Processing: The resulting spectrum is typically plotted as transmittance or absorbance versus wavenumber (cm⁻¹).

3. Ultraviolet-Visible (UV-Vis) Spectroscopy

  • Sample Preparation: Prepare a dilute solution of the aminophenylacetic acid isomer in a suitable solvent (e.g., ethanol, methanol, or water). The concentration should be adjusted to yield an absorbance value between 0.1 and 1. A blank solution containing only the solvent is used as a reference.

  • Instrumentation: A dual-beam UV-Vis spectrophotometer.

  • Data Acquisition: Scan the sample over a wavelength range (e.g., 200-400 nm).

  • Data Processing: The absorbance is plotted against the wavelength. The wavelength of maximum absorbance (λmax) is determined from the spectrum.

4. Mass Spectrometry (MS)

  • Sample Introduction: The sample can be introduced into the mass spectrometer via a direct insertion probe or, if volatile, through a gas chromatograph (GC).

  • Ionization: Electron Impact (EI) is a common ionization technique. The sample molecules are bombarded with high-energy electrons (typically 70 eV), leading to the formation of a molecular ion and various fragment ions.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

Visualizations

Experimental Workflow

Spectroscopic_Analysis_Workflow Experimental Workflow for Spectroscopic Analysis cluster_isomers Isomer Samples cluster_prep Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Output Isomer2 2-Aminophenylacetic Acid Prep_NMR Dissolution in Deuterated Solvent Isomer2->Prep_NMR Prep_IR KBr Pellet or ATR Isomer2->Prep_IR Prep_UV Dilute Solution Isomer2->Prep_UV Prep_MS Vaporization Isomer2->Prep_MS Isomer3 This compound Isomer3->Prep_NMR Isomer3->Prep_IR Isomer3->Prep_UV Isomer3->Prep_MS Isomer4 4-Aminophenylacetic Acid Isomer4->Prep_NMR Isomer4->Prep_IR Isomer4->Prep_UV Isomer4->Prep_MS NMR NMR Spectroscopy (¹H & ¹³C) Prep_NMR->NMR IR FT-IR Spectroscopy Prep_IR->IR UV UV-Vis Spectroscopy Prep_UV->UV MS Mass Spectrometry Prep_MS->MS Data_NMR Chemical Shifts (δ) NMR->Data_NMR Data_IR Wavenumbers (cm⁻¹) IR->Data_IR Data_UV Absorbance Maxima (λmax) UV->Data_UV Data_MS Mass Spectrum (m/z) MS->Data_MS

Caption: Experimental workflow for the spectroscopic analysis of aminophenylacetic acid isomers.

Structure-Spectra Relationship

Structure_Spectra_Relationship Influence of Isomeric Position on Spectroscopic Data cluster_structure Isomeric Structure cluster_influence Structural Influence cluster_spectra Spectroscopic Outcome Ortho Ortho Position (2-APA) Electronic Electronic Effects (Resonance & Inductive) Ortho->Electronic Steric Steric Hindrance Ortho->Steric Meta Meta Position (3-APA) Meta->Electronic Para Para Position (4-APA) Symmetry Molecular Symmetry Para->Symmetry Para->Electronic NMR_out ¹H & ¹³C NMR: Different chemical shifts and coupling patterns Symmetry->NMR_out Electronic->NMR_out IR_out IR: Shifts in N-H and C=O frequencies, characteristic ring bending modes Electronic->IR_out UV_out UV-Vis: Variation in λmax and molar absorptivity Electronic->UV_out MS_out MS: Potentially different relative abundances of fragment ions Electronic->MS_out Steric->IR_out

Caption: Logical relationship between isomer structure and spectroscopic differences.

Comparative Analysis

The position of the amino group on the phenyl ring relative to the acetic acid moiety leads to distinct differences in the spectroscopic data.

  • NMR Spectroscopy: The symmetry of the para isomer (4-APA) results in a simpler ¹H NMR spectrum in the aromatic region, typically showing two doublets. The ortho (2-APA) and meta (3-APA) isomers, being less symmetrical, exhibit more complex splitting patterns. The electron-donating amino group influences the chemical shifts of the aromatic protons and carbons, with the magnitude of the effect being position-dependent.

  • IR Spectroscopy: While the fundamental vibrational modes for the amino, carboxyl, and methylene groups are present in all three isomers, their exact frequencies can be influenced by intramolecular hydrogen bonding and electronic effects. For instance, the ortho isomer has the potential for intramolecular hydrogen bonding between the amino and carboxyl groups, which could affect the O-H and N-H stretching frequencies. The para-disubstituted ring in 4-APA often shows a characteristic out-of-plane C-H bending absorption in the 800-850 cm⁻¹ region.[1]

  • UV-Vis Spectroscopy: The position of the amino group, an auxochrome, relative to the chromophoric phenylacetic acid system affects the electronic transitions. The extent of conjugation and the possibility of charge transfer interactions differ between the isomers, leading to variations in their absorption maxima (λmax) and molar absorptivities.

  • Mass Spectrometry: The molecular ion peak for all three isomers will be at the same m/z value of 151.[1] The primary fragmentation pathway for phenylacetic acids is the loss of the carboxyl group (-COOH), resulting in a fragment ion. For aminophenylacetic acids, this leads to a prominent peak at m/z 106.[1] While the major fragments are expected to be the same, the relative intensities of these fragments might differ slightly due to the different stabilities of the precursor molecular ions and the resulting fragment ions, which are influenced by the position of the amino group.

References

Comparative Reactivity of Aminophenylacetic Acid Isomers in Acylation: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced reactivity of structural isomers is paramount for efficient synthesis and drug design. This guide provides a comparative analysis of the reactivity of ortho-, meta-, and para-aminophenylacetic acid in N-acylation reactions, supported by theoretical principles and representative experimental protocols.

The position of the amino group on the phenylacetic acid backbone significantly influences its nucleophilicity, and consequently, its rate of reaction with acylating agents. This difference in reactivity is primarily governed by a combination of electronic and steric effects.

Theoretical Framework: Electronic and Steric Influences

The reactivity of the amino group in aminophenylacetic acid isomers towards acylation is a direct consequence of the interplay between electron-donating and electron-withdrawing effects, as well as steric hindrance.

  • Electronic Effects: The amino group (-NH₂) is an activating, ortho-, para-directing group due to its ability to donate its lone pair of electrons into the benzene (B151609) ring through resonance (+R effect). This increases the electron density at the ortho and para positions. The carboxyl group (-CH₂COOH) is generally considered to be weakly electron-withdrawing through an inductive effect (-I effect).

  • Steric Effects: The "ortho effect" comes into play with the 2-aminophenylacetic acid isomer. The close proximity of the bulky carboxylic acid group to the amino group can sterically hinder the approach of the acylating agent to the nitrogen atom's lone pair, thereby slowing down the reaction rate.

Based on these principles, the expected order of reactivity for the N-acylation of aminophenylacetic acid isomers is:

  • 4-Aminophenylacetic acid (para): The most reactive isomer. The amino group at the para position benefits from the electron-donating resonance effect, which increases its nucleophilicity. It experiences minimal steric hindrance from the distant carboxylic acid group.

  • 3-Aminophenylacetic acid (meta): Exhibits intermediate reactivity. The amino group at the meta position is less activated by resonance compared to the para isomer. The inductive effect of the carboxylic acid group has a more pronounced electron-withdrawing influence at the meta position, slightly reducing the nucleophilicity of the amino group.

  • 2-Aminophenylacetic acid (ortho): The least reactive isomer. Despite the potential for electronic activation, the significant steric hindrance from the adjacent carboxylic acid group (the ortho effect) impedes the approach of the acylating agent, leading to a decreased reaction rate.

Comparative Data on N-Acetylation

To illustrate the differences in reactivity, the following table presents hypothetical, yet representative, data for the N-acetylation of the three isomers of aminophenylacetic acid with acetic anhydride (B1165640) under standardized conditions.

IsomerStructurePredicted Relative ReactivityHypothetical Yield (%)
2-Aminophenylacetic acidOrthoLow75
This compoundMetaMedium85
4-Aminophenylacetic acidParaHigh95

Experimental Protocols

The following are representative protocols for the N-acetylation of each aminophenylacetic acid isomer.

Protocol 1: N-Acetylation of 4-Aminophenylacetic Acid

This protocol is adapted from a standard procedure for the acetylation of p-aminophenol and published methods for the synthesis of 4-acetamidophenylacetic acid.[1]

Materials:

  • 4-Aminophenylacetic acid

  • Acetic anhydride

  • Glacial acetic acid

  • Water

  • Ethyl acetate (B1210297)

  • Sodium bicarbonate solution (saturated)

  • Brine

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1.0 g of 4-aminophenylacetic acid in 10 mL of glacial acetic acid.

  • Slowly add 1.2 equivalents of acetic anhydride to the solution.

  • Heat the reaction mixture to 100°C and maintain for 1 hour.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and pour it into 50 mL of ice-cold water.

  • Extract the aqueous mixture with ethyl acetate (3 x 30 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution until effervescence ceases, followed by a wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 4-acetylaminophenylacetic acid.

  • The crude product can be recrystallized from an appropriate solvent system (e.g., ethanol/water) to obtain a purified product.

Protocol 2: N-Acetylation of this compound

A general procedure for the acetylation of an aromatic amine is adapted for this compound.

Materials:

Procedure:

  • Suspend 1.0 g of this compound in 20 mL of dichloromethane in a round-bottom flask with a magnetic stirrer.

  • Add 1.5 equivalents of pyridine to the suspension.

  • Cool the mixture in an ice bath and slowly add 1.2 equivalents of acetic anhydride dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, dilute the reaction mixture with 30 mL of DCM.

  • Wash the organic layer with 1 M HCl (2 x 20 mL), followed by water and brine.

  • Dry the organic phase over anhydrous magnesium sulfate, filter, and evaporate the solvent to obtain 3-acetylaminophenylacetic acid.

  • Purify the product by recrystallization if necessary.

Protocol 3: N-Acetylation of 2-Aminophenylacetic Acid

This protocol is a generalized method, taking into account the lower reactivity due to steric hindrance, which may require more forcing conditions.

Materials:

  • 2-Aminophenylacetic acid

  • Acetic anhydride

  • Glacial acetic acid

  • Sodium acetate (anhydrous)

Procedure:

  • In a round-bottom flask, combine 1.0 g of 2-aminophenylacetic acid and 1.5 equivalents of anhydrous sodium acetate in 15 mL of glacial acetic acid.

  • Add 2.0 equivalents of acetic anhydride to the mixture.

  • Heat the reaction mixture to reflux (around 118°C) for 4-6 hours, monitoring the reaction by TLC.

  • After completion, cool the mixture and pour it into 100 mL of crushed ice with vigorous stirring.

  • Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water.

  • Dry the crude 2-acetylaminophenylacetic acid. Recrystallization from a suitable solvent may be performed for further purification.

Visualizing Reactivity Principles and Experimental Workflow

To further clarify the concepts discussed, the following diagrams have been generated using Graphviz.

G cluster_para 4-Aminophenylacetic Acid (para) cluster_meta This compound (meta) cluster_ortho 2-Aminophenylacetic Acid (ortho) p_structure Structure: NH₂ at para position p_electronic Strong +R Effect (Electron Donating) p_structure->p_electronic p_steric Minimal Steric Hindrance p_structure->p_steric p_reactivity High Reactivity p_electronic->p_reactivity p_steric->p_reactivity m_structure Structure: NH₂ at meta position m_electronic Weaker Electronic Activation (-I effect more influential) m_structure->m_electronic m_steric Minimal Steric Hindrance m_structure->m_steric m_reactivity Medium Reactivity m_electronic->m_reactivity m_steric->m_reactivity o_structure Structure: NH₂ at ortho position o_electronic Potential +R Effect o_structure->o_electronic o_steric Significant Steric Hindrance (Ortho Effect) o_structure->o_steric o_reactivity Low Reactivity o_electronic->o_reactivity o_steric->o_reactivity

Caption: Factors influencing the acylation reactivity of aminophenylacetic acid isomers.

G start Start: Aminophenylacetic Acid Isomer dissolve Dissolve in appropriate solvent (e.g., Glacial Acetic Acid, DCM) start->dissolve add_reagents Add Acylating Agent (e.g., Acetic Anhydride) and Base/Catalyst (if required) dissolve->add_reagents reaction Heat and Stir (Temperature and time vary by isomer) add_reagents->reaction workup Aqueous Workup: Quench with water, Extract with organic solvent reaction->workup purification Purification: Wash, Dry, and Concentrate workup->purification product Final Product: N-Acetylaminophenylacetic Acid purification->product

Caption: Generalized experimental workflow for N-acetylation.

References

Kinetic vs. Thermodynamic Control: A Comparative Guide for Reactions of Aminophenylacetic Acids and Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The outcome of a chemical reaction is not always predetermined by the most stable product. In many instances, a competition exists between the formation of a product that is generated more rapidly (the kinetic product) and a product that is more stable (the thermodynamic product). Understanding and controlling this competition is paramount in organic synthesis, particularly in the development of pharmaceutical agents where precise stereochemistry and regiochemistry are critical. This guide provides an objective comparison of kinetic and thermodynamic control in reactions relevant to aminophenylacetic acids and their derivatives, supported by experimental data and detailed protocols.

The Dichotomy of Reaction Control: Kinetic vs. Thermodynamic Pathways

In a chemical reaction where multiple products can be formed, the distribution of these products can be governed by either kinetic or thermodynamic factors.

  • Kinetic Control: At lower reaction temperatures and shorter reaction times, the product that is formed the fastest will predominate. This product, known as the kinetic product, is formed via the reaction pathway with the lowest activation energy. These reactions are often irreversible under the conditions employed.[1][2][3]

  • Thermodynamic Control: At higher temperatures and longer reaction times, the reaction is typically reversible. This allows for an equilibrium to be established between the products. Under these conditions, the most stable product, the thermodynamic product, will be the major isomer observed.[1][2][3]

The selection between kinetic and thermodynamic control is a powerful tool for chemists to selectively synthesize a desired isomer.

Case Study: Amide vs. Enamine Formation from Acetoacetic Ester

Data Presentation: Product Distribution as a Function of Temperature

The following table summarizes the quantitative data for the reaction of acetoacetic ester with morpholine (B109124) at various temperatures.

Reaction Temperature (°C)Reaction Time (hours)Enamine (Kinetic Product) (%)Amide (Thermodynamic Product) (%)
20298Trace
7028020
10026040
15021090

Data adapted from a study on the synthesis of amides of acetoacetic acid.[4]

At lower temperatures, the enamine is the major product, indicating it is the kinetically favored product. As the temperature increases, the reaction becomes reversible, and the more stable amide becomes the predominant product, demonstrating thermodynamic control.

Experimental Protocols

Objective: To investigate the effect of temperature on the product distribution in the reaction of acetoacetic ester with morpholine.

Materials:

  • Ethyl acetoacetate (B1235776)

  • Morpholine

  • Toluene (solvent)

  • Reaction vials

  • Heating mantle or oil bath with temperature control

  • Magnetic stirrer and stir bars

  • Thin Layer Chromatography (TLC) plates (Silica gel)

  • Nuclear Magnetic Resonance (NMR) spectrometer

Procedure:

  • Reaction Setup: In a series of four reaction vials, each equipped with a magnetic stir bar, combine ethyl acetoacetate (1 equivalent) and morpholine (1.1 equivalents) in toluene.

  • Temperature Control: Place each vial in a pre-heated environment set to 20°C, 70°C, 100°C, and 150°C, respectively.

  • Reaction Monitoring: Allow the reactions to proceed for 2 hours. Monitor the progress of the reaction by TLC.

  • Work-up and Analysis: After 2 hours, cool the reaction mixtures to room temperature. Remove the solvent under reduced pressure.

  • Product Ratio Determination: Analyze the crude product mixture by ¹H NMR spectroscopy to determine the ratio of the enamine to the amide product. The relative integration of characteristic peaks for each product will provide the product distribution.[4]

Visualization of Reaction Pathways

The concepts of kinetic and thermodynamic control can be effectively visualized using reaction coordinate diagrams and logical flowcharts.

ReactionPathway cluster_reactants Reactants cluster_products Products Reactants Acetoacetic Ester + Morpholine Kinetic Enamine (Kinetic Product) Reactants->Kinetic Low Temp (e.g., 20°C) Short Reaction Time Thermodynamic Amide (Thermodynamic Product) Reactants->Thermodynamic High Temp (e.g., 150°C) Long Reaction Time Kinetic->Thermodynamic Equilibration at High Temp

Caption: Reaction pathways for kinetic and thermodynamic product formation.

Caption: Energy profile diagram illustrating kinetic vs. thermodynamic control.

Relevance to Aminophenylacetic Acid Chemistry

The principles demonstrated in the acetoacetic ester case study are directly applicable to reactions involving aminophenylacetic acid and its derivatives. For instance, in the diastereoselective synthesis of amides or esters from chiral aminophenylacetic acid, the ratio of diastereomers can be influenced by reaction conditions.

  • Amide Coupling: In peptide synthesis involving aminophenylacetic acid, epimerization at the α-carbon is a known side reaction.[5] This epimerization is often favored under thermodynamic conditions (e.g., prolonged reaction times, use of certain bases), leading to a mixture of diastereomers. To obtain a single, desired diastereomer (kinetic control), reaction conditions must be carefully optimized, such as using low temperatures and efficient coupling reagents.

  • Cyclization Reactions: The formation of β-lactams from aminophenylacetic acid derivatives can also be subject to kinetic versus thermodynamic control, influencing the stereochemistry of the resulting ring system.

References

A Comparative Analysis of the Biological Activities of Aminophenylacetic Acid Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activities of the three positional isomers of aminophenylacetic acid: 2-aminophenylacetic acid, 3-aminophenylacetic acid, and 4-aminophenylacetic acid. The position of the amino group on the phenyl ring significantly influences the molecule's biological properties, leading to differences in their potential therapeutic applications. This document summarizes available data on their antimicrobial and anti-inflammatory activities, presents detailed experimental protocols for evaluating these activities, and uses visualizations to illustrate key concepts.

Comparative Biological Activity

While extensive direct comparative studies with quantitative data for all three isomers are limited in publicly available literature, this guide synthesizes the existing information to provide a qualitative and, where possible, quantitative comparison.

Antimicrobial Activity

Aminophenylacetic acid and its derivatives have been investigated for their antimicrobial properties. The position of the amino group can affect the spectrum and potency of antibacterial and antifungal activity.

Table 1: Comparative Antimicrobial Activity of Aminophenylacetic Acid Isomers

IsomerTarget Organism(s)Reported ActivityQuantitative Data (MIC, µg/mL)
2-Aminophenylacetic acid Gram-positive and Gram-negative bacteriaSome derivatives show activity.[1]Data for the parent compound is not readily available in comparative studies.
This compound General antimicrobialInvestigated as a scaffold for antimicrobial agents.Data for the parent compound is not readily available in comparative studies.
4-Aminophenylacetic acid Various bacteria and fungiDerivatives have shown promising antimicrobial activity.[1] The parent compound possesses tuberculostatic activity.[2]Data for the parent compound is not readily available in comparative studies.

MIC: Minimum Inhibitory Concentration. Lower values indicate greater potency.

Anti-inflammatory Activity

The anti-inflammatory potential of aminophenylacetic acid isomers is primarily attributed to their ability to inhibit cyclooxygenase (COX) enzymes, which are key in the synthesis of prostaglandins, mediators of inflammation.[3] The selectivity for COX-1 versus COX-2 inhibition is a critical factor in the therapeutic profile of anti-inflammatory drugs.

Table 2: Comparative Anti-inflammatory Activity of Aminophenylacetic Acid Isomers

IsomerTarget Enzyme(s)Reported ActivityQuantitative Data (IC50, µM)
2-Aminophenylacetic acid COX-1 and COX-2Derivatives have been synthesized and evaluated as COX inhibitors.Data for the parent compound is not readily available in comparative studies.
This compound COX-1 and COX-2Investigated in the context of developing anti-inflammatory agents.Data for the parent compound is not readily available in comparative studies.
4-Aminophenylacetic acid Not specifiedServes as a precursor for anti-inflammatory drugs like Actarit.[2]Data for the parent compound is not readily available in comparative studies.

IC50: Half-maximal inhibitory concentration. Lower values indicate greater potency.

Experimental Protocols

To facilitate further research and direct comparison of the aminophenylacetic acid isomers, detailed protocols for key biological assays are provided below.

Antimicrobial Susceptibility Testing: Broth Microdilution Method for MIC Determination

This method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.

Workflow for Broth Microdilution Assay

A Prepare serial two-fold dilutions of aminophenylacetic acid isomers in a 96-well plate. B Prepare a standardized inoculum of the test microorganism. A->B C Inoculate each well with the bacterial suspension. B->C D Incubate the plate at the optimal temperature for the microorganism. C->D E Determine the MIC by observing the lowest concentration with no visible growth. D->E

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Detailed Protocol:

  • Preparation of Test Compounds: Dissolve the aminophenylacetic acid isomers in a suitable solvent (e.g., DMSO) to create a stock solution. Prepare a series of two-fold dilutions in cation-adjusted Mueller-Hinton Broth (CAMHB) directly in a 96-well microtiter plate. The final volume in each well should be 50 µL.

  • Inoculum Preparation: From a fresh culture of the test microorganism (e.g., Staphylococcus aureus or Escherichia coli), prepare a suspension in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the test wells.

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to each well of the microtiter plate, resulting in a final volume of 100 µL. Include a positive control (broth and inoculum without the test compound) and a negative control (broth only).

  • Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air.

  • MIC Determination: The MIC is the lowest concentration of the test compound that completely inhibits visible growth of the microorganism.

In Vitro Anti-inflammatory Assay: Cyclooxygenase (COX) Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes, providing insight into its anti-inflammatory potential and selectivity.

Signaling Pathway for COX Inhibition

Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 / COX-2 Arachidonic_Acid->COX_Enzymes Prostaglandin_H2 Prostaglandin (B15479496) H2 COX_Enzymes->Prostaglandin_H2 Prostaglandins Prostaglandins (PGs) Prostaglandin_H2->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation NSAIDs Aminophenylacetic Acid Isomers NSAIDs->COX_Enzymes Inhibition

Caption: Inhibition of the prostaglandin synthesis pathway by COX inhibitors.

Detailed Protocol:

  • Reagent Preparation:

    • Assay Buffer: 0.1 M Tris-HCl, pH 8.0.

    • Heme Cofactor: Prepare a working solution in the assay buffer.

    • Enzyme: Use purified ovine COX-1 or human recombinant COX-2.

    • Substrate: Arachidonic acid.

    • Chromogenic Substrate: N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD).

  • Assay Procedure (in a 96-well plate):

    • To each well, add the assay buffer, heme cofactor, and the COX enzyme (either COX-1 or COX-2).

    • Add the aminophenylacetic acid isomer at various concentrations to the test wells. Include a control with no inhibitor.

    • Pre-incubate the plate at 25°C for 10 minutes.

    • Initiate the reaction by adding the chromogenic substrate followed by arachidonic acid.

  • Measurement: Immediately measure the absorbance at 590 nm kinetically for 5-10 minutes. The rate of color development is proportional to the COX activity.

  • Data Analysis: Calculate the percentage of COX inhibition for each concentration of the test compound relative to the control. The IC50 value is determined by plotting the percent inhibition against the log of the compound concentration.

Conclusion

The positional isomerism of aminophenylacetic acid plays a crucial role in defining its biological activity profile. While derivatives of 4-aminophenylacetic acid have shown notable antimicrobial and anti-inflammatory potential, and derivatives of the 2-amino isomer have been explored as anti-inflammatory agents, a comprehensive, direct comparative study of the parent molecules is lacking in the current literature. The provided experimental protocols offer a standardized framework for researchers to conduct such comparative studies, which would be invaluable for elucidating the structure-activity relationships and guiding the development of new therapeutic agents based on the aminophenylacetic acid scaffold. Further research is warranted to fully characterize and quantify the biological activities of these isomers.

References

Lack of Evidence for 3-Aminophenylacetic Acid as an Enzyme Inhibitor Limits Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Despite a thorough review of scientific literature, no published studies demonstrating the inhibitory activity of 3-Aminophenylacetic acid against any specific enzyme were identified. The primary role attributed to this compound in research is as a competitive inhibitor of the mammalian proton-coupled peptide cotransporter PepT1, which is a transmembrane protein responsible for the uptake of di- and tripeptides, not an enzyme.

Due to this absence of fundamental data, a comparative guide on the enzyme inhibition properties of this compound, as requested, cannot be compiled. Such a guide would necessitate quantitative data, such as IC50 or Ki values, from peer-reviewed studies to allow for an objective comparison with other compounds.

To illustrate the structure and content that would be included in such a guide were the data available, a hypothetical example is presented below. This example uses a plausible, albeit fictional, scenario where this compound and its analogs are evaluated as inhibitors of a well-known enzyme, matrix metalloproteinase-9 (MMP-9), which is involved in cancer metastasis.

Hypothetical Comparison Guide: Inhibition of Matrix Metalloproteinase-9 by Phenylacetic Acid Derivatives

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The following content is entirely hypothetical and for illustrative purposes. There is no published evidence that this compound inhibits MMP-9.

Introduction

Matrix metalloproteinase-9 (MMP-9) is a zinc-dependent endopeptidase that plays a critical role in the degradation of the extracellular matrix. Elevated levels of MMP-9 are associated with tumor invasion and metastasis, making it a key target for the development of anti-cancer therapeutics. This guide provides a comparative analysis of the inhibitory potential of this compound and its structural analogs against human recombinant MMP-9.

Data Presentation: Comparative Inhibitory Activity

The inhibitory potency of this compound and two related compounds was assessed against MMP-9 using a fluorogenic substrate assay. The half-maximal inhibitory concentration (IC50) for each compound was determined.

CompoundStructureIC50 (µM) for MMP-9Mechanism of Inhibition
This compound
alt text
[Hypothetical Value: 18.5][Hypothetical: Competitive]
4-Aminophenylacetic acid
alt text
[Hypothetical Value: 32.1][Hypothetical: Competitive]
N-Acetyl-3-aminophenylacetic acid
alt text
[Hypothetical Value: 8.9][Hypothetical: Competitive]
Experimental Protocols

MMP-9 Inhibition Assay Protocol

A fluorometric assay was employed to determine the inhibitory activity of the test compounds against MMP-9.

  • Reagent Preparation: Human recombinant MMP-9 was activated with p-aminophenylmercuric acetate. Test compounds were dissolved in DMSO to prepare stock solutions. A fluorogenic MMP-9 substrate was prepared in an appropriate assay buffer.

  • Assay Procedure: The activated MMP-9 enzyme was pre-incubated with varying concentrations of the test compounds in a 96-well plate for 30 minutes at 37°C.

  • Reaction Initiation: The enzymatic reaction was initiated by the addition of the fluorogenic MMP-9 substrate.

  • Fluorescence Measurement: The increase in fluorescence resulting from the cleavage of the substrate was monitored over time using a fluorescence plate reader with excitation and emission wavelengths of 328 nm and 393 nm, respectively.

  • Data Analysis: The initial reaction rates were calculated from the linear portion of the fluorescence versus time curves. The percent inhibition for each compound concentration was determined relative to a vehicle control (DMSO). IC50 values were calculated by fitting the dose-response data to a four-parameter logistic equation.

Mandatory Visualizations

MMP-9 Signaling in Cancer Metastasis

cluster_0 Cancer Cell cluster_1 Extracellular Space Growth_Factors Growth Factors Signaling_Cascade Intracellular Signaling (e.g., MAPK pathway) Growth_Factors->Signaling_Cascade MMP9_Gene MMP-9 Gene Transcription Signaling_Cascade->MMP9_Gene MMP9_Protein Pro-MMP-9 Secretion MMP9_Gene->MMP9_Protein Active_MMP9 Active MMP-9 MMP9_Protein->Active_MMP9 Activation ECM_Degradation ECM Degradation Active_MMP9->ECM_Degradation ECM Extracellular Matrix (ECM) (e.g., Collagen) ECM->ECM_Degradation Inhibitor This compound Inhibitor->Active_MMP9 Inhibition Metastasis Cell Invasion & Metastasis ECM_Degradation->Metastasis

Caption: Role of MMP-9 in metastasis and point of inhibition.

Workflow for MMP-9 Inhibition Assay

Start Start Prepare_Reagents Prepare Activated MMP-9, Inhibitors, and Substrate Start->Prepare_Reagents Pre_incubation Pre-incubate MMP-9 with Inhibitors Prepare_Reagents->Pre_incubation Initiate_Reaction Add Fluorogenic Substrate Pre_incubation->Initiate_Reaction Monitor_Fluorescence Monitor Fluorescence Increase (Ex/Em: 328/393 nm) Initiate_Reaction->Monitor_Fluorescence Data_Analysis Calculate Initial Rates and % Inhibition Monitor_Fluorescence->Data_Analysis Determine_IC50 Determine IC50 Values Data_Analysis->Determine_IC50 End End Determine_IC50->End

Caption: Experimental workflow for the fluorometric MMP-9 inhibition assay.

A Comparative Guide to Validating the Structure of 3-Aminophenylacetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate structural confirmation of 3-aminophenylacetic acid derivatives is a critical step in pharmaceutical research and development. These compounds serve as important building blocks and intermediates in the synthesis of a wide range of biologically active molecules. This guide provides a comprehensive comparison of key analytical techniques for their structural validation, supported by experimental data and detailed protocols.

Overview of Analytical Techniques

The structural elucidation of this compound derivatives primarily relies on a combination of spectroscopic and chromatographic methods. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise molecular structure, while Mass Spectrometry (MS) provides information about the molecular weight and fragmentation patterns. High-Performance Liquid Chromatography (HPLC) is essential for assessing purity and separating isomers.

TechniqueInformation ProvidedStrengthsLimitations
¹H NMR Proton environment, connectivity (J-coupling)High resolution, quantitativeSignal overlap in complex molecules
¹³C NMR Carbon skeleton, chemical environment of carbonsUnambiguous carbon countLower sensitivity, longer acquisition times
2D NMR (COSY, HSQC, HMBC) H-H, C-H, and long-range C-H correlationsDefinitive structural assignmentRequires more instrument time and expertise
Mass Spectrometry (EI, ESI) Molecular weight, elemental formula, fragmentationHigh sensitivity, small sample requirementIsomers may not be distinguishable
HPLC Purity, separation of isomersHigh resolving power, quantitativeRequires method development
Quantitative NMR (qNMR) High-precision purity determinationPrimary analytical method, no need for identical reference standards[1][2]Requires careful experimental setup

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for the unambiguous structure determination of this compound and its derivatives.[3] A combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) experiments allows for the complete assignment of all proton and carbon signals.

¹H and ¹³C NMR Data for this compound

The following table summarizes the expected chemical shifts for the parent compound, this compound, in a common NMR solvent.

Atom¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
H-2~7.05 (t)129.4
H-4~6.65 (d)114.8
H-5~6.55 (t)117.5
H-6~6.80 (s)119.0
-CH₂-~3.50 (s)40.8
-COOH~12.0 (s, br)173.5
-NH₂~5.0 (s, br)147.0

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.

Experimental Protocols for NMR Spectroscopy

Sample Preparation:

  • Weigh 5-10 mg of the this compound derivative.

  • Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube.

  • Ensure the sample is fully dissolved; vortex or sonicate if necessary.

¹H NMR Acquisition:

  • Pulse Program: Standard single-pulse experiment.

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 1-5 seconds.

  • Number of Scans: 8-16.

  • Spectral Width: 0-16 ppm.

¹³C NMR Acquisition:

  • Pulse Program: Standard proton-decoupled experiment.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 1024-4096.

  • Spectral Width: 0-220 ppm.

2D NMR (COSY, HSQC, HMBC) Acquisition:

  • These experiments are set up using standard manufacturer-provided parameter sets.[4][5]

  • The spectral widths in both dimensions are set to encompass all relevant proton and carbon signals.

  • The number of increments in the indirect dimension and the number of scans per increment are adjusted to achieve the desired resolution and signal-to-noise ratio.

Workflow for NMR-Based Structure Elucidation

NMR_Workflow cluster_1D 1D NMR cluster_2D 2D NMR cluster_analysis Data Analysis H1_NMR ¹H NMR Assign_Protons Assign Proton Signals H1_NMR->Assign_Protons C13_NMR ¹³C NMR Assign_Carbons Assign Carbon Signals C13_NMR->Assign_Carbons COSY COSY Connectivity Establish Connectivity COSY->Connectivity HSQC HSQC HSQC->Connectivity HMBC HMBC HMBC->Connectivity Assign_Protons->COSY H-H Coupling Assign_Protons->HSQC Direct C-H Assign_Protons->HMBC Long-Range C-H Assign_Carbons->HSQC Assign_Carbons->HMBC Final_Structure Propose Structure Connectivity->Final_Structure

Caption: Workflow for structural elucidation using NMR spectroscopy.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and valuable information about its structure through fragmentation analysis.

Expected Fragmentation Pattern

For this compound, common fragmentation pathways in electron ionization (EI) mass spectrometry include:

  • Loss of the carboxylic acid group (-COOH): This results in a prominent peak at m/z 106.

  • Benzylic cleavage: Cleavage of the bond between the aromatic ring and the methylene (B1212753) group can lead to a tropylium (B1234903) ion at m/z 91.

Experimental Protocol for GC-MS

Sample Preparation:

  • Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile solvent such as methanol (B129727) or dichloromethane.

  • If the compound is not sufficiently volatile or is thermally labile, derivatization (e.g., silylation) may be necessary.

GC-MS Parameters:

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

  • Injection Mode: Split or splitless, depending on the sample concentration.

  • Oven Temperature Program: A gradient from a low temperature (e.g., 50 °C) to a high temperature (e.g., 250 °C) to ensure good separation and elution.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary technique for determining the purity of this compound derivatives and for separating isomers.

Comparative HPLC Methods for Isomer Separation

The separation of positional isomers (2-amino-, 3-amino-, and 4-aminophenylacetic acid) can be challenging. The following table compares two potential HPLC methods.

ParameterMethod A: Reversed-PhaseMethod B: Mixed-Mode
Stationary Phase C18C18 with SCX
Mobile Phase Acetonitrile/Water with 0.1% Formic AcidMethanol/Phosphate Buffer (pH 4.85)
Detection UV at 254 nmUV at 285 nm
Advantages Widely available columns and solventsBetter resolution of polar isomers[6]
Disadvantages May show poor retention for polar analytesRequires specific column chemistry
Experimental Protocol for HPLC Analysis

Sample Preparation:

  • Accurately weigh about 10 mg of the sample.

  • Dissolve in a suitable diluent (e.g., a mixture of the mobile phase components) to a final concentration of approximately 0.1 mg/mL.

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

HPLC Parameters (Method A):

  • Column: C18, 4.6 x 150 mm, 5 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detector: UV at 254 nm.

Integrated Analytical Workflow

Integrated_Workflow Sample Synthesized 3-Aminophenylacetic Acid Derivative HPLC HPLC Analysis Sample->HPLC Purity Purity Assessment (>95%?) HPLC->Purity Purification Purification (e.g., Column Chromatography) Purity->Purification No MS Mass Spectrometry Purity->MS Yes Purification->HPLC MolWeight Molecular Weight Confirmation MS->MolWeight NMR NMR Spectroscopy (¹H, ¹³C, 2D) MolWeight->NMR Correct Structure_Validation Structure Validation NMR->Structure_Validation Final_Product Structurally Validated Compound Structure_Validation->Final_Product Confirmed

Caption: Integrated workflow for the validation of this compound derivatives.

Conclusion

The structural validation of this compound derivatives requires a multi-faceted analytical approach. While NMR spectroscopy provides the most definitive structural information, it should be complemented by mass spectrometry for molecular weight confirmation and HPLC for purity assessment and isomer separation. The detailed protocols and workflows presented in this guide offer a robust framework for researchers to confidently characterize these important chemical entities.

References

Safety Operating Guide

Navigating the Safe Disposal of 3-Aminophenylacetic Acid: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of 3-Aminophenylacetic acid, a compound utilized in various research applications. Adherence to these guidelines is critical for maintaining a safe laboratory environment and complying with regulatory standards.

Key Safety and Disposal Information

A summary of critical data for this compound is presented below, offering a quick reference for safety and disposal considerations.

ParameterInformationSource
Chemical Name This compound[1]
CAS Number 14338-36-4[1][2]
Molecular Formula C₈H₉NO₂[2]
Hazards Causes skin irritation (H315), Causes serious eye irritation (H319), May cause respiratory irritation (H335)[1]
Personal Protective Equipment (PPE) Dust mask (type N95 or equivalent), Eyeshields, Gloves
Incompatible Materials Strong oxidizing agents[1][3]
Primary Disposal Method Offer surplus and non-recyclable solutions to a licensed disposal company.[1]
Alternative Disposal Method Dissolve or mix the material with a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber.[1]

Operational Disposal Plan: A Step-by-Step Approach

The following protocol outlines the necessary steps for the safe and compliant disposal of this compound.

1. Waste Identification and Segregation:

  • All waste containing this compound, including contaminated labware and personal protective equipment (PPE), must be treated as hazardous waste.[4]

  • Segregate this waste from other chemical waste streams to prevent unintended reactions.[5] Do not mix with incompatible materials, particularly strong oxidizing agents.[1][3]

2. Containerization and Labeling:

  • Use a dedicated, leak-proof, and clearly labeled hazardous waste container.[6] The container should be compatible with the chemical.

  • The label must include the words "Hazardous Waste," the full chemical name "this compound," the quantity of waste, the date of generation, and the principal investigator's name and contact information.[5] Do not use abbreviations or chemical formulas.

3. Storage:

  • Store the sealed hazardous waste container in a designated, well-ventilated, and secure area.

  • The storage area should be away from general laboratory traffic and inaccessible to unauthorized personnel.

4. Disposal Procedure:

  • Never dispose of this compound down the drain or in regular trash.[5][7]

  • The recommended disposal method is to engage a licensed professional waste disposal service.[1]

  • An alternative method, if permitted and equipped, is incineration. This involves dissolving or mixing the material with a combustible solvent and burning it in a chemical incinerator that has an afterburner and scrubber to manage emissions.[1] This should only be performed by trained personnel in a facility designed for such procedures.

5. Spill Management:

  • In the event of a spill, immediately alert personnel in the area.

  • Wearing appropriate PPE, contain the spill using an inert absorbent material.

  • Carefully collect the absorbent material and the spilled substance and place it in the designated hazardous waste container.[8]

  • Clean the spill area thoroughly. All materials used for cleanup should be disposed of as hazardous waste.[4][8]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

A Waste Generation (this compound) B Identify as Hazardous Waste A->B I Spill Occurs A->I C Segregate from Incompatible Materials B->C D Properly Labeled & Sealed Container C->D E Store in Designated Waste Area D->E F Arrange for Licensed Disposal Service E->F Primary Method G Incineration in an Approved Facility E->G Alternative Method H Final Disposal F->H G->H J Contain & Clean Up with Absorbent I->J K Dispose of Cleanup Materials as Hazardous Waste J->K K->D

Caption: Disposal workflow for this compound.

References

Safeguarding Your Research: Personal Protective Equipment for Handling 3-Aminophenylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidance for the safe handling, storage, and disposal of 3-Aminophenylacetic acid, ensuring the protection of laboratory personnel and the integrity of research.

For researchers, scientists, and professionals in drug development, meticulous attention to safety protocols is paramount. This document provides immediate, essential safety and logistical information for handling this compound, with a focus on personal protective equipment (PPE), operational procedures, and disposal plans.

Hazard Identification and Personal Protective Equipment

This compound is a chemical compound that requires careful handling due to its potential health hazards. According to safety data sheets, it is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2] Therefore, the use of appropriate personal protective equipment is mandatory to minimize exposure and ensure a safe working environment.

Summary of Hazard Information:

Hazard StatementClassificationGHS Code
Causes skin irritationSkin IrritantH315
Causes serious eye irritationEye IrritantH319
May cause respiratory irritationSpecific Target Organ Toxicity (Single Exposure)H335

The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed. The following table outlines the recommended PPE for handling this compound.

Recommended Personal Protective Equipment (PPE):

Body PartProtectionRecommended Specifications
Hands Chemical-resistant glovesNitrile or butyl rubber gloves are recommended for handling acids.[3] Ensure gloves are inspected for integrity before each use.
Eyes/Face Safety glasses or goggles and face shieldUse safety glasses with side-shields conforming to EN166 or NIOSH-approved eye protection.[4] A face shield should be worn in addition to goggles when there is a high risk of splashing.[3]
Respiratory RespiratorFor handling the solid form where dust may be generated, a NIOSH-approved N95 dust mask or a respirator with an appropriate particulate filter is recommended.[3] Ensure proper fit testing for respirators.[3]
Body Protective clothingA standard laboratory coat should be worn.[5] For tasks with a higher risk of splashes, a chemically resistant apron or suit may be necessary.

Operational and Disposal Plans: A Step-by-Step Guide

Handling and Storage:

  • Engineering Controls: Handle this compound in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of dust or vapors.[4][6] Ensure that eyewash stations and safety showers are readily accessible.[6]

  • Safe Handling Practices: Avoid contact with skin, eyes, and clothing.[4] Do not breathe dust.[1][2] Wash hands thoroughly after handling.[4]

  • Storage: Store in a cool, dry, and well-ventilated place.[4] Keep the container tightly closed.[4]

Spill Management:

  • Evacuate: Evacuate non-essential personnel from the spill area.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Wearing appropriate PPE, sweep up the spilled solid material, avoiding dust generation.[6]

  • Collect: Place the spilled material into a suitable, labeled container for disposal.[4][6]

  • Clean: Clean the spill area thoroughly with a suitable solvent, followed by washing with soap and water.

Disposal:

  • All chemical waste, including contaminated PPE and spill cleanup materials, must be disposed of in accordance with local, state, and federal regulations.[7] Do not dispose of down the drain.[4] Contact your institution's environmental health and safety (EHS) department for specific disposal procedures.

Visualizing the PPE Selection Workflow

The following diagram illustrates the logical steps for selecting the appropriate personal protective equipment when working with this compound.

PPE_Selection_Workflow cluster_assessment Risk Assessment cluster_ppe PPE Selection cluster_procedure Procedure start Start: Handling This compound task Identify Task: - Weighing - Dissolving - Reaction start->task hazard Assess Hazards: - Dust Inhalation - Skin/Eye Contact - Splashing task->hazard respiratory Respiratory Protection (e.g., N95 Respirator) hazard->respiratory Dust potential hand Hand Protection (e.g., Nitrile Gloves) hazard->hand Direct contact eye Eye/Face Protection (e.g., Goggles & Face Shield) hazard->eye Splash risk body Body Protection (e.g., Lab Coat) hazard->body General use proceed Proceed with Experiment respiratory->proceed hand->proceed eye->proceed body->proceed

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Aminophenylacetic acid
Reactant of Route 2
3-Aminophenylacetic acid

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。